molecular formula C81H157N2O16P B1672362 GSK1795091 CAS No. 1233589-81-5

GSK1795091

Número de catálogo: B1672362
Número CAS: 1233589-81-5
Peso molecular: 1446.1 g/mol
Clave InChI: ICLAYQQKWJGHBV-XJZMHMBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TLR4 Agonist GSK1795091 is a toll-like receptor 4 (TLR4) agonist, with potential immunoadjuvant activity. Upon administration, this compound binds to and activates TLR4, thereby stimulating dendritic cells (DCs), monocytes and macrophages. This activation results in the production of pro-inflammatory cytokines, including interferon gamma (IFN-g), tumor necrosis factor-alpha (TNF-a) and the interleukins (IL), IL-1 beta, -6 and -12. This may induce a T helper cell-1 (Th1) immune response and, upon co-administration of a vaccine containing tumor-associated antigens (TAAs), activates a cytotoxic T-lymphocyte (CTL) response against tumor cells expressing those TAAs. TLR4, a member of the TLR family, plays a key role in the activation of innate immunity.

Propiedades

Número CAS

1233589-81-5

Fórmula molecular

C81H157N2O16P

Peso molecular

1446.1 g/mol

Nombre IUPAC

(2S)-2-[[(3R)-3-decoxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decoxytetradecanoyl]amino]-4-[(3R)-3-decoxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid

InChI

InChI=1S/C81H157N2O16P/c1-7-13-19-25-31-37-40-46-52-58-69(93-61-55-49-43-34-28-22-16-10-4)64-74(85)82-72(80(88)89)68-96-81-77(83-75(86)65-70(59-53-47-41-38-32-26-20-14-8-2)94-62-56-50-44-35-29-23-17-11-5)79(78(73(67-84)97-81)99-100(90,91)92)98-76(87)66-71(60-54-48-42-39-33-27-21-15-9-3)95-63-57-51-45-36-30-24-18-12-6/h69-73,77-79,81,84H,7-68H2,1-6H3,(H,82,85)(H,83,86)(H,88,89)(H2,90,91,92)/t69-,70-,71-,72+,73-,77-,78-,79-,81-/m1/s1

Clave InChI

ICLAYQQKWJGHBV-XJZMHMBSSA-N

SMILES isomérico

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GSK1795091;  GSK-1795091;  GSK 1795091;  CRX-601;  CRX601;  CRX 601; 

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: A Synthetic Agonist of Toll-Like Receptor 4

GSK1795091 is a synthetic, dendritic glycolipid that acts as a potent and selective agonist for Toll-like receptor 4 (TLR4).[1][2][3] Structurally, it is designed as a mimetic of bacterial lipid A, the primary natural ligand for TLR4.[1][4] TLR4 is a critical pattern recognition receptor expressed on the surface of innate immune cells, including dendritic cells (DCs), monocytes, and macrophages, and plays a fundamental role in the initiation of the innate immune response.[1][2][3]

Upon administration, this compound binds to and activates TLR4, triggering a downstream signaling cascade that culminates in a robust pro-inflammatory response.[2] This activation stimulates the production and release of a variety of pro-inflammatory cytokines and chemokines, such as Interferon-gamma (IFNγ), Tumor Necrosis Factor-alpha (TNFα), and interleukins including IL-1β, IL-6, and IL-12.[1][2] The induction of this cytokine profile promotes a T helper 1 (Th1) polarized immune response, which is crucial for effective anti-tumor and anti-viral immunity.[1] This mechanism of action underlies its potential as an immunoadjuvant in cancer vaccines and in combination with other immunotherapies.[1][3]

Signaling Pathway

The activation of TLR4 by this compound initiates a well-characterized intracellular signaling pathway. Upon ligand binding, TLR4 recruits adaptor proteins, primarily MyD88 and TRIF, to its intracellular Toll/interleukin-1 receptor (TIR) domain. This leads to the activation of downstream transcription factors, most notably NF-κB and IRF3, which then translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

GSK1795091_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cytokines Gene Transcription This compound This compound TLR4 TLR4 This compound->TLR4 Binds and Activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB Activation IRF3 IRF3 TRIF->IRF3 Activation Nucleus Nucleus NFkB->Nucleus Translocation IRF3->Nucleus Translocation Cytokines Pro-inflammatory Cytokines & Chemokines (IFNγ, TNFα, IL-1β, IL-6, IL-12) Nucleus->Cytokines Induces

Figure 1: this compound signaling cascade via TLR4 activation.

Pharmacodynamics and Clinical Activity

Clinical studies in healthy volunteers have demonstrated that intravenous administration of this compound is associated with dose-dependent and transient increases in plasma concentrations of pro-inflammatory cytokines and chemokines.[5] These changes typically occur within 1-4 hours of administration and return to baseline levels within 24 hours, providing clear evidence of target engagement and downstream pharmacological activity.[5][6]

In preclinical murine syngeneic tumor models, this compound has been shown to inhibit tumor growth and improve long-term survival.[3][7] It effectively modulates the tumor microenvironment by inducing pro-inflammatory cytokines, enhancing antigen presentation, activating T cells, and reducing the population of regulatory T cells (Tregs).[3][7]

Quantitative Data

Currently, specific quantitative data such as IC50, EC50, or Ki values for this compound are not publicly available in the reviewed literature. The pharmacodynamic effects observed in clinical and preclinical studies are summarized below.

ParameterObservationSpeciesStudy TypeReference
Cytokine InductionDose-dependent, transient increases in IFNγ, TNFα, IL-1β, IL-6, IL-12HumanPhase I Clinical Trial[5]
Immune Cell ModulationTransient changes in immune cell countsHumanPhase I Clinical Trial[5]
Anti-Tumor ActivityInhibition of tumor growth and increased survivalMousePreclinical[3][8]
Mucosal & Systemic ImmunityEnhanced in response to influenza virus vaccinesMousePreclinical[8]

Experimental Protocols

Detailed experimental protocols are proprietary and not fully disclosed in the public domain. However, based on published studies, the following methodologies are central to characterizing the mechanism of action of this compound.

In Vitro Cellular Assays
  • Cell Lines: Human or murine immune cells, such as peripheral blood mononuclear cells (PBMCs), or cell lines expressing TLR4 (e.g., HEK293-TLR4).

  • Stimulation: Cells are incubated with varying concentrations of this compound.

  • Readout:

    • Cytokine Production: Measurement of cytokine levels in the cell culture supernatant using methods like ELISA or multiplex cytokine assays.

    • NF-κB Activation: Reporter gene assays where a reporter gene (e.g., luciferase) is placed under the control of an NF-κB responsive promoter.

    • Cell Surface Marker Expression: Analysis of the upregulation of co-stimulatory molecules (e.g., CD80, CD86) on dendritic cells or macrophages using flow cytometry.

In_Vitro_Assay_Workflow Start Isolate/Culture Immune Cells Stimulation Incubate with This compound Start->Stimulation Readout Measure Endpoint Stimulation->Readout Cytokine Cytokine Analysis (ELISA, Multiplex) Readout->Cytokine NFkB NF-κB Reporter Assay Readout->NFkB Flow Flow Cytometry (Surface Markers) Readout->Flow

Figure 2: Generalized workflow for in vitro characterization of this compound.
In Vivo Animal Studies

  • Animal Models: Typically, immunocompetent mouse strains (e.g., C57BL/6, BALB/c) are used. For tumor studies, syngeneic tumor models are employed where cancer cells of the same genetic background as the mouse strain are implanted.

  • Administration: this compound is administered via relevant routes, such as intravenous or intranasal.[8]

  • Endpoints:

    • Pharmacokinetics: Measurement of this compound concentrations in plasma over time.[5]

    • Pharmacodynamics:

      • Measurement of systemic cytokine levels in blood samples.[5]

      • Analysis of immune cell populations in peripheral blood, spleen, and tumor tissue by flow cytometry.[3]

    • Efficacy: Monitoring of tumor growth and overall survival in cancer models.[3][8]

Considerations in Formulation and Development

A significant finding in the development of this compound is the critical role of its physical formulation. A change in the manufacturing process, which altered the aggregate size of the molecule, resulted in a reduction of its pharmacodynamic activity (cytokine induction) despite leading to higher systemic exposure.[4][9][10] This suggests a negative correlation between the aggregate size of this compound and its biological activity, highlighting the importance of the drug's physical state for effective TLR4 engagement.[4][9] This finding has important implications for the future development of lipid A analogs and other TLR agonists.[4]

Therapeutic Potential and Combinatorial Approaches

The immunostimulatory properties of this compound make it a promising candidate for use in combination with other cancer immunotherapies.[3] Preclinical studies have shown synergistic anti-tumor effects when this compound is combined with an agonistic antibody against the co-stimulatory molecule OX40.[3][7] This combination led to a significant increase in Th1 cytokines, enhanced tumor infiltration by leukocytes, and a more robust T-cell dependent anti-tumor response.[3][7] Clinical trials have been initiated to evaluate this compound in combination with immunotherapies such as anti-OX40, anti-ICOS, and anti-PD-1 antibodies in patients with advanced solid tumors.[4][9]

References

GSK1795091: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091, also known as CRX-601, is a synthetic, dendritic glycolipid that has been investigated as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1][2] As a mimetic of the bacterial lipid A, this compound was designed to harness the immunostimulatory properties of TLR4 activation for therapeutic benefit, primarily as a vaccine adjuvant and in cancer immunotherapy.[1][3] Activation of TLR4 on innate immune cells, such as monocytes, macrophages, and dendritic cells, triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the induction of a Th1-biased immune response.[1] This technical guide provides a comprehensive overview of the discovery and, in particular, a detailed, inferred synthesis of this compound, along with its mechanism of action and key biological data.

Discovery and Rationale

The discovery of this compound is rooted in the broader effort to develop safe and effective vaccine adjuvants by mimicking pathogen-associated molecular patterns (PAMPs). Lipid A, the active component of lipopolysaccharide (LPS) from Gram-negative bacteria, is a powerful natural TLR4 agonist but is too toxic for human use. This led to the development of synthetic lipid A analogs, such as the aminoalkyl glucosaminide 4-phosphates (AGPs), a class to which this compound belongs. The goal was to create molecules that retain the potent immunostimulatory effects of lipid A while minimizing its toxicity.

Chemical Synthesis

Key Building Blocks

The synthesis of this compound requires three main components:

  • A protected glucosamine (B1671600) derivative: This serves as the carbohydrate backbone of the molecule.

  • (R)-3-decyloxytetradecanoic acid: This lipid component is crucial for the biological activity of the final compound.

  • L-serine methyl ester: This amino acid acts as a linker and is a key feature of the dendritic structure.

Experimental Protocols

The following is a plausible, multi-step synthesis protocol for this compound, inferred from related literature and patents.

1. Preparation of (R)-3-decyloxytetradecanoyl chloride:

  • (R)-3-hydroxytetradecanoic acid is protected as a suitable ester.

  • The hydroxyl group is then alkylated with decyl bromide in the presence of a base such as sodium hydride to yield the decyloxy ether.

  • Saponification of the ester, followed by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride, affords the corresponding acyl chloride.

2. Acylation of L-serine methyl ester:

  • L-serine methyl ester hydrochloride is reacted with the freshly prepared (R)-3-decyloxytetradecanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert solvent like dichloromethane (B109758) at 0 °C to room temperature.

  • This reaction yields N-((R)-3-(decyloxy)tetradecanoyl)-L-serine methyl ester.

3. Preparation of the protected glucosamine donor:

  • A commercially available, suitably protected glucosamine derivative (e.g., with protecting groups on the hydroxyls and a leaving group at the anomeric position, such as a trichloroacetimidate) is prepared. The amine at the 2-position and the hydroxyl at the 3-position are acylated with (R)-3-decyloxytetradecanoyl chloride.

4. Glycosylation:

  • The protected glucosamine donor is coupled with N-((R)-3-(decyloxy)tetradecanoyl)-L-serine methyl ester. This key glycosylation step is typically promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), at low temperatures (-78 °C to 0 °C) in an anhydrous, non-polar solvent.

5. Phosphorylation and Deprotection:

  • The hydroxyl group at the 4-position of the glucosamine ring is selectively deprotected, if necessary, and then phosphorylated using a phosphitylating agent followed by oxidation, or directly with a phosphorylating agent.

  • Finally, all remaining protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield this compound. The product is then purified by chromatography.

Mechanism of Action: TLR4 Signaling

This compound functions as a TLR4 agonist. The binding of this compound to the MD-2/TLR4 receptor complex on the surface of immune cells initiates a downstream signaling cascade. This process leads to the activation of transcription factors, such as NF-κB and IRF3, which in turn induce the expression of a wide range of pro-inflammatory cytokines, chemokines, and type I interferons.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound MD2_TLR4 MD-2/TLR4 Complex This compound->MD2_TLR4 MyD88 MyD88 MD2_TLR4->MyD88 TRIF TRIF MD2_TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Type1_IFN Type I Interferons IRF3->Type1_IFN

Caption: TLR4 signaling cascade initiated by this compound.

Quantitative Data

The biological activity of this compound has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Activity of this compound

AssaySystemEndpointResult
Cytokine InductionMurine SplenocytesPro-inflammatory cytokine releaseDose-dependent increase
In vivo EfficacyMurine Tumor ModelsTumor growth inhibitionSignificant inhibition
Adjuvant ActivityMurine Influenza ModelAntigen-specific IgA/IgGSignificant increase

Table 2: Clinical Pharmacodynamics of this compound (Original Formulation)

BiomarkerDose RangeEffectTime to Peak
IP-107-100 ngTransient, dose-dependent increase1-4 hours post-administration
IL-107-100 ngTransient, dose-dependent increase1-4 hours post-administration
IL-1RA7-100 ngTransient, dose-dependent increase1-4 hours post-administration
Immune Cell Counts7-100 ngTransient changes1-4 hours post-administration

Data from a Phase I study in healthy volunteers.

Experimental Workflow: Clinical Trial and Formulation Impact

A significant finding in the clinical development of this compound was the impact of a manufacturing change on its biological activity. A Phase I trial (NCT03447314) initially used a formulation prepared by sonication, which was later changed to an ethanol (B145695) dissolution method to streamline production. This seemingly minor change led to a significant reduction in the pharmacodynamic activity of the compound.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_clinical Clinical Outcome Original Original Formulation (Sonication) Original_Agg Smaller Aggregates Original->Original_Agg Modified Modified Formulation (Ethanol Dissolution) Modified_Agg Larger Aggregates (Twice the size) Modified->Modified_Agg Original_PD Active Pharmacodynamics (Cytokine Induction) Original_Agg->Original_PD Modified_PD Reduced Pharmacodynamics (No Cytokine Induction) Modified_Agg->Modified_PD

Caption: Impact of manufacturing changes on this compound.

Structural characterization revealed that the modified formulation resulted in this compound aggregates that were twice the size of those in the original formulation.[4][5] This suggests a negative correlation between aggregate size and pharmacodynamic activity, highlighting the critical importance of formulation parameters for the biological function of lipid A analogs.[4][5] Despite higher systemic exposure with the modified formulation, the transient, dose-dependent elevations in cytokines and chemokines were no longer observed.[4]

Conclusion

This compound is a synthetic TLR4 agonist that emerged from a rational design approach to create a safe and effective immunostimulant. Its complex, multi-step synthesis yields a dendritic glycolipid that potently activates the TLR4 signaling pathway. While preclinical studies showed promise, its clinical development highlighted the critical influence of formulation on biological activity, providing valuable lessons for the development of future lipid-based therapeutics. The detailed understanding of its synthesis, mechanism of action, and the nuances of its formulation are essential for researchers and professionals in the field of drug development and immunology.

References

An In-depth Technical Guide to GSK1795091: A Synthetic TLR4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist. This document consolidates key findings on its mechanism of action, preclinical and clinical data, and critical manufacturing considerations.

Core Concepts: this compound as a TLR4 Agonist

This compound, also known as CRX-601, is a synthetic glycolipid and a potent and selective agonist of Toll-like receptor 4 (TLR4).[1][2] TLR4 is a pattern recognition receptor crucial for the innate immune system's response to bacterial components, particularly lipopolysaccharide (LPS).[3] Upon administration, this compound binds to and activates TLR4, which is expressed on innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[2][4] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-10, IL-12, and IL-1RA).[4][5][6] This immune stimulation can induce a T helper 1 (Th1) immune response and, when used as a vaccine adjuvant or in combination with other immunotherapies, can enhance cytotoxic T-lymphocyte (CTL) responses against specific antigens, such as those expressed by tumor cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationKey FindingsReference
Female BALB/c mice (Influenza Vaccine Adjuvant)0.1 µ g/mouse , intranasalSignificantly higher IgA titers in a dose-dependent manner compared to non-adjuvanted controls. Promoted antigen-specific IgG and IgA responses and the generation of polyfunctional Th17 cells.[7]
Mice (Tumor Model)25 µ g/mouse , intravenous, once weekly for 3 dosesInhibited tumor growth and resulted in long-term survival.[7]
Murine Syngeneic Tumor ModelsDoses sufficient to induce systemic cytokinesInhibited tumor growth and led to long-term survival.[1]

Table 2: Clinical Pharmacodynamics and Safety of this compound (First-in-Human Study)

Study PopulationDosage and AdministrationPharmacodynamic EffectsSafety and TolerabilityReference
Healthy Volunteers (n=40)Single intravenous injection of 7-100 ngTransient, dose-dependent increases in cytokine and chemokine concentrations 1-4 hours post-administration, returning to baseline within 24 hours. Dose-proportional increase in exposure (PK).Acceptably tolerated. Most common adverse events were influenza-like illness, headache, back pain, and increased body temperature. No serious adverse events reported.[6][8]
Patients with Solid Tumors (Phase I, n=54)Intravenous, in combination with other immunotherapiesOriginal formulation showed transient, dose-dependent elevations in cytokines (IP-10, IL-10, IL-1RA). Modified formulation did not show these elevations despite higher systemic exposure.Most patients (94%) experienced at least one treatment-emergent adverse event. The original formulation was associated with a higher incidence of immune-related side effects (chills, fatigue, pyrexia, nausea, vomiting).[3][5][9]

Signaling Pathway and Mechanism of Action

This compound exerts its immunostimulatory effects by activating the TLR4 signaling pathway. The diagram below illustrates the key steps in this process, from receptor binding to the downstream production of inflammatory mediators.

This compound TLR4 Signaling Pathway This compound-Induced TLR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits NFkB NF-κB MyD88->NFkB Activates IRFs IRFs TRIF->IRFs Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β, etc.) NFkB->Cytokines Induces Transcription Type1_IFN Type I Interferons (IFN-α/β) IRFs->Type1_IFN Induces Transcription

Caption: this compound activates both MyD88-dependent and TRIF-dependent TLR4 signaling pathways.

Experimental Protocols and Methodologies

Detailed step-by-step experimental protocols for this compound are proprietary. However, based on published studies, the following outlines the general methodologies employed.

In Vivo Anti-Tumor Efficacy Studies

These studies are designed to assess the ability of this compound to inhibit tumor growth and improve survival in animal models.

  • Animal Models: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, B16F10 melanoma) are commonly used. These models involve implanting tumor cells that are genetically compatible with the host mouse strain, allowing for the study of immune responses in an immunocompetent setting.

  • Treatment Regimen: this compound is typically administered intravenously. Dosing schedules have included once-weekly administrations for a specified number of weeks.[7] It has been evaluated as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-OX40 antibodies).[1]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: Tumor volume is measured at regular intervals using calipers.

    • Survival: Animals are monitored for survival, and Kaplan-Meier curves are generated to compare treatment groups.

    • Immunophenotyping: At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by multicolor flow cytometry. This can include quantifying CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).

    • Cytokine Analysis: Blood samples can be collected to measure systemic cytokine levels using multiplex assays (e.g., Luminex).[1]

    • T-Cell Receptor Sequencing (TCRseq): This technique can be used to assess the clonality of T-cell populations within the tumor microenvironment, providing insights into the anti-tumor T-cell response.[1]

In_Vivo_Workflow Experimental Workflow for In Vivo Anti-Tumor Studies start Tumor Cell Implantation treatment This compound Administration (Monotherapy or Combination) start->treatment monitoring Tumor Growth and Survival Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint analysis Flow Cytometry (Immune Cell Profiling) Cytokine Analysis TCR Sequencing endpoint->analysis Formulation_Impact Impact of Manufacturing Changes on this compound orig_form Original Formulation smaller_agg Smaller Aggregate Size orig_form->smaller_agg mod_form Modified Formulation larger_agg Larger Aggregate Size (Twice the Original) mod_form->larger_agg high_pd High Pharmacodynamic Activity (Cytokine Induction) smaller_agg->high_pd Leads to low_pd Reduced Pharmacodynamic Activity larger_agg->low_pd Leads to

References

Preclinical Profile of GSK1795091: A Synthetic TLR4 Agonist for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091, also known as CRX-601, is a synthetic, small-molecule Toll-like receptor 4 (TLR4) agonist that has been investigated for its potential as an immunotherapeutic agent in oncology. As a mimetic of the lipid A portion of bacterial lipopolysaccharide (LPS), this compound is designed to activate the innate immune system, leading to a cascade of events that can prime and enhance anti-tumor immune responses. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vivo efficacy, and the methodologies employed in its preclinical evaluation.

Core Mechanism of Action: TLR4 Agonism

This compound functions as a potent and selective agonist of TLR4, a key pattern recognition receptor expressed on innate immune cells such as dendritic cells (DCs), macrophages, and monocytes.[1][2] The binding of this compound to TLR4 initiates a downstream signaling cascade that mimics the body's natural response to bacterial infection, leading to the activation of these critical immune sentinels.[2]

This activation results in:

  • Pro-inflammatory Cytokine and Chemokine Production: Activated innate immune cells produce a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-12, and Type I Interferons (IFNs).[2] These molecules play a crucial role in shaping the subsequent adaptive immune response.

  • Enhanced Antigen Presentation: TLR4 stimulation promotes the maturation of dendritic cells, enhancing their ability to process and present tumor-associated antigens (TAAs) to T cells.[2][3]

  • T Cell Activation and Proliferation: The cytokine milieu and enhanced antigen presentation lead to the priming and activation of tumor-specific T cells, including cytotoxic T lymphocytes (CTLs), which are capable of directly killing cancer cells.[2]

  • Modulation of the Tumor Microenvironment (TME): By activating innate immune cells within the TME, this compound can help to overcome the immunosuppressive nature of many tumors, shifting the balance towards an anti-tumor inflammatory state.[2]

Signaling Pathway

The binding of this compound to the TLR4/MD2 complex on the surface of an antigen-presenting cell (APC) triggers a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of Type I interferons and the late-phase activation of inflammatory genes.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits IRAKs IRAKs MyD88->IRAKs TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN Induces Transcription AP1 AP-1 MAPKs->AP1 Activates AP1->Pro_inflammatory_Cytokines Induces Transcription

Caption: TLR4 Signaling Pathway Activated by this compound.

Preclinical In Vivo Efficacy

Preclinical studies in murine syngeneic tumor models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other immunotherapeutic agents. While specific quantitative data from these studies are not extensively published in the public domain, the available information indicates positive outcomes.

Monotherapy

At doses sufficient to induce systemic cytokine production in mice, intravenously administered this compound has been shown to inhibit tumor growth and lead to long-term survival in a tumor model.[2]

Combination Therapy

The efficacy of this compound is significantly enhanced when used in combination with other immuno-oncology agents, particularly those that target co-stimulatory pathways.

  • With OX40 Agonist: Combination therapy with a murine surrogate OX40 agonist monoclonal antibody (OX86) resulted in a robust pharmacodynamic response.[2] This included a significant increase in Th1 cytokines, expression of interferon-regulated genes, higher tumor infiltration by leukocytes, and an increased CD8+ T cell to regulatory T cell (Treg) ratio.[2] This synergistic effect led to the clonal expansion of T-cells and a potent, interferon and T-cell dependent anti-tumor response.[2]

  • As a Vaccine Adjuvant: this compound has also been evaluated as a vaccine adjuvant. In a mouse model, intranasal administration of this compound (0.1 µ g/mouse ) combined with a split-influenza antigen induced strong mucosal and systemic immune responses.[1] In a tumor model, intravenous administration of this compound (25 µ g/mouse ) once weekly for three doses inhibited tumor growth and resulted in long-term survival.[1]

Quantitative Data Summary
Study Type Animal Model This compound Dose & Regimen Combination Agent Observed Effects Reference
MonotherapyMurine Syngeneic Tumor ModelSufficient to induce systemic cytokines (IV)N/AInhibited tumor growth, resulted in long-term survival.[2]
Combination TherapyMurine Syngeneic Tumor ModelNot specified (IV)Murine OX40 agonist (OX86)Significant increase in Th1 cytokines, increased CD8:Treg ratio, synergistic anti-tumor response.[2]
Vaccine AdjuvantMurine Influenza Model0.1 µ g/mouse (intranasal)Split-influenza antigenInduced strong mucosal and systemic immune responses.[1]
Vaccine AdjuvantMurine Tumor Model25 µ g/mouse (IV, once weekly for 3 doses)N/AInhibited tumor growth, resulted in long-term survival.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully described in the available literature. However, based on standard practices for in vivo studies with TLR agonists in syngeneic tumor models, a generalized experimental workflow can be outlined.

Generalized In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Experimental_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Endpoint Analysis cell_culture Tumor Cell Culture (e.g., CT26, B16F10) tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimation Animal Acclimation (e.g., BALB/c or C57BL/6 mice) animal_acclimation->tumor_implantation tumor_measurement Tumor Growth Monitoring (Calipers) tumor_implantation->tumor_measurement randomization Randomization into Treatment Groups tumor_measurement->randomization treatment Treatment Initiation (Vehicle, this compound, Combo) randomization->treatment tumor_volume Tumor Volume Measurement (Primary Endpoint) treatment->tumor_volume survival Survival Monitoring (Secondary Endpoint) treatment->survival ex_vivo_analysis Ex Vivo Analysis (Tumor, Spleen, Blood) tumor_volume->ex_vivo_analysis survival->ex_vivo_analysis flow_cytometry Flow Cytometry (Immune Cell Infiltration) ex_vivo_analysis->flow_cytometry cytokine_analysis Cytokine/Chemokine Profiling (Luminex, ELISA) ex_vivo_analysis->cytokine_analysis

Caption: Generalized workflow for a preclinical in vivo efficacy study.

Key Methodological Considerations (Inferred):

  • Cell Lines and Animal Models: Syngeneic models, where the tumor cell line and the host animal are of the same genetic background (e.g., CT26 colon carcinoma in BALB/c mice or B16F10 melanoma in C57BL/6 mice), are essential for studying immunotherapies as they possess a competent immune system.

  • Tumor Implantation and Monitoring: Tumor cells are typically implanted subcutaneously into the flank of the mice. Tumor growth is monitored regularly using calipers to measure tumor volume.

  • Treatment Groups: Studies would include a vehicle control group, a this compound monotherapy group, and combination therapy groups as required.

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Overall survival is a key secondary endpoint. For mechanistic insights, tumors and immune organs (spleens, lymph nodes) are often harvested at the end of the study for ex vivo analysis, including flow cytometry to characterize immune cell populations and multiplex assays to measure cytokine and chemokine levels.

Preclinical Pharmacokinetics and Safety

Detailed preclinical pharmacokinetic and toxicology data for this compound in animal models are not publicly available. The majority of the reported pharmacokinetic and safety data comes from a first-in-human study in healthy volunteers.

Conclusion

This compound is a promising TLR4 agonist that has demonstrated preclinical anti-tumor activity by potently activating the innate immune system. The available data strongly support its potential in combination with other immunotherapies, such as OX40 agonists, to drive synergistic and durable anti-tumor responses. While a comprehensive quantitative dataset from preclinical studies is not publicly available, the qualitative findings provide a strong rationale for its clinical development in immuno-oncology. Further publication of detailed preclinical data would be invaluable to the research community for a deeper understanding of its therapeutic potential and for the design of future studies with similar mechanisms of action.

References

GSK1795091: A Technical Guide to its Role in Innate Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 is a synthetic glycolipid and a potent, selective agonist of Toll-like receptor 4 (TLR4).[1][2][3] As a key component of the innate immune system, TLR4 is a pattern recognition receptor that recognizes pathogen-associated molecular patterns, most notably lipopolysaccharide (LPS) from Gram-negative bacteria, and triggers an immediate inflammatory response.[4] this compound mimics the action of natural TLR4 ligands, thereby activating innate immune cells and initiating a cascade of downstream signaling events. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on innate immunity, and its potential therapeutic applications, with a focus on oncology and vaccine adjuvantation.

Mechanism of Action: TLR4 Signaling Activation

This compound exerts its immunostimulatory effects by binding to and activating the TLR4 receptor complex, which is primarily expressed on the surface of innate immune cells such as monocytes, macrophages, and dendritic cells.[1][2][3] This activation initiates a bifurcated signaling cascade through two principal downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway is crucial for the rapid induction of pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the transcription and secretion of a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1]

  • TRIF-Dependent Pathway: This pathway is primarily associated with the induction of type I interferons (IFNs) and the maturation of dendritic cells. The adaptor protein TRIF is recruited to the TLR4 complex, leading to the activation of interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the expression of IFN-β and other interferon-inducible genes. This pathway is critical for antiviral responses and for enhancing antigen presentation by dendritic cells to T cells, thus bridging the innate and adaptive immune responses.

The dual activation of these pathways by this compound leads to a robust and multifaceted activation of the innate immune system, characterized by the production of a wide array of inflammatory mediators and the enhancement of antigen presentation.

Signaling Pathway Diagram

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR4 TLR4 This compound->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits NFkB NF-κB MyD88->NFkB Activates IRF3 IRF3 TRIF->IRF3 Activates DC_Maturation Dendritic Cell Maturation TRIF->DC_Maturation Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Type1_IFN Type I Interferons (IFN-β) IRF3->Type1_IFN Induces Transcription

Caption: this compound activates TLR4, leading to MyD88- and TRIF-dependent signaling.

Quantitative Data from In Vivo and Clinical Studies

This compound has been evaluated in both preclinical animal models and human clinical trials, demonstrating its ability to induce a dose-dependent immune response.

Preclinical In Vivo Data

In murine syngeneic tumor models, intravenously administered this compound has been shown to inhibit tumor growth and promote long-term survival.[2][3] When used as a vaccine adjuvant, intranasal administration of this compound with an influenza antigen in mice resulted in enhanced mucosal and systemic immunity, with significantly higher IgA titers compared to non-adjuvanted controls.[5]

Study TypeAnimal ModelAdministration RouteDoseKey Findings
Cancer ImmunotherapyMouseIntravenousNot specifiedInhibition of tumor growth, long-term survival, induction of pro-inflammatory cytokines, enhanced antigen presentation, T cell activation, and reduction of regulatory T cells.[2][3]
Vaccine AdjuvantMouseIntranasal0.1 µ g/mouse Strong mucosal and systemic immune responses to influenza antigen; significantly higher IgA titers.[5]
Clinical Trial Data

A first-in-human, Phase I study (NCT02798978) in healthy volunteers demonstrated that intravenous this compound was generally well-tolerated and resulted in transient, dose-dependent increases in cytokine and chemokine concentrations and changes in immune cell counts within 1-4 hours of administration, with levels returning to baseline within 24 hours.[6] A subsequent Phase I study (NCT03447314) in patients with advanced solid tumors evaluated this compound in combination with other immunotherapies.[7][8]

Clinical TrialPopulationDose Range (IV)Key Findings
NCT02798978Healthy Volunteers7-100 ngAcceptable safety profile; transient, dose-dependent increases in cytokines and chemokines; changes in immune cell counts.[6]
NCT03447314Patients with Advanced Solid TumorsDoses up to 250 ngAcceptable safety profile in combination with other immunotherapies. The most common treatment-emergent adverse events were chills, nausea, fatigue, anemia, vomiting, and decreased appetite.[7][8]

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing this compound are not publicly available. However, based on the methodologies cited in the literature, the following sections provide representative protocols for key assays used in the evaluation of this compound.

Multiplex Cytokine/Chemokine Assay

This protocol outlines a general procedure for measuring the levels of multiple cytokines and chemokines in plasma samples from subjects treated with this compound, based on Luminex xMAP technology.

1. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.
  • Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
  • Aliquot and store plasma at -80°C until use.
  • On the day of the assay, thaw plasma samples on ice.

2. Assay Procedure:

  • Use a commercially available multiplex cytokine/chemokine panel (e.g., from Millipore, Bio-Rad, or Thermo Fisher Scientific).
  • Prepare the standard curve by serially diluting the provided cytokine standards in the appropriate assay diluent.
  • Add magnetic capture beads to a 96-well filter plate.
  • Wash the beads with the provided wash buffer.
  • Add standards, controls, and plasma samples to the wells.
  • Incubate the plate on a shaker at room temperature for the recommended time (typically 1-2 hours).
  • Wash the beads to remove unbound material.
  • Add the detection antibody cocktail to each well and incubate on a shaker.
  • Wash the beads.
  • Add streptavidin-phycoerythrin (SAPE) and incubate.
  • Wash the beads and resuspend in sheath fluid.
  • Acquire data on a Luminex instrument.

3. Data Analysis:

  • Use the instrument's software to generate a standard curve for each analyte.
  • Calculate the concentration of each cytokine/chemokine in the unknown samples based on the standard curves.

Experimental Workflow: Cytokine Analysis

Cytokine_Workflow cluster_sample_prep Sample Preparation cluster_assay Multiplex Assay cluster_analysis Data Analysis Blood Whole Blood Collection (EDTA tubes) Centrifuge Centrifugation Blood->Centrifuge Plasma Plasma Isolation Centrifuge->Plasma Sample_Add Add Samples/Standards Plasma->Sample_Add Beads Add Capture Beads Beads->Sample_Add Incubate1 Incubation 1 Sample_Add->Incubate1 Detect_Ab Add Detection Antibodies Incubate1->Detect_Ab Incubate2 Incubation 2 Detect_Ab->Incubate2 SAPE Add SAPE Incubate2->SAPE Incubate3 Incubation 3 SAPE->Incubate3 Luminex Acquire Data (Luminex) Incubate3->Luminex Analysis Calculate Cytokine Concentrations Luminex->Analysis

Caption: Workflow for multiplex cytokine analysis of plasma samples.

Multicolor Flow Cytometry for Immune Cell Phenotyping

This protocol provides a general framework for analyzing immune cell populations in peripheral blood or tumor tissue following treatment with this compound.

1. Cell Preparation:

  • Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
  • Tumor Infiltrating Lymphocytes (TILs): Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.

2. Staining:

  • Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
  • Block Fc receptors with an Fc blocking reagent.
  • Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14 for monocytes; CD11c for dendritic cells) and activation markers (e.g., CD69, HLA-DR, CD86).
  • Incubate for 30 minutes at 4°C in the dark.
  • Wash cells twice with FACS buffer.
  • If performing intracellular staining for cytokines (e.g., IFN-γ, TNF-α), fix and permeabilize the cells using a commercial kit, followed by incubation with intracellular antibodies.
  • Resuspend cells in FACS buffer.

3. Data Acquisition and Analysis:

  • Acquire data on a multicolor flow cytometer.
  • Use appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and analyze the expression of markers of interest.

Logical Relationship: Innate to Adaptive Immune Activation

Immune_Activation_Logic This compound This compound TLR4_Activation TLR4 Activation on Innate Immune Cells (Macrophages, Dendritic Cells) This compound->TLR4_Activation Cytokine_Release Pro-inflammatory Cytokine/Chemokine Release TLR4_Activation->Cytokine_Release DC_Maturation Dendritic Cell Maturation and Antigen Presentation TLR4_Activation->DC_Maturation Anti_Tumor_Response Enhanced Anti-Tumor Immune Response Cytokine_Release->Anti_Tumor_Response T_Cell_Activation T Cell Activation and Proliferation DC_Maturation->T_Cell_Activation T_Cell_Activation->Anti_Tumor_Response

Caption: Logical flow from this compound administration to an anti-tumor response.

Conclusion

This compound is a promising immunomodulatory agent that activates the innate immune system through TLR4 agonism. Its ability to induce a robust pro-inflammatory response, enhance antigen presentation, and promote T cell activation underscores its potential as a therapeutic agent in oncology and as a vaccine adjuvant. Further research, particularly the public release of detailed quantitative data and experimental protocols from clinical and preclinical studies, will be crucial for fully elucidating its therapeutic potential and optimizing its clinical application.

References

GSK1795091: A Synthetic Lipid A Analog for Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK1795091 (also known as CRX-601) is a synthetic lipid A analog that acts as a potent and selective agonist for Toll-like receptor 4 (TLR4).[1][2] By mimicking a key component of Gram-negative bacteria, this compound activates the innate immune system, leading to the production of pro-inflammatory cytokines and the stimulation of antigen-presenting cells.[2][3] This immunomodulatory activity has positioned this compound as a promising candidate for cancer immunotherapy and as a vaccine adjuvant.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic glycolipid designed to mimic the structure and function of lipid A, the biologically active component of lipopolysaccharide (LPS).[4][5] As a TLR4 agonist, it stimulates innate immune cells such as monocytes, macrophages, and dendritic cells.[2][4] This activation triggers a downstream signaling cascade that results in the production of a range of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[2][3] The resulting immune response can lead to enhanced antigen presentation, T-cell activation, and a reduction in regulatory T cells, creating a more favorable environment for anti-tumor immunity.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This binding event initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and the subsequent transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the production of type I interferons (IFN-α/β).

The combined activation of these pathways leads to a robust and multifaceted immune response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP Binds CD14 CD14 LBP->CD14 Transfers to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 Presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent TRIF TRIF TLR4_MD2->TRIF TRIF-dependent IRAKs IRAKs MyD88->IRAKs TBK1 TBK1 TRIF->TBK1 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Induces Transcription IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN Induces Transcription

Caption: TLR4 signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vivo Efficacy

Animal ModelTumor TypeAdministration RouteDosageDosing ScheduleOutcomeReference
MouseNot SpecifiedIntravenous (IV)25 µ g/mouse Once weekly for 3 dosesInhibited tumor growth and resulted in long-term survival.[2]
BALB/c MiceInfluenza ChallengeIntranasal0.1 µ g/mouse Not SpecifiedLong-term survival.[2]

Table 2: Clinical Study in Healthy Volunteers (NCT02798978)

ParameterDetailsReference
Study DesignRandomized, double-blind, placebo-controlled, single ascending dose[6]
Participants40 healthy volunteers[6]
Doses7, 15, 30, 50, 75, 100 ng[6]
AdministrationIntravenous (IV) bolus over 2-5 minutes[7]
PharmacokineticsDose-proportional increase in exposure.[6]
PharmacodynamicsTransient, dose-dependent changes in induced cytokine and chemokine concentrations (IP-10, IL-10, IL1-RA mentioned) and immune cell counts, returning to baseline within 24 hours.[5][6]
Most Common Adverse EventsInfluenza-like illness, headache, back pain, increased body temperature.[6]

Table 3: Clinical Study in Patients with Solid Tumors (NCT03447314)

ParameterDetailsReference
Study DesignPhase I, open-label, non-randomized[5]
Participants54 patients with solid tumors[8]
Combination TherapiesGSK3174998 (anti-OX40), GSK3359609 (anti-ICOS), or pembrolizumab[5]
ObservationA manufacturing change resulting in larger aggregate size of this compound led to reduced pharmacodynamic (cytokine) activity despite higher systemic exposure.[5][8]
Adverse Events (Original Formulation)Higher incidence of chills, fatigue, pyrexia, nausea, and vomiting compared to the modified formulation.[5][8]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving this compound.

In Vivo Syngeneic Mouse Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.

Objective: To assess the in vivo anti-tumor efficacy of this compound alone or in combination with other immunotherapies.

Materials:

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma)

  • Female BALB/c mice (6-8 weeks old)

  • This compound solution

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Culture: Culture the chosen syngeneic tumor cell line using standard aseptic techniques.

  • Tumor Implantation: Harvest tumor cells during their logarithmic growth phase and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 2 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 25 µ g/mouse , once weekly for 3 weeks). The control group should receive the vehicle. For combination studies, administer the other therapeutic agent according to its established protocol.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a specified time point. Monitor for signs of toxicity throughout the study.

Syngeneic_Model_Workflow start Start culture Culture Syngeneic Tumor Cells start->culture implant Implant Tumor Cells into Mice culture->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound +/- Combination Therapy randomize->treat measure Measure Tumor Volume and Monitor Toxicity treat->measure endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) measure->endpoint finish End endpoint->finish

Caption: Workflow for a syngeneic mouse tumor model study.

First-in-Human Clinical Trial in Healthy Volunteers (NCT02798978)

This protocol provides a summary of the design for the Phase I clinical trial of this compound in healthy subjects.

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound.

Study Design:

  • Randomized, double-blind, placebo-controlled, single-center, single-dose escalation study.

Participants:

  • Healthy adult volunteers.

Procedure:

  • Dose Escalation: Sequential cohorts of participants receive single ascending intravenous injections of this compound or a matching placebo. Doses ranged from 7 ng to 100 ng.

  • Administration: this compound is supplied as a solution for injection (0.001 mg/mL or 0.0001 mg/mL) and administered as an IV bolus over 2-5 minutes, followed by a 10 mL normal saline flush.[7]

  • Safety Monitoring: Monitor participants for adverse events, including vital signs, electrocardiograms, and clinical laboratory tests.

  • Pharmacokinetic (PK) Sampling: Collect blood samples at predefined time points before and after dosing to determine the PK profile of this compound.

  • Pharmacodynamic (PD) Sampling: Collect blood samples to measure changes in cytokine and chemokine levels and immune cell populations.

Clinical_Trial_Workflow start Start screening Screening of Healthy Volunteers start->screening randomization Randomization to This compound or Placebo screening->randomization dose_admin Single IV Dose Administration (Dose Escalation) randomization->dose_admin monitoring Safety Monitoring (Adverse Events, Vitals, etc.) dose_admin->monitoring pk_pd_sampling Pharmacokinetic and Pharmacodynamic Blood Sampling dose_admin->pk_pd_sampling data_analysis Data Analysis (Safety, PK, PD) monitoring->data_analysis pk_pd_sampling->data_analysis end End of Study data_analysis->end

Caption: Workflow for the Phase I clinical trial in healthy volunteers.

Conclusion

This compound is a synthetic TLR4 agonist with demonstrated immunomodulatory properties in both preclinical and clinical settings. Its ability to activate the innate immune system makes it a compelling agent for cancer immunotherapy, particularly in combination with other immuno-oncology agents like OX40 agonists, and as a potent vaccine adjuvant.[4] Further research is warranted to fully elucidate its therapeutic potential and to optimize its formulation and clinical application, especially considering the impact of its physical properties, such as aggregate size, on its biological activity.[5][8]

References

GSK1795091: A Deep Dive into Toll-like Receptor 4 Agonism for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK1795091, a synthetic lipid A analog, is a potent and selective agonist of Toll-like receptor 4 (TLR4). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action through the TLR4 signaling pathway, its preclinical and clinical development as a cancer immunotherapy and vaccine adjuvant, and detailed experimental methodologies. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a synthetic glycolipid that acts as an agonist for the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. TLR4 is primarily expressed on innate immune cells such as monocytes, macrophages, and dendritic cells. Its natural ligand is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. By mimicking the action of LPS, this compound potently activates the immune system, leading to the induction of pro-inflammatory cytokines, enhanced antigen presentation, and the activation of T cells. These properties have positioned this compound as a promising candidate for cancer immunotherapy, often in combination with other immunomodulatory agents, and as a powerful vaccine adjuvant.

The Toll-like Receptor 4 (TLR4) Signaling Pathway

Upon binding to the TLR4-MD2 complex on the cell surface, this compound initiates a complex intracellular signaling cascade. This signaling is broadly divided into two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

MyD88-Dependent Pathway

This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines.

TLR4_MyD88_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines

Caption: MyD88-Dependent TLR4 Signaling Pathway.

TRIF-Dependent Pathway

Following endocytosis of the TLR4 complex, the TRIF-dependent pathway is activated, leading to the production of type I interferons (IFNs) and the maturation of dendritic cells.

TLR4_TRIF_Pathway cluster_endosome Endosome TLR4_endo TLR4 TRAM TRAM TLR4_endo->TRAM recruits TRIF TRIF TRAM->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Type1_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type1_IFN

Caption: TRIF-Dependent TLR4 Signaling Pathway.

Preclinical and Clinical Applications

Cancer Immunotherapy

Preclinical studies have demonstrated that this compound can potently activate the immune system to inhibit tumor growth. In murine syngeneic tumor models, intravenous administration of this compound led to the induction of pro-inflammatory cytokines, enhanced antigen presentation, activation of T cells, and a reduction in regulatory T cells. When combined with an OX40 agonist monoclonal antibody, this compound induced a robust anti-tumor response, characterized by a significant increase in Th1 cytokines and higher tumor infiltration by leukocytes.

A first-in-human study (NCT02798978) in healthy volunteers showed that intravenous this compound was generally well-tolerated and resulted in transient, dose-dependent increases in cytokine and chemokine concentrations, as well as changes in immune cell counts.

Vaccine Adjuvant

This compound has also been evaluated as a vaccine adjuvant. In preclinical models, intranasal administration of this compound with an influenza vaccine enhanced both mucosal and systemic immunity.

Quantitative Data

Table 1: Preclinical In Vivo Antitumor Activity of this compound
Animal ModelTumor TypeThis compound Dose & RegimenOutcomeReference
MouseSyngeneic Tumor25 µ g/mouse ; IV; once weekly for 3 dosesInhibited tumor growth and resulted in long-term survival.
Table 2: Clinical Pharmacodynamics of this compound in Healthy Volunteers (NCT02798978)
Dose Range (IV)Key Pharmacodynamic EffectsOnsetDurationReference
7-100 ngTransient, dose-dependent increases in induced cytokine and chemokine concentrations. Changes in immune cell counts.1-4 hours post-administrationReturned to baseline within 24 hours

Experimental Protocols

In Vitro TLR4 Activation Assay (HEK-Blue™ hTLR4 Cells)

This assay is used to determine the ability of a compound to activate the human TLR4 receptor.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound

  • LPS (positive control)

  • Endotoxin-free water (negative control)

  • 96-well plates

Protocol:

  • Prepare serial dilutions of this compound.

  • Add 20 µL of each this compound dilution, positive control, and negative control to respective wells of a 96-well plate.

  • Resuspend HEK-Blue™ hTLR4 cells in HEK-Blue™ Detection medium to a concentration of approximately 1.4 x 10^5 cells/mL.

  • Add 180 µL of the cell suspension to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

  • Measure the absorbance at 620-655 nm to determine the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

HEK_Blue_Assay_Workflow Prepare_Samples Prepare this compound dilutions, positive and negative controls Add_Samples Add samples to 96-well plate Prepare_Samples->Add_Samples Add_Cells Add cells to plate Add_Samples->Add_Cells Prepare_Cells Prepare HEK-Blue hTLR4 cell suspension Prepare_Cells->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Measure Measure absorbance (620-655 nm) Incubate->Measure Analyze Analyze data Measure->Analyze

Caption: HEK-Blue™ hTLR4 Assay Workflow.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse model.

Materials:

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma)

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Calipers

Protocol:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 25 µ g/mouse , IV) or vehicle control according to the desired schedule (e.g., once weekly for 3 weeks).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal health and body weight.

  • At the end of the study, euthanize mice and collect tumors and other tissues for further analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).

In_Vivo_Tumor_Model_Workflow Tumor_Implantation Implant tumor cells subcutaneously in mice Tumor_Growth Allow tumors to establish Tumor_Implantation->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Monitoring Monitor tumor growth and animal health Treatment->Monitoring Endpoint Endpoint analysis (e.g., tumor weight, immune cell analysis) Monitoring->Endpoint

Caption: In Vivo Tumor Model Workflow.

Formulation and Structure

A critical aspect of this compound's biological activity is its formulation. Studies have shown that changes in the manufacturing process that alter the aggregate size of this compound can significantly impact its pharmacodynamic activity. Specifically, a modified formulation that resulted in larger aggregate sizes showed reduced cytokine induction in a clinical trial, despite higher systemic exposure. This highlights the importance of controlling the physicochemical properties of this compound formulations during development.

Conclusion

This compound is a potent TLR4 agonist with significant potential in immuno-oncology and as a vaccine adjuvant. Its ability to robustly activate the innate immune system through both MyD88- and TRIF-dependent pathways leads to a cascade of events that can promote antitumor immunity and enhance vaccine efficacy. The data presented in this guide underscore the importance of dose, schedule, and formulation in optimizing the therapeutic window of this compound. Further research is warranted to fully elucidate its potential in various combination therapies and to develop optimized formulations that maximize its immunomodulatory effects.

An In-depth Technical Guide to the Immunomodulatory Properties of GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist that has demonstrated significant immunomodulatory properties in both preclinical and clinical studies. By activating TLR4, this compound stimulates innate immune cells, leading to the production of pro-inflammatory cytokines and the induction of a T helper 1 (Th1)-polarized adaptive immune response. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects on the immune system, and the methodologies used to evaluate the immunomodulatory activity of this compound.

Core Mechanism of Action: TLR4 Agonism

This compound functions as a synthetic analog of lipid A, the primary natural ligand for TLR4, which is a key pattern recognition receptor of the innate immune system.[1][2] TLR4 is predominantly expressed on the surface of innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[3][4]

Upon administration, this compound binds to and activates TLR4, initiating a downstream signaling cascade. This activation leads to the stimulation of the aforementioned innate immune cells, resulting in the production and secretion of a range of pro-inflammatory cytokines and chemokines.[5][6] This orchestrated cytokine release is pivotal in shaping the subsequent adaptive immune response, favoring a Th1 phenotype, which is crucial for anti-tumor and anti-viral immunity.[5]

Signaling Pathway

The binding of this compound to the TLR4/MD2 complex on the cell surface of antigen-presenting cells (APCs) like macrophages and dendritic cells triggers a conformational change, leading to the recruitment of adaptor proteins such as MyD88 and TRIF. This initiates two distinct downstream signaling pathways:

  • MyD88-dependent pathway: This pathway rapidly activates NF-κB and MAP kinases, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-dependent pathway: This pathway, which is activated subsequently, leads to the phosphorylation of IRF3 and the production of type I interferons (IFN-α/β), which further contribute to the activation of an anti-viral and anti-tumor state.

The culmination of these signaling events is the maturation of dendritic cells, enhanced antigen presentation, and the priming of naive T cells towards a Th1 phenotype, characterized by the production of IFN-γ.

GSK1795091_Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage, Dendritic Cell) cluster_response Immune Response This compound This compound TLR4 TLR4/MD2 Complex This compound->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88-dependent TRIF TRIF TLR4->TRIF TRIF-dependent NFkB NF-κB Activation MyD88->NFkB MAPK MAPK Activation MyD88->MAPK IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines Type1_IFN Type I Interferon Production (IFN-α/β) IRF3->Type1_IFN DC_maturation Dendritic Cell Maturation Cytokines->DC_maturation Type1_IFN->DC_maturation T_cell_priming Th1 Cell Priming DC_maturation->T_cell_priming IFNg IFN-γ Production T_cell_priming->IFNg

This compound TLR4 Signaling Pathway

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of this compound have been quantified in both preclinical and clinical settings. The following tables summarize the key findings.

Table 1: Preclinical In Vivo Data (Murine Models)
ParameterModel/SettingDosageRouteKey Observations
Anti-Tumor Efficacy Syngeneic tumor models25 µ g/mouse Intravenous (weekly for 3 doses)Inhibition of tumor growth and long-term survival.[1][7]
Vaccine Adjuvancy Influenza vaccine model0.1 µ g/mouse IntranasalEnhanced mucosal and systemic immunity; significantly higher IgA titers.[1][7]
Cytokine Induction Syngeneic tumor modelsNot specifiedIntravenousInduction of an array of pro-inflammatory cytokines, including Th1 cytokines.[3][4]
Immune Cell Modulation Syngeneic tumor modelsNot specifiedIntravenousEnhanced antigen presentation, activation of T cells, reduction of regulatory T cells, and increased CD8:Treg ratio.[3][4]
Table 2: Clinical Trial Data (Human Subjects)
Study IDPopulationDosageRouteKey Pharmacodynamic EffectsAdverse Events
NCT02798978 Healthy Volunteers7-100 ng (single dose)IntravenousTransient (1-4h), dose-dependent increases in cytokine and chemokine concentrations. Transient changes in immune cell counts.[2][8]Influenza-like illness, headache, back pain, increased body temperature.[6][8]
NCT03447314 Patients with Advanced Solid Tumors50 ng, 100 ng, 150 ng (once weekly)IntravenousOriginal formulation induced transient, dose-dependent elevations in cytokines/chemokines (e.g., IP-10, IL-10, IL-1RA). A modified formulation with larger aggregate size showed reduced cytokine induction.[6][9]Chills, fatigue, pyrexia, nausea, and vomiting were more frequent with the original formulation.[6][9]

Experimental Protocols

The following are representative protocols for key assays used to evaluate the immunomodulatory properties of this compound. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the GSK-sponsored studies.

In Vivo Administration in Murine Models

This protocol describes a general procedure for the intravenous administration of this compound to tumor-bearing mice.

  • Preparation of Dosing Solution:

    • Reconstitute lyophilized this compound in a sterile, endotoxin-free vehicle (e.g., 10% ethanol (B145695) in saline) to a stock concentration.

    • On the day of dosing, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 25 µg dose in a 200 µL injection volume, the concentration would be 125 µg/mL).

  • Administration:

    • Gently restrain the mouse.

    • Administer the prepared this compound solution via intravenous injection into the lateral tail vein.

    • Monitor the animal for any immediate adverse reactions.

  • Dosing Schedule:

    • For efficacy studies, a typical schedule may involve once-weekly administration for a specified number of weeks.

Multiplex Cytokine Immunoassay of Human Plasma

This protocol outlines the measurement of multiple cytokines and chemokines in plasma samples from subjects treated with this compound.

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes at specified time points (e.g., pre-dose, and 1, 2, 4, 8, 24 hours post-dose).

    • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.

    • Aliquot and store the plasma at -80°C until analysis.

  • Immunoassay Procedure (Luminex-based):

    • Thaw plasma samples on ice.

    • Prepare a multi-cytokine standard curve according to the manufacturer's instructions.

    • Add antibody-coupled magnetic beads to a 96-well plate.

    • Wash the beads using a magnetic plate washer.

    • Add standards, controls, and plasma samples to the wells and incubate to allow cytokine binding.

    • Wash the beads to remove unbound material.

    • Add a biotinylated detection antibody cocktail and incubate.

    • Wash the beads.

    • Add streptavidin-phycoerythrin (SAPE) and incubate.

    • Wash the beads and resuspend in sheath fluid.

    • Acquire data on a Luminex instrument.

  • Data Analysis:

    • Use the standard curve to calculate the concentration of each cytokine in the plasma samples.

    • Analyze the change in cytokine concentrations from baseline at different time points and for different dose levels of this compound.

Multiplex_Cytokine_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Immunoassay Steps cluster_analysis Data Acquisition & Analysis Collect_Plasma Collect Plasma Samples Add_Samples Add Standards & Samples Collect_Plasma->Add_Samples Prepare_Standards Prepare Cytokine Standards Prepare_Standards->Add_Samples Prepare_Beads Prepare Antibody-Coupled Beads Add_Beads Add Beads to Plate Prepare_Beads->Add_Beads Add_Beads->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_SAPE Add Streptavidin-PE Wash2->Add_SAPE Incubate3 Incubate Add_SAPE->Incubate3 Wash3 Wash Incubate3->Wash3 Acquire_Data Acquire Data on Luminex Wash3->Acquire_Data Analyze_Data Calculate Cytokine Concentrations Acquire_Data->Analyze_Data

Multiplex Cytokine Immunoassay Workflow
Multicolor Flow Cytometry of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a framework for analyzing changes in immune cell populations in whole blood or isolated PBMCs from subjects treated with this compound.

  • PBMC Isolation (if required):

    • Dilute whole blood with PBS.

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge at 400 x g for 30 minutes with the brake off.

    • Collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs with PBS.

  • Antibody Staining:

    • Resuspend PBMCs or whole blood in a suitable staining buffer.

    • Add a cocktail of fluorescently-conjugated antibodies targeting cell surface markers for various immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells, CD14 for monocytes, CD56 for NK cells, etc.).

    • Incubate in the dark at 4°C.

    • Wash the cells to remove unbound antibodies.

    • (Optional) If analyzing whole blood, lyse the red blood cells using a lysis buffer.

  • Data Acquisition:

    • Resuspend the stained cells in staining buffer.

    • Acquire data on a multicolor flow cytometer.

  • Data Analysis:

    • Use gating strategies to identify and quantify different immune cell populations.

    • Analyze changes in the percentages and absolute counts of these populations at various time points post-GSK1795091 administration.

Conclusion

This compound is a promising immunomodulatory agent that activates the innate immune system through TLR4 agonism, leading to a pro-inflammatory cytokine response and the induction of a Th1-polarized adaptive immune response. The quantitative data from preclinical and clinical studies support its mechanism of action and provide a rationale for its further development, particularly in combination with other immunotherapies for the treatment of cancer. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the immunomodulatory properties of this compound and similar molecules. The observation that the physical properties (aggregate size) of the formulation can significantly impact its biological activity underscores the importance of careful formulation development for this class of compounds.[6][9]

References

GSK1795091: A Technical Guide for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 is a synthetic glycolipid that acts as a potent and selective agonist of Toll-like receptor 4 (TLR4).[1] As a key component of the innate immune system, TLR4 activation on antigen-presenting cells such as dendritic cells, monocytes, and macrophages initiates a cascade of downstream signaling events. This leads to the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and ultimately, the priming of a robust adaptive anti-tumor immune response.[1][2] This guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical findings, and detailed experimental protocols relevant to its investigation in cancer immunotherapy.

Core Mechanism of Action: TLR4 Agonism

This compound functions by mimicking the activity of lipopolysaccharide (LPS), a natural ligand for TLR4, thereby activating downstream signaling pathways. This activation results in the maturation of dendritic cells and the production of key pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, and IL-12).[2] This cytokine milieu promotes a T helper 1 (Th1) biased immune response, which is critical for effective anti-tumor immunity, and can lead to the activation of cytotoxic T-lymphocytes (CTLs) that can directly target and kill tumor cells.[2]

Signaling Pathway

The binding of this compound to TLR4 on the surface of an antigen-presenting cell initiates a signaling cascade that is central to its immunomodulatory effects.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane This compound This compound TLR4 TLR4 This compound->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAM TRAM TLR4->TRAM Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) NFkB->Cytokines TRIF TRIF TRAM->TRIF TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-α/β) IRF3->IFN

Caption: TLR4 signaling pathway activated by this compound.

Preclinical and Clinical Data

Preclinical Findings

Preclinical studies in murine syngeneic tumor models have demonstrated the anti-tumor activity of this compound.[1] While specific quantitative data from these studies are not publicly available, the key qualitative findings are summarized below.

ParameterObservationReference
Immune Activation Potently activated the immune system and modulated the tumor microenvironment.[1]
Cytokine Induction Induced an array of pro-inflammatory cytokines.[1]
Antigen Presentation Enhanced antigen presentation.[1]
T Cell Modulation Activated T cells and reduced regulatory T cells.[1]
Tumor Growth Inhibited tumor growth and resulted in long-term survival in a tumor model.[1]
Combination Therapy with OX40 Agonist

The combination of this compound with an OX40 agonist monoclonal antibody (OX86, a murine surrogate) showed synergistic effects.[1]

ParameterObservation with Combination TherapyReference
Pharmacodynamic Response Induced a robust pharmacodynamic response.[1]
Th1 Cytokines Significantly increased Th1 cytokines.[1]
Gene Expression Increased expression of interferon-regulated genes.[1]
Tumor Infiltration Higher tumor infiltration by leucocytes.[1]
T Cell Activation Increased T cell activation and proliferation.[1]
CD8:Treg Ratio Increased CD8 to regulatory T cell ratio.[1]
T Cell Clonality Induced clonal expansion of T-cells.[1]
Anti-tumor Response Drove a synergistic interferon and T-cell dependent anti-tumor response.[1]
Clinical Trial Data

A Phase I first-in-human study (NCT02798978) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered this compound in healthy volunteers.[3] Another Phase I trial (NCT03447314) assessed this compound in combination with other immunotherapies in patients with advanced solid tumors.[3][4]

StudyPopulationKey FindingsReference
NCT02798978 Healthy Volunteers- Acceptable safety profile. - Dose-proportional increase in exposure. - Transient, dose-dependent increases in cytokine and chemokine concentrations and immune cell counts, returning to baseline within 24 hours.[3]
NCT03447314 Patients with Advanced Solid Tumors- A manufacturing change in the this compound formulation led to reduced pharmacodynamic activity (cytokine induction). - The original formulation was associated with a higher incidence of immune-related adverse events (chills, fatigue, pyrexia). - Limited data was collected on anti-tumor activity, preventing definitive conclusions.[3][4]

Experimental Protocols

Detailed protocols for the specific experiments conducted with this compound are not publicly available. However, the following sections provide representative methodologies for the key experimental approaches used in the preclinical evaluation of this compound.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor activity of a TLR4 agonist like this compound in a syngeneic mouse model.

1. Cell Culture and Implantation:

  • Culture a murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS).

  • Subcutaneously inject the cell suspension into the flank of immunocompetent mice of the corresponding strain (e.g., BALB/c for CT26, C57BL/6 for B16-F10).

2. Treatment Groups and Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Prepare this compound in a suitable vehicle for intravenous administration.

  • Administer this compound and/or combination agents (e.g., anti-OX40 antibody) according to the desired dosing schedule. The control group receives the vehicle.

3. Tumor Measurement and Monitoring:

  • Measure tumor dimensions with calipers at regular intervals.

  • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal weight and general health.

4. Endpoint and Tissue Collection:

  • Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Collect tumors, spleens, and blood for further analysis.

Multicolor Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes a general method for analyzing immune cell populations within the tumor microenvironment.

1. Tumor Digestion:

  • Excise tumors and mince them into small pieces.

  • Digest the tumor tissue in a solution containing enzymes such as collagenase and DNase to obtain a single-cell suspension.

2. Cell Staining:

  • Stain the single-cell suspension with a viability dye to exclude dead cells.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cell subsets; CD11b, Gr-1 for myeloid cells).

  • For intracellular markers (e.g., FoxP3, cytokines), fix and permeabilize the cells before staining.

3. Data Acquisition and Analysis:

  • Acquire data on a multicolor flow cytometer.

  • Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.

TCRβ Sequencing of TILs

This protocol provides a general workflow for analyzing the T cell receptor repertoire.

1. TIL Isolation and RNA/DNA Extraction:

  • Isolate TILs from the tumor single-cell suspension, for example, by magnetic-activated cell sorting (MACS) for CD45+ cells.

  • Extract total RNA or genomic DNA from the isolated TILs.

2. Library Preparation and Sequencing:

  • Perform reverse transcription of RNA to cDNA.

  • Use a multiplex PCR-based method with primers targeting the V and J gene segments of the T cell receptor beta (TCRβ) chain to amplify the CDR3 region.

  • Prepare sequencing libraries from the amplified products.

  • Sequence the libraries on a next-generation sequencing platform.

3. Data Analysis:

  • Use bioinformatics tools to process the sequencing data, identify the different TCRβ clonotypes, and quantify their frequencies.

  • Analyze the diversity and clonality of the T cell repertoire.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating this compound in a preclinical setting.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis cluster_data Data Interpretation Tumor_Implantation Tumor Cell Implantation Treatment This compound +/- Anti-OX40 Treatment Tumor_Implantation->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Tissue_Harvest Tissue Harvest (Tumor, Spleen, Blood) Tumor_Monitoring->Tissue_Harvest Flow_Cytometry Multicolor Flow Cytometry (Immune Cell Infiltration) Tissue_Harvest->Flow_Cytometry TCR_Seq TCRβ Sequencing (T Cell Clonality) Tissue_Harvest->TCR_Seq Cytokine_Assay Multiplex Cytokine Assay (Cytokine Profile) Tissue_Harvest->Cytokine_Assay Gene_Expression NanoString/RNA-seq (Gene Expression) Tissue_Harvest->Gene_Expression Data_Analysis Data Analysis & Interpretation Flow_Cytometry->Data_Analysis TCR_Seq->Data_Analysis Cytokine_Assay->Data_Analysis Gene_Expression->Data_Analysis

References

GSK1795091: A Technical Guide to a Promising TLR4 Agonist Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK1795091 (also known as CRX-601), a synthetic Toll-like receptor 4 (TLR4) agonist, and its potential as a vaccine adjuvant. This compound has been investigated for its ability to enhance immune responses to vaccination and for its immunomodulatory effects in oncology.

Core Mechanism of Action: TLR4 Agonism

This compound is a synthetic lipid A analog, which is the active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1][2] It functions as a potent and selective agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][3][4]

Upon administration, this compound binds to and activates TLR4 on the surface of innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[1][3] This activation triggers a downstream signaling cascade, leading to the production of a range of pro-inflammatory cytokines and chemokines, including:

  • Interferon-gamma (IFN-γ)[3]

  • Tumor necrosis factor-alpha (TNF-α)[3]

  • Interleukin-1 beta (IL-1β)[3]

  • Interleukin-6 (IL-6)[3]

  • Interleukin-12 (IL-12)[3]

This cytokine milieu promotes the maturation of antigen-presenting cells and is conducive to the development of a T helper 1 (Th1) biased adaptive immune response.[3] A robust Th1 response is critical for effective clearance of intracellular pathogens and for generating cytotoxic T-lymphocyte (CTL) responses, which are important for anti-tumor immunity.[3]

Signaling Pathway

The binding of this compound to the TLR4/MD2 complex initiates a signaling cascade that can proceed through two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the production of inflammatory cytokines. The TRIF-dependent pathway, which is activated following receptor endocytosis, leads to the activation of IRF3 and the subsequent production of type I interferons.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR4_MD2 TLR4/MD2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits (Endosomal) TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to IRF3->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) Type1_IFN Type I Interferons (IFN-α/β) Nucleus->Cytokines Gene Transcription Nucleus->Type1_IFN Gene Transcription

Figure 1: Simplified this compound-mediated TLR4 signaling pathway.

Preclinical Data as a Vaccine Adjuvant

This compound has shown significant promise as a vaccine adjuvant in preclinical models, particularly for influenza vaccines.

Influenza Vaccine Adjuvant Studies in Mice

Intranasal administration of this compound with a detergent-split influenza antigen (H3N2) in mice demonstrated a robust enhancement of both mucosal and systemic immune responses.[5] Key findings from these studies include:

  • Enhanced Antibody Responses: Mice receiving the adjuvanted vaccine had significantly higher titers of antigen-specific IgA in mucosal secretions and IgG in the serum compared to mice receiving the antigen alone.[5]

  • Induction of Th17 Cells: The adjuvanted vaccine promoted the generation of polyfunctional antigen-specific Th17 cells.[5]

  • Heterotypic Protection: The enhanced immune response conferred by this compound resulted in high efficacy against challenges with two different heterotypic influenza strains.[5]

Parameter Antigen Alone (Vehicle) Antigen + this compound Reference
Mucosal IgA Titers Baseline levelsSignificantly higher (dose-dependent)[5]
Systemic IgG Titers Low to moderateSignificantly higher[5]
T-cell Response MinimalGeneration of polyfunctional Th17 cells[5]
Protection LowHigh efficacy against heterotypic challenge[5]

Clinical Development and Human Studies

This compound has been evaluated in Phase 1 clinical trials, both as a single agent in healthy volunteers and in combination with other immunotherapies in patients with cancer.[5][6]

First-in-Human Study (NCT02798978)

A randomized, double-blind, placebo-controlled, ascending-dose study was conducted in healthy individuals to assess the safety, pharmacokinetics, and pharmacodynamics of intravenously administered this compound.[5][7]

  • Safety and Tolerability: this compound was found to be acceptably tolerated.[5][7] The most common adverse events were transient and included influenza-like illness, headache, back pain, and increased body temperature.[7]

  • Pharmacokinetics: The pharmacokinetic profile of this compound was characterized by a dose-proportional increase in exposure.[7]

  • Pharmacodynamics: The administration of this compound resulted in transient and dose-dependent increases in the concentrations of various cytokines and chemokines, as well as changes in immune cell counts.[5][7] These effects were typically observed 1-4 hours post-administration and returned to baseline within 24 hours.[7]

Dose Group Key Pharmacodynamic Effects Reference
Placebo No significant changes from baseline[7]
7-100 ng this compound Dose-dependent, transient increases in cytokines/chemokines and immune cell counts[5][7]
Combination Therapy in Oncology (NCT03447314)

This compound has also been investigated in a Phase 1 trial in patients with solid tumors, in combination with other immunomodulatory agents such as anti-OX40 and anti-ICOS monoclonal antibodies, and pembrolizumab.[2][8]

  • Manufacturing-Dependent Activity: A key finding from this trial was that a change in the manufacturing process of the this compound formulation led to a reduced pharmacodynamic effect (cytokine induction), despite higher systemic exposure.[2][8] This was attributed to a larger aggregate size of this compound in the modified formulation, which likely impaired its binding to the TLR4 receptor.[2]

  • Safety: The safety profiles were similar between the original and modified formulations, although a higher incidence of immune-related adverse events (chills, fatigue, pyrexia, nausea, and vomiting) was observed with the more biologically active original formulation.[2][8]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of vaccine adjuvants. Below are representative methodologies for key experiments.

Murine Intranasal Immunization and Sample Collection

Murine_Immunization_Workflow Start Start: 6-8 week old BALB/c mice Immunization Day 0 & 21: Intranasal (i.n.) immunization (Antigen +/- this compound) Start->Immunization Sample_Collection Day 35: Collect samples Immunization->Sample_Collection Analysis Analyze: - Serum (IgG) - Bronchoalveolar lavage (IgA) - Splenocytes (T-cell responses) Sample_Collection->Analysis End End Analysis->End

Figure 2: General workflow for murine intranasal immunization studies.

1. Animals:

  • 6- to 8-week-old female BALB/c mice are commonly used.[9]

2. Immunization Formulations:

  • Prepare the vaccine formulation by mixing the desired amount of antigen (e.g., 0.75-3.0 µg of detergent-split influenza virus) with the appropriate dose of this compound (e.g., 0.1 µ g/mouse ) in a sterile saline solution just prior to immunization.[5][9]

  • Include control groups receiving saline, antigen alone, and adjuvant alone.[9]

3. Administration:

  • Lightly anesthetize the mice.

  • Administer the vaccine formulation intranasally in a small volume (e.g., 30 µl total, 15 µl per nostril).[9]

  • A prime-boost regimen is typical, with immunizations on day 0 and day 21.[9]

4. Sample Collection:

  • At a specified time point after the final immunization (e.g., 14 days post-boost), collect blood via cardiac puncture for serum separation.[9]

  • Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS containing protease inhibitors to collect mucosal secretions.[9]

  • Harvest spleens for the isolation of splenocytes for T-cell assays.

Measurement of Antibody Responses (ELISA)

1. Plate Coating:

  • Coat 96-well ELISA plates with the vaccine antigen (e.g., influenza hemagglutinin) at a concentration of 1-2 µg/mL in a coating buffer (e.g., PBS) and incubate overnight at 4°C.

2. Blocking:

  • Wash the plates and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

3. Sample Incubation:

  • Prepare serial dilutions of serum samples (for IgG) or BAL fluid (for IgA).

  • Add the diluted samples to the wells and incubate for 2 hours at room temperature.

4. Detection:

  • Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgG or anti-mouse IgA).

  • Incubate for 1 hour at room temperature.

5. Development and Reading:

  • Wash the plates and add a TMB substrate solution.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the optical density at 450 nm using a microplate reader.

  • Antibody titers are determined as the reciprocal of the highest dilution giving a reading above a defined cut-off value.

Cytokine and Chemokine Analysis (Multiplex Assay)

1. Sample Preparation:

  • Use serum or plasma samples collected from immunized animals or clinical trial participants.

  • For in vitro studies, use supernatants from cultured peripheral blood mononuclear cells (PBMCs) or other immune cells stimulated with this compound.

2. Assay Procedure:

  • Follow the manufacturer's protocol for the specific multiplex bead-based assay kit being used (e.g., Luminex).

  • This typically involves incubating the samples with a mixture of antibody-coupled beads, each specific for a different cytokine or chemokine.

3. Detection:

  • Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) conjugate.

4. Data Acquisition and Analysis:

  • Acquire the data on a multiplex assay reader.

  • The concentration of each analyte is determined by comparing the median fluorescence intensity of the sample to a standard curve generated from known concentrations of the recombinant cytokines/chemokines.

Conclusion and Future Directions

This compound is a well-characterized synthetic TLR4 agonist that has demonstrated potent adjuvant activity in preclinical models, particularly for influenza vaccines. It enhances both humoral and cellular immunity, leading to improved protection. Clinical studies have established its safety profile and have provided valuable insights into its pharmacodynamic effects in humans.

A critical consideration for the future development of this compound and other similar lipid A analogs is the impact of the manufacturing process on the physicochemical properties and, consequently, the biological activity of the final product. The observation that aggregate size can significantly influence in vivo activity underscores the need for careful formulation development and characterization.[2]

Future research should continue to explore the potential of this compound as an adjuvant for a variety of vaccines, including those for other infectious diseases and therapeutic cancer vaccines. Further optimization of the formulation and delivery systems could help to maximize its adjuvant effects while maintaining a favorable safety profile.

References

The Interplay of Structure and Activity: A Deep Dive into the TLR4 Agonist GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091, a synthetic lipid A analog, is a potent agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system.[1][2] By activating TLR4, this compound stimulates a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and chemokines.[1][3] This immunomodulatory activity has positioned this compound as a promising candidate for cancer immunotherapy, often explored in combination with other agents to enhance anti-tumor immune responses.[4] This technical guide delves into the structural activity relationship (SAR) of this compound, with a particular focus on the critical role of its physicochemical properties, specifically aggregation state, in dictating its biological function.

Mechanism of Action: TLR4 Signaling Cascade

This compound exerts its biological effects by binding to and activating TLR4 on the surface of innate immune cells such as monocytes, macrophages, and dendritic cells.[2][3][4] This interaction initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB, which in turn drives the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The TRIF-dependent pathway results in the activation of the transcription factor IRF3, leading to the production of type I interferons (IFN-α/β). Collectively, the activation of these pathways by this compound results in a robust inflammatory response, enhancement of antigen presentation, and modulation of T-cell responses, all of which can contribute to its anti-tumor effects.[4]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription IRF3 IRF3 TBK1_IKKi->IRF3 Activates IFNs Type I Interferons (IFN-α/β) IRF3->IFNs Induces Transcription

This compound-induced TLR4 signaling cascade.

The Critical Role of Aggregation in Biological Activity

A crucial aspect of the structure-activity relationship of this compound is not rooted in minor chemical modifications but rather in its supramolecular organization. Clinical studies have revealed a manufacturing-dependent change in the biological activity of this compound, directly linked to its aggregation state.

A modified manufacturing process, intended to streamline production, resulted in a formulation of this compound with an aggregate size approximately twice that of the original formulation.[5][6] This alteration had a profound and unexpected impact on its pharmacodynamic activity. Despite the modified formulation leading to higher systemic exposure of this compound, it exhibited a significant reduction in the induction of key cytokines and chemokines, such as IP-10, IL-10, and IL-1RA.[5] This suggests a negative correlation between the aggregate size of this compound and its ability to stimulate a robust immune response.[5][6]

The following table summarizes the observed differences in biological activity between the original and modified formulations of this compound.

FeatureOriginal FormulationModified FormulationReference
Aggregate Size Smaller~2x Larger[5],[6]
Systemic Exposure (AUC) LowerHigher[5]
Cytokine & Chemokine Induction Dose-dependent elevationMarkedly reduced/absent[5]
Associated Adverse Events Higher incidence of immune-related AEs (chills, fatigue, pyrexia)Lower incidence of immune-related AEs[5]

This finding underscores the importance of controlling the physicochemical properties of lipid A analogs during formulation development, as the aggregation state can be a more dominant factor in determining biological activity than subtle changes in the chemical structure itself.

Experimental_Workflow cluster_manufacturing Manufacturing & Formulation cluster_characterization Physicochemical Characterization cluster_clinical_study Clinical Study cluster_findings Key Findings Original_Process Original Manufacturing Process Original_Formulation Original Formulation (Smaller Aggregates) Original_Process->Original_Formulation Modified_Process Modified Manufacturing Process Modified_Formulation Modified Formulation (Larger Aggregates) Modified_Process->Modified_Formulation Patient_Dosing Patient Dosing Original_Formulation->Patient_Dosing Modified_Formulation->Patient_Dosing Negative_Correlation Negative Correlation: Aggregate Size vs. PD Activity Modified_Formulation->Negative_Correlation Correlated with PK_Analysis Pharmacokinetic (PK) Analysis Patient_Dosing->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (Cytokine Levels) Patient_Dosing->PD_Analysis Reduced_Activity Reduced Biological Activity (Lower Cytokine Induction) PD_Analysis->Reduced_Activity Revealed Reduced_Activity->Negative_Correlation Led to hypothesis of

Workflow of the investigation into manufacturing-dependent activity changes.

Experimental Methodologies

While detailed, step-by-step protocols are not available in the reviewed literature, the following methodologies were employed in the characterization and evaluation of this compound's activity:

  • Pharmacodynamic (PD) Analysis: The biological activity of this compound was primarily assessed by measuring the induction of cytokines and chemokines in patients. This was likely performed using multiplex cytokine assays , which allow for the simultaneous quantification of multiple analytes in a single sample.[4]

  • Immunophenotyping: To understand the cellular effects of this compound, multicolor flow cytometry was used to examine peripheral and tumor-infiltrating lymphocytes.[4] This technique allows for the identification and quantification of different immune cell populations.

  • Gene Expression Analysis: NanoString technology was employed to analyze the expression of interferon-regulated genes, providing insights into the activation of specific signaling pathways.[4]

  • T-cell Receptor Sequencing: TCRβ sequencing was utilized to assess the clonal expansion of T-cells, a measure of the adaptive immune response.[4]

  • Structural Characterization: The investigation into the manufacturing-dependent changes involved structural characterization of the different formulations to determine aggregate size. While the specific techniques are not detailed, methods such as dynamic light scattering (DLS) or transmission electron microscopy (TEM) are commonly used for this purpose.

Conclusion

The structural activity relationship of the TLR4 agonist this compound presents a compelling case where the physicochemical property of aggregation plays a more dominant role in determining biological activity than traditional chemical structure modifications. The observation that larger aggregates of this compound lead to reduced pharmacodynamic effects, despite higher systemic exposure, has significant implications for the development of lipid A analogs and other molecules prone to self-assembly. This underscores the critical need for rigorous control and characterization of formulation parameters throughout the drug development process to ensure consistent and optimal biological activity. Future research into the precise molecular interactions between different aggregate forms of this compound and the TLR4/MD-2 complex will be crucial for a complete understanding of its mechanism of action and for the rational design of next-generation immunomodulatory therapies.

References

The Immunostimulatory Potential of GSK1795091 on Dendritic Cell Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, has emerged as a potent activator of the innate immune system, with significant implications for vaccine adjuvantation and cancer immunotherapy. This technical guide provides an in-depth analysis of the core mechanisms by which this compound stimulates dendritic cells (DCs), the master regulators of adaptive immunity. Through the activation of TLR4, this compound initiates a signaling cascade that culminates in dendritic cell maturation, characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation, and the production of pro-inflammatory cytokines. These events are critical for the subsequent priming of robust T-cell responses. This document summarizes the available quantitative data on DC activation, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

The activation of dendritic cells is a pivotal event in the initiation of an adaptive immune response. Toll-like receptors, a class of pattern recognition receptors, play a crucial role in this process by recognizing conserved molecular patterns on pathogens. This compound is a synthetic small molecule that acts as a potent and selective agonist of TLR4, mimicking the effects of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] Upon binding to TLR4 on the surface of dendritic cells, this compound triggers a signaling cascade that leads to DC maturation and the induction of a T helper 1 (Th1) biased immune response, making it an attractive candidate for various immunotherapeutic applications.[2] Preclinical studies have demonstrated its ability to enhance antigen presentation and regulate T-cell responses.[3]

Mechanism of Action: TLR4 Signaling Pathway

This compound-mediated activation of dendritic cells is initiated through its interaction with the TLR4 receptor complex, which also includes MD-2 and CD14. This binding event triggers a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins and the initiation of two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway is crucial for the early-phase activation of NF-κB and the mitogen-activated protein kinases (MAPKs), leading to the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-Dependent Pathway: This pathway is responsible for the late-phase activation of NF-κB and the induction of type I interferons (IFN-α/β) through the activation of IRF3.

The synergistic action of both pathways is essential for the full maturation of dendritic cells, including the upregulation of co-stimulatory molecules and the production of IL-12, a key cytokine for Th1 polarization.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway This compound This compound TLR4_MD2 TLR4/MD-2/CD14 This compound->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAM TRAM TLR4_MD2->TRAM Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK TRAF6->MAPK NFkB_early NF-κB (early) TRAF6->NFkB_early Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_early->Pro_inflammatory_Cytokines Induces Transcription TRIF TRIF TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi Induces Transcription NFkB_late NF-κB (late) TRIF->NFkB_late TRAM->TRIF IRF3 IRF3 TBK1_IKKi->IRF3 Induces Transcription Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN Induces Transcription IL12 IL-12 NFkB_late->IL12 Induces Transcription

Caption: this compound-induced TLR4 signaling cascade in dendritic cells.

Quantitative Data on Dendritic Cell Activation

While specific in vitro quantitative data for this compound's effect on dendritic cell maturation markers and cytokine production is not extensively available in the public domain, preclinical studies have qualitatively described its potent immunostimulatory effects.[1][3] The tables below present expected outcomes based on the known mechanism of action of TLR4 agonists and data from closely related synthetic TLR4 agonists like GLA (Glucopyranosyl Lipid A).

Table 1: Upregulation of Dendritic Cell Maturation Markers

MarkerFunctionExpected Upregulation with this compound
CD80 (B7-1) Co-stimulatory molecule for T-cell activationSignificant Increase
CD86 (B7-2) Co-stimulatory molecule for T-cell activationSignificant Increase
MHC Class II Antigen presentation to CD4+ T-cellsModerate to Significant Increase
CD40 Co-stimulatory molecule, enhances DC activationSignificant Increase
CCR7 Chemokine receptor for migration to lymph nodesSignificant Increase

Table 2: Cytokine Profile of this compound-Stimulated Dendritic Cells

CytokinePrimary Function in this ContextExpected Secretion Level
IL-12p70 Promotes Th1 differentiation and cytotoxic T-lymphocyte (CTL) activityHigh
TNF-α Pro-inflammatory cytokine, enhances DC activation and T-cell primingHigh
IL-6 Pro-inflammatory cytokine, influences T-cell differentiationModerate to High
IL-1β Pro-inflammatory cytokine, contributes to inflammationModerate
IFN-α/β Antiviral and immunomodulatory effectsModerate
IL-10 Immunoregulatory cytokineLow to Moderate

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activation of dendritic cells by this compound. These protocols are adapted from standard procedures for in vitro dendritic cell culture and stimulation.

Generation of Human Monocyte-Derived Dendritic Cells (moDCs)

This protocol describes the generation of immature moDCs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • 6-well tissue culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • To enrich for monocytes, plate PBMCs in a 6-well plate at a density of 5-10 x 10^6 cells/well in RPMI-1640 and incubate for 2 hours at 37°C, 5% CO2.

  • Remove non-adherent cells by gentle washing with warm PBS.

  • Add 2 mL of complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the adherent monocytes.

  • Culture for 5-7 days, replacing half of the medium with fresh cytokine-supplemented medium every 2-3 days.

  • On day 7, immature moDCs can be harvested for stimulation experiments.

In Vitro Stimulation of moDCs with this compound

Materials:

  • Immature moDCs (from protocol 4.1)

  • This compound (reconstituted in a suitable vehicle, e.g., DMSO, and diluted in culture medium)

  • Complete RPMI-1640 medium

  • 24-well tissue culture plates

  • Lipopolysaccharide (LPS) as a positive control

Procedure:

  • Harvest immature moDCs and seed them in a 24-well plate at a density of 0.5-1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in complete medium. A suggested concentration range for initial experiments is 0.1 - 10 µg/mL.

  • Add the this compound dilutions to the moDC cultures. Include a vehicle-only control and a positive control (e.g., LPS at 100 ng/mL).

  • Incubate the cells for 24-48 hours at 37°C, 5% CO2.

  • After incubation, harvest the cells and supernatants for downstream analysis.

Analysis of Dendritic Cell Activation

A. Flow Cytometry for Surface Marker Expression:

  • Harvest the stimulated moDCs and wash with FACS buffer (PBS with 2% FBS).

  • Stain the cells with fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD86, and CD40 for 30 minutes at 4°C.

  • Wash the cells twice with FACS buffer.

  • Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for each marker on the CD11c+ population.

B. ELISA/Multiplex Assay for Cytokine Profiling:

  • Collect the culture supernatants from the stimulated moDCs.

  • Centrifuge to remove any cellular debris.

  • Measure the concentrations of IL-12p70, TNF-α, IL-6, IL-1β, and IL-10 using commercially available ELISA kits or a multiplex bead-based immunoassay according to the manufacturer's instructions.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for assessing this compound-induced dendritic cell activation and the logical relationship leading to T-cell activation.

Experimental_Workflow PBMC_Isolation PBMC Isolation (Ficoll Gradient) Monocyte_Enrichment Monocyte Enrichment (Plastic Adherence) PBMC_Isolation->Monocyte_Enrichment DC_Differentiation DC Differentiation (GM-CSF + IL-4) Monocyte_Enrichment->DC_Differentiation DC_Stimulation DC Stimulation (this compound) DC_Differentiation->DC_Stimulation Analysis Analysis DC_Stimulation->Analysis Flow_Cytometry Flow Cytometry (Surface Markers) Analysis->Flow_Cytometry ELISA ELISA/Multiplex (Cytokines) Analysis->ELISA

Caption: Workflow for assessing this compound's effect on dendritic cells.

Logical_Relationship This compound This compound DC_Activation Dendritic Cell Activation (TLR4 Signaling) This compound->DC_Activation DC_Maturation DC Maturation DC_Activation->DC_Maturation Upregulation_Markers Upregulation of Co-stimulatory Molecules (CD80, CD86) DC_Maturation->Upregulation_Markers Cytokine_Secretion Pro-inflammatory Cytokine Secretion (IL-12, TNF-α) DC_Maturation->Cytokine_Secretion T_Cell_Priming T-Cell Priming and Differentiation Upregulation_Markers->T_Cell_Priming Cytokine_Secretion->T_Cell_Priming Th1_Response Th1-Biased Immune Response T_Cell_Priming->Th1_Response

Caption: Logical flow from this compound stimulation to T-cell response.

Conclusion

This compound is a promising immunomodulatory agent that effectively activates dendritic cells through the TLR4 signaling pathway. This activation leads to a mature DC phenotype capable of potently stimulating T-cell responses, which is a critical requirement for effective vaccines and cancer immunotherapies. While further studies are needed to provide more detailed quantitative data on its in vitro effects on human dendritic cells, the existing preclinical and clinical data strongly support its continued development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the immunological properties of this compound and similar TLR4 agonists.

References

The Pharmacodynamic Profile of GSK1795091 in Healthy Volunteers: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist that has been investigated for its potential as an immunomodulatory agent, particularly in the field of oncology. As a TLR4 agonist, this compound mimics the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to activate the innate immune system.[1] This activation leads to a cascade of downstream signaling events, resulting in the production of pro-inflammatory cytokines and the stimulation of various immune cells. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in healthy volunteers, based on the findings from a first-in-human, randomized, double-blind, placebo-controlled, ascending-dose clinical trial (NCT02798978).[2][3]

Core Pharmacodynamic Findings

Intravenous administration of this compound to healthy volunteers resulted in transient and dose-dependent changes in a range of pharmacodynamic biomarkers, indicating successful target engagement and downstream immune activation. The key pharmacodynamic effects were observed in cytokine and chemokine induction and alterations in immune cell counts. These changes typically occurred within 1 to 4 hours post-administration and returned to baseline levels within 24 hours.[2]

Data Presentation

The following tables summarize the quantitative pharmacodynamic data observed in the aforementioned clinical study. It is important to note that while the trends depicted are based on published findings, the exact mean values presented are illustrative due to the limited availability of specific numerical data in the public domain.

Table 1: Peak Plasma Cytokine and Chemokine Concentrations Following Single Intravenous Doses of this compound in Healthy Volunteers (Illustrative Data)

AnalytePlacebo (n=10)This compound (7 ng, n=6)This compound (15 ng, n=6)This compound (30 ng, n=6)This compound (60 ng, n=6)This compound (100 ng, n=6)
TNF-α (pg/mL) < 2.015.545.2120.8250.1450.6
IL-6 (pg/mL) < 1.510.235.895.3210.7390.4
IL-1β (pg/mL) < 1.05.112.330.565.2115.8
IP-10 (CXCL10) (pg/mL) < 10050015004500900015000
MCP-1 (CCL2) (pg/mL) < 50150400100022004000

Table 2: Mean Changes from Baseline in Peripheral Blood Immune Cell Counts Following Single Intravenous Doses of this compound in Healthy Volunteers (Illustrative Data)

Cell TypeTime PointPlacebo7 ng15 ng30 ng60 ng100 ng
Lymphocytes (%) 4h-5%-15%-25%-40%-55%-70%
24h-2%-3%-5%-8%-10%-12%
Neutrophils (%) 4h+8%+20%+45%+80%+150%+250%
24h+3%+5%+8%+12%+15%+20%
Monocytes (%) 4h-3%-10%-20%-35%-50%-65%
24h-1%-2%-4%-6%-8%-10%

Experimental Protocols

Healthy Volunteer Clinical Trial (NCT02798978)

A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult volunteers.[2][3]

  • Participants: Healthy male and female volunteers aged 18 to 50 years.

  • Study Design: Participants were randomized to receive a single intravenous injection of either this compound or a matching placebo. The study followed a dose-escalation design with sequential cohorts receiving doses of 7, 15, 30, 60, and 100 ng.[2]

  • Drug Administration: this compound was administered as a single intravenous bolus injection.[3]

  • Pharmacodynamic Assessments: Blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, 16, 24, and 48 hours) for the analysis of a panel of cytokines, chemokines, and immune cell populations.[3]

Pharmacodynamic Analysis Methods
  • Cytokine and Chemokine Analysis: Plasma concentrations of a panel of cytokines and chemokines (including but not limited to TNF-α, IL-6, IL-1β, IP-10, and MCP-1) were measured using a validated multiplex immunoassay platform (e.g., Luminex-based technology). This method allows for the simultaneous quantification of multiple analytes from a small sample volume.

  • Immune Cell Enumeration: Whole blood samples were analyzed using flow cytometry to determine the absolute counts and percentages of various immune cell subsets, including lymphocytes, neutrophils, and monocytes. Standardized protocols with specific antibody panels were utilized for cell surface staining and data acquisition.

Visualizations

Signaling Pathway

This compound, as a TLR4 agonist, activates a well-defined intracellular signaling cascade. Upon binding to the TLR4/MD-2 receptor complex on the surface of immune cells such as monocytes and macrophages, it initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRFs, which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons.

TLR4_Signaling_Pathway This compound This compound TLR4_MD2 TLR4/MD-2 Receptor Complex This compound->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β, etc.) NF_kB->Cytokines AP1->Cytokines IRF3 IRF3 TBK1_IKKi->IRF3 IRF7 IRF7 TBK1_IKKi->IRF7 IFNs Type I Interferons (IFN-α/β) IRF3->IFNs IRF7->IFNs

Caption: TLR4 Signaling Pathway Activated by this compound.

Experimental Workflow

The clinical trial to assess the pharmacodynamics of this compound in healthy volunteers followed a structured workflow from participant screening to data analysis.

Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization (this compound or Placebo) Screening->Randomization Dosing Single IV Dose Administration (Dose Escalation Cohorts) Randomization->Dosing PD_Sampling Pharmacodynamic Blood Sampling (Pre-dose and Post-dose Timepoints) Dosing->PD_Sampling Cytokine_Analysis Cytokine/Chemokine Analysis (Multiplex Immunoassay) PD_Sampling->Cytokine_Analysis Cell_Analysis Immune Cell Enumeration (Flow Cytometry) PD_Sampling->Cell_Analysis Data_Analysis Pharmacodynamic Data Analysis (Dose-Response Relationship) Cytokine_Analysis->Data_Analysis Cell_Analysis->Data_Analysis

Caption: Experimental Workflow for the Phase 1 Study of this compound.

Conclusion

The pharmacodynamic data from the first-in-human study of this compound in healthy volunteers provide clear evidence of its ability to engage TLR4 and stimulate a dose-dependent innate immune response. The transient nature of the observed effects on cytokines, chemokines, and immune cell counts suggests a manageable safety profile at the doses studied. These findings have been instrumental in guiding the further clinical development of this compound as a potential immunotherapy agent in oncology and other indications where augmentation of the immune response is desired. The detailed understanding of its pharmacodynamic profile is crucial for designing subsequent clinical trials, including dose selection and scheduling for combination therapies.

References

An In-depth Technical Guide on the Cytokine Induction Profiles of GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK1795091 is a synthetic Toll-like receptor 4 (TLR4) agonist developed for its potential as an immunomodulatory agent in oncology. Its primary mechanism of action involves the activation of the innate immune system, leading to a cascade of events initiated by the production of pro-inflammatory cytokines and chemokines. This technical guide provides a comprehensive overview of the cytokine induction profiles of this compound, detailing its mechanism of action, summarizing key clinical trial findings, and providing insights into the experimental protocols used for its evaluation. A critical aspect addressed is the impact of manufacturing changes on the compound's biological activity, specifically its ability to induce cytokines.

Introduction to this compound

This compound is a synthetic lipid A analog designed to mimic the immunostimulatory properties of lipopolysaccharide (LPS), the primary natural ligand for TLR4.[1] By activating TLR4, this compound stimulates innate immune cells such as dendritic cells, monocytes, and macrophages.[2] This activation triggers the production of a range of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL) such as IL-1β, IL-6, and IL-12.[2] The intended therapeutic effect is the induction of a T helper 1 (Th1) immune response, which can lead to a potent anti-tumor cytotoxic T-lymphocyte (CTL) response when used in combination with other cancer therapies.[2][3]

Mechanism of Action: The TLR4 Signaling Pathway

This compound exerts its immunostimulatory effects by binding to and activating the TLR4 receptor complex, which is primarily expressed on the surface of innate immune cells.[2] This binding event initiates a downstream signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway.

The MyD88-dependent pathway is the primary route for the induction of most pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These transcription factors then drive the expression of genes encoding for cytokines like TNF-α, IL-6, and IL-1β.

The TRIF-dependent pathway is crucial for the induction of type I interferons (IFN-α/β) and the maturation of dendritic cells. This pathway is initiated by the recruitment of the adaptor protein TRIF.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IRF3 IRF3 TRIF->IRF3 Activates NFkB NF-κB TRAF6->NFkB Leads to activation of MAPK MAPKs TRAF6->MAPK Leads to activation of IFNs Type I IFNs IRF3->IFNs Induces transcription of Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces transcription of MAPK->Cytokines Induces transcription of

Caption: Simplified TLR4 signaling pathway activated by this compound.

Cytokine Induction Profiles: Clinical Trial Data

The cytokine induction profile of this compound has been primarily evaluated in two key Phase I clinical trials: NCT02798978 in healthy volunteers and NCT03447314 in patients with advanced solid tumors.[1][4] A significant finding from these studies was that the biological activity of this compound, in terms of cytokine induction, was highly dependent on its manufacturing process.[1][5]

NCT02798978: First-in-Human Study in Healthy Volunteers

This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered this compound in healthy participants.[4] The results demonstrated that this compound was generally well-tolerated and induced transient, dose-dependent increases in various cytokines and chemokines.[4] These changes were typically observed within 1-4 hours of administration and returned to baseline levels within 24 hours.[4]

Table 1: Summary of Cytokine Induction in Healthy Volunteers (NCT02798978) - Illustrative Data

Cytokine/ChemokineDose of this compoundPeak Fold Change (Mean)Time to Peak (Hours)
TNF-α Low Dose5-101-2
High Dose20-301-2
IL-6 Low Dose10-202-4
High Dose50-1002-4
IP-10 (CXCL10) Low Dose15-252-4
High Dose60-1202-4
IL-1RA Low Dose5-152-4
High Dose30-602-4

Note: The data in this table is illustrative and based on qualitative descriptions from the cited literature. Specific quantitative data from the clinical trial is not publicly available.

NCT03447314: Study in Patients with Advanced Solid Tumors and the Impact of a Manufacturing Change

This study evaluated this compound in combination with other immunotherapies in cancer patients.[1] During the trial, a modification was made to the manufacturing process of the this compound formulation to streamline production.[1] This change, however, resulted in a significant reduction in the drug's pharmacodynamic activity, specifically its ability to induce cytokines.[1][5]

Subsequent investigations revealed that the modified formulation led to the formation of larger aggregates of this compound.[1] This alteration in the drug's physical state is believed to have negatively impacted its interaction with the TLR4 receptor complex, thereby diminishing the downstream cytokine response.[1] Patients who received the original formulation exhibited the expected transient, dose-dependent elevations in cytokines and chemokines, such as IP-10, IL-10, and IL-1RA, which were not observed in patients who received the modified formulation.[5] This finding underscores the critical importance of controlling the physicochemical properties of synthetic TLR4 agonists to ensure their biological activity.

Table 2: Comparison of Cytokine Induction Between Original and Modified Formulations of this compound - Illustrative Data

Cytokine/ChemokineOriginal FormulationModified Formulation
IP-10 (CXCL10) Significant, dose-dependent increaseNo significant increase
IL-10 Significant, dose-dependent increaseNo significant increase
IL-1RA Significant, dose-dependent increaseNo significant increase
TNF-α Transient increaseMinimal to no increase

Note: The data in this table is illustrative and based on qualitative descriptions from the cited literature. Specific quantitative data from the clinical trial is not publicly available.

Experimental Protocols

The assessment of cytokine induction by this compound in clinical trials involved the collection of peripheral blood samples from participants at various time points post-administration. These samples were then processed to measure the concentrations of a panel of cytokines and chemokines.

In Vivo Cytokine Measurement

Objective: To quantify the levels of circulating cytokines and chemokines in plasma following intravenous administration of this compound.

Methodology:

  • Blood Collection: Whole blood samples were collected from subjects at pre-defined time points before and after the administration of this compound.

  • Plasma Separation: Plasma was isolated from the whole blood samples through centrifugation.

  • Cytokine Analysis: The concentrations of a panel of cytokines and chemokines in the plasma samples were determined using a custom multiplex immunoassay, such as the Quanterix Simoa platform.[5] This technology allows for the simultaneous measurement of multiple analytes from a small sample volume with high sensitivity.

InVivo_Cytokine_Workflow cluster_patient Patient cluster_lab Laboratory Patient Patient Receives IV this compound Blood_Draw Peripheral Blood Draw (Multiple Time Points) Patient->Blood_Draw Sample Collection Centrifugation Centrifugation Blood_Draw->Centrifugation Processing Plasma Plasma Supernatant Centrifugation->Plasma Separation Multiplex_Assay Multiplex Immunoassay (e.g., Quanterix Simoa) Plasma->Multiplex_Assay Analysis Data_Analysis Data Analysis (Cytokine Concentrations) Multiplex_Assay->Data_Analysis Quantification

Caption: Workflow for in vivo cytokine measurement.
In Vitro Whole Blood Stimulation Assay

Objective: To assess the direct immunostimulatory activity of this compound on human immune cells in an in vitro setting.

Methodology:

  • Blood Collection: Fresh whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

  • Stimulation: Aliquots of whole blood are incubated with varying concentrations of this compound or a control substance (e.g., vehicle or a different TLR agonist) in a sterile environment.

  • Incubation: The samples are incubated for a defined period (e.g., 6-24 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for cellular activation and cytokine secretion.

  • Plasma Collection: After incubation, the samples are centrifuged to pellet the blood cells, and the plasma supernatant is collected.

  • Cytokine Measurement: The concentrations of cytokines in the plasma are quantified using a multiplex immunoassay or ELISA.

InVitro_Cytokine_Workflow start Fresh Whole Blood (Healthy Donor) incubation Incubation with this compound (37°C, 5% CO2) start->incubation Stimulation centrifugation Centrifugation incubation->centrifugation Post-incubation plasma Plasma Supernatant centrifugation->plasma Collection analysis Multiplex Cytokine Analysis plasma->analysis Measurement results Cytokine Profile analysis->results Output

Caption: Workflow for in vitro whole blood cytokine stimulation assay.

Conclusion

This compound is a potent synthetic TLR4 agonist that induces a robust, transient, and dose-dependent pro-inflammatory cytokine response. This pharmacodynamic effect is a key indicator of its biological activity and is central to its proposed anti-cancer immunomodulatory mechanism. Clinical studies have highlighted the critical importance of the drug's physicochemical properties, as a change in its manufacturing process that altered its aggregation state led to a significant loss of cytokine-inducing capacity. For researchers and drug development professionals, the case of this compound serves as a crucial reminder of the need for stringent control over manufacturing processes for complex synthetic immunomodulators to ensure consistent biological activity. Future development of TLR4 agonists and other immunotherapies will benefit from the insights gained from the studies of this compound's cytokine induction profiles.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist.[1][2] As an analogue of lipid A, it is designed to stimulate the innate immune system. Activation of TLR4 on innate immune cells such as monocytes, macrophages, and dendritic cells triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines.[1][2][3] This leads to the enhancement of antigen presentation and the regulation of T-cell responses, ultimately fostering a robust anti-tumor immune response.[1][4][5] Preclinical in vivo studies have demonstrated that this compound can inhibit tumor growth and improve long-term survival in murine tumor models.[1][2][6] These application notes provide a summary of available data and generalized protocols for in vivo research involving this compound.

Mechanism of Action: TLR4 Signaling Pathway

This compound exerts its immunostimulatory effects by activating the TLR4 signaling pathway. Upon administration, this compound binds to TLR4, initiating a downstream signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF3. This results in the transcription and secretion of a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons.[3] This orchestrated immune response promotes the maturation of antigen-presenting cells, leading to the activation of a T helper 1 (Th1) biased adaptive immune response and the generation of cytotoxic T-lymphocytes (CTLs) that can target and eliminate tumor cells.[3]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Binds to MyD88 MyD88-dependent Pathway TLR4->MyD88 Activates TRIF TRIF-dependent Pathway TLR4->TRIF Activates NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces Transcription Interferons Type I Interferon Production IRF3->Interferons Induces Transcription antitumor_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints acclimatize Acclimatize Mice (1 week) implant Subcutaneously Implant Tumor Cells acclimatize->implant randomize Randomize into Groups (e.g., Vehicle, this compound) implant->randomize Once tumors are palpable treat Administer Treatment (e.g., 25 µg/mouse IV, weekly x3) randomize->treat measure Measure Tumor Volume (2-3 times/week) treat->measure monitor Monitor Body Weight and Clinical Signs treat->monitor endpoint Endpoint: Tumor Volume Threshold or Study Duration measure->endpoint monitor->endpoint

References

Application Notes and Protocols for GSK1795091 Administration in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the Toll-like receptor 4 (TLR4) agonist, GSK1795091, in murine cancer models. This document summarizes key quantitative data, outlines experimental procedures, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound is a synthetic TLR4 agonist that acts as an immunologic stimulator.[1][2] By activating TLR4, this compound stimulates innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[3] This activation leads to the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-12).[3] This cascade initiates a T helper 1 (Th1) biased immune response, which can enhance the generation of a cytotoxic T-lymphocyte (CTL) response against tumor cells, making it a promising agent for cancer immunotherapy.[3][4] Preclinical studies in murine syngeneic tumor models have demonstrated that this compound can inhibit tumor growth and improve long-term survival, both as a monotherapy and in combination with other immunotherapies like OX40 agonists.[1][2][4][5]

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize quantitative data from representative preclinical studies of this compound in murine models. This data can serve as a starting point for designing experiments.

Table 1: Single Agent In Vivo Efficacy of this compound in a Murine Tumor Model

ParameterDetailsReference
Animal Model Generic tumor model in mice[1]
Compound This compound[1]
Administration Route Intravenous (i.v.)[1]
Dosage 25 µ g/mouse [1]
Dosing Schedule Once weekly for 3 doses[1]
Outcome Inhibition of tumor growth and long-term survival[1]

Table 2: this compound as a Vaccine Adjuvant in Mice

ParameterDetailsReference
Animal Model Mice[1]
Compound This compound (as an adjuvant with split-influenza antigen)[1]
Administration Route Intranasal[1]
Dosage 0.1 µ g/mouse [1]
Outcome Induction of strong mucosal and systemic immune responses[1]

Signaling Pathway

The primary mechanism of action of this compound is the activation of the Toll-like receptor 4 (TLR4) signaling pathway.

GSK1795091_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR4 TLR4 This compound->TLR4 Binds to MyD88 MyD88-dependent Pathway TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces Transcription of Th1 Th1 Response Cytokines->Th1 Promotes CTL Cytotoxic T-Lymphocyte (CTL) Response Th1->CTL Enhances Antitumor Anti-tumor Immunity CTL->Antitumor Mediates

This compound TLR4 signaling pathway in cancer immunotherapy.

Experimental Protocols

This section provides detailed protocols for evaluating the in vivo anti-tumor efficacy and pharmacodynamic effects of this compound in murine cancer models.

Syngeneic Mouse Model for Efficacy Studies

This protocol describes a general procedure to assess the anti-tumor activity of this compound in a syngeneic tumor model, such as B16F10 melanoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice.

Materials:

  • 6-8 week old female C57BL/6 or BALB/c mice

  • B16F10 or CT26 tumor cells

  • Sterile Phosphate-Buffered Saline (PBS)

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Tumor Cell Culture: Culture tumor cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the right flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., ~50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

    • Group 1: Vehicle control (e.g., intravenous injection of 100 µL of vehicle).

    • Group 2: this compound (25 µ g/mouse , administered intravenously).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound.

    • On the day of treatment, dilute the stock solution with the vehicle to the final desired concentration.

    • Administer the treatment intravenously once per week for three weeks.

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor mice for signs of toxicity, including weight loss and changes in behavior.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Tumors and spleens can be excised for further analysis.

Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Multicolor Flow Cytometry

This protocol outlines the procedure for isolating and analyzing TILs from tumor tissues.

Materials:

  • Tumor dissociation buffer (e.g., Collagenase IV and DNase I in RPMI)

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 0.5% BSA and 0.02% sodium azide)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)

  • Viability dye (e.g., DAPI, Propidium Iodide)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension:

    • Excise tumors and mince them into small pieces.

    • Incubate with dissociation buffer at 37°C with agitation.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using RBC Lysis Buffer.

    • Wash the cells with FACS buffer.

  • Staining:

    • Resuspend cells in FACS buffer and block Fc receptors with Fc block.

    • Incubate with a cocktail of fluorochrome-conjugated antibodies against surface markers in the dark on ice.

    • Wash the cells with FACS buffer.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.

    • Resuspend the final cell pellet in FACS buffer containing a viability dye.

  • Data Acquisition and Analysis:

    • Acquire data on a multicolor flow cytometer.

    • Analyze the data using appropriate software to quantify different immune cell populations (e.g., CD8+ T cells, CD4+ T helper cells, regulatory T cells).

Multiplex Cytokine Analysis of Mouse Serum

This protocol describes the measurement of cytokine levels in mouse serum following this compound administration.

Materials:

  • EDTA-coated microcentrifuge tubes for blood collection

  • Centrifuge

  • Multiplex cytokine assay kit (e.g., Luminex-based)

  • Plate reader compatible with the multiplex assay

Procedure:

  • Animal Dosing: Administer a single intravenous dose of this compound (25 µ g/mouse ) or vehicle control to the mice.

  • Blood Collection: At various time points post-administration (e.g., 2, 6, 24 hours), collect blood samples via a suitable method (e.g., submandibular or retro-orbital bleeding) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Collect the plasma and store at -80°C until analysis.

  • Cytokine Measurement:

    • Thaw plasma samples on ice.

    • Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the plasma with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

    • Read the plate on a compatible instrument.

    • Calculate cytokine concentrations based on a standard curve.

Gene Expression Analysis of Tumor Tissue by NanoString

This protocol provides a general workflow for analyzing gene expression in tumor tissue using the NanoString nCounter system.

Materials:

  • Excised tumor tissue

  • RNA isolation kit (e.g., RNeasy Kit)

  • NanoString nCounter instrument and reagents

  • Gene-specific CodeSet (e.g., PanCancer IO 360™ Panel)

Procedure:

  • RNA Isolation:

    • Excise tumors from treated and control mice and snap-freeze in liquid nitrogen or store in an RNA stabilization reagent.

    • Isolate total RNA from the tumor tissue using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity.

  • Hybridization:

    • Hybridize the isolated RNA with the NanoString reporter and capture probes from the selected CodeSet.

  • Sample Processing and Data Acquisition:

    • Process the hybridized samples on the nCounter Prep Station.

    • Acquire digital counts for each target gene using the nCounter Digital Analyzer.

  • Data Analysis:

    • Normalize the raw data to internal positive controls and housekeeping genes.

    • Perform differential gene expression analysis between treatment and control groups to identify pathways modulated by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating this compound in a murine cancer model.

Experimental_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis start Tumor Cell Implantation (Syngeneic Model) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (i.v.) randomization->treatment monitoring Tumor Growth and Animal Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint sample_collection Sample Collection (Tumor, Spleen, Blood) endpoint->sample_collection flow Flow Cytometry (TILs Analysis) sample_collection->flow cytokine Multiplex Cytokine Assay (Serum) sample_collection->cytokine nanostring NanoString Analysis (Tumor Gene Expression) sample_collection->nanostring

Workflow for assessing the anti-tumor efficacy of this compound.

Conclusion

The administration of this compound in murine cancer models provides a robust platform to investigate its potential as an immunotherapeutic agent. The protocols outlined in this document offer a framework for conducting these studies, from initial efficacy assessments to detailed mechanistic analyses of the induced anti-tumor immune response. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of TLR4 agonists in oncology.

References

Application Notes and Protocols for Cell-Based Assays to Determine GSK1795091 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK1795091 is a synthetic lipid A analog that functions as a potent and selective Toll-like receptor 4 (TLR4) agonist[1][2]. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria[2]. Upon activation, TLR4 initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines[3]. As an immunologic stimulator, this compound has been investigated for its potential in cancer immunotherapy and as a vaccine adjuvant[1][4].

These application notes provide detailed protocols for two robust cell-based assays to quantify the activity of this compound: an NF-κB reporter assay using HEK293 cells and a cytokine release assay using primary human peripheral blood mononuclear cells (PBMCs).

TLR4 Signaling Pathway

Activation of the TLR4 receptor complex by an agonist like this compound triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_IkB->NFkB Releases DNA DNA (NF-κB Response Elements) NFkB_nuc->DNA Binds Cytokine_mRNA Cytokine mRNA (e.g., TNF-α, IL-6) DNA->Cytokine_mRNA Transcription

Figure 1. Simplified TLR4 signaling pathway initiated by this compound.

Application Note 1: NF-κB Reporter Assay for this compound Activity

Principle

This assay utilizes a human embryonic kidney (HEK293) cell line genetically engineered to stably express human TLR4, MD-2, and CD14. These cells also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter[5][6]. When this compound activates the TLR4 receptor, the subsequent activation of NF-κB drives the expression of the reporter protein. The amount of reporter protein produced is proportional to the extent of TLR4 activation and can be quantified using a colorimetric or luminescent substrate[7][8].

Experimental Protocol: NF-κB SEAP Reporter Assay using HEK-Blue™ hTLR4 Cells

This protocol is adapted for the use of HEK-Blue™ hTLR4 cells (InvivoGen), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Materials:

  • HEK-Blue™ hTLR4 cells

  • HEK-Blue™ Detection medium

  • This compound

  • Lipopolysaccharide (LPS) from E. coli K12 (Positive Control)

  • Endotoxin-free water (Vehicle Control)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Preparation:

    • Culture HEK-Blue™ hTLR4 cells according to the supplier's instructions.

    • On the day of the assay, wash the cells with PBS and detach them by gentle tapping or using a cell scraper. Do not use trypsin[8].

    • Resuspend the cells in pre-warmed HEK-Blue™ Detection medium to a density of approximately 1.4 x 10^5 cells/mL[8].

  • Assay Plate Setup:

    • Prepare serial dilutions of this compound and LPS (positive control) in endotoxin-free water or culture medium.

    • Add 20 µL of each sample dilution, positive control, and vehicle control to the wells of a 96-well plate[8].

    • Add 180 µL of the cell suspension (~25,000 cells) to each well[8].

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours[9].

  • Measurement:

    • After incubation, measure the SEAP activity. This can be done by observing the color change of the HEK-Blue™ Detection medium.

    • Quantify the results by measuring the absorbance at 620-655 nm using a spectrophotometer[9].

Data Presentation

The activity of this compound is typically quantified by determining its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The results can be summarized in a table for comparison with other TLR4 agonists.

Table 1: Representative Potency of TLR4 Agonists in an NF-κB Reporter Assay

CompoundCell LineReporterEC50 (ng/mL)Reference
LPS (Illustrative) HEK-Blue™ hTLR4SEAP0.1 - 10[10]
This compound (Expected) HEK-Blue™ hTLR4SEAPTo be determined-

Note: The EC50 value for this compound should be determined experimentally. The value for LPS is provided as a representative example of a potent TLR4 agonist.

NFkB_Workflow cluster_prep Day 1: Assay Preparation cluster_incubation Incubation cluster_readout Day 2: Data Acquisition A 1. Culture & Harvest HEK-Blue™ hTLR4 Cells C 3. Add Dilutions to 96-well Plate (20 µL) B 2. Prepare Serial Dilutions of this compound & Controls B->C D 4. Add Cell Suspension to Plate (180 µL) C->D E 5. Incubate at 37°C, 5% CO2 for 16-24 hours D->E F 6. Measure Absorbance at 620-655 nm E->F G 7. Analyze Data & Calculate EC50 F->G

Figure 2. Experimental workflow for the NF-κB reporter assay.

Application Note 2: Cytokine Release Assay in Human PBMCs

Principle

A primary physiological function of TLR4 activation in immune cells is the production and secretion of pro-inflammatory cytokines[3]. This assay measures the amount of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released into the cell culture supernatant following stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound. PBMCs are a mixed population of immune cells isolated from whole blood and provide a more physiologically relevant system than cell lines[11]. The concentration of secreted cytokines is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[11].

Experimental Protocol: Cytokine Release Assay and ELISA

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • This compound

  • LPS (Positive Control)

  • DMSO (Vehicle Control)

  • 96-well cell culture plates

  • Human TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • PBMC Isolation and Seeding:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation[11].

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

    • Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of medium[11].

  • Cell Stimulation:

    • Prepare dilutions of this compound and LPS in culture medium. Ensure the final DMSO concentration for the vehicle control is consistent across all treatments and does not exceed 0.5%.

    • Add 100 µL of the compound dilutions, controls, or media alone to the appropriate wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator[11].

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell culture supernatants without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C for later analysis[11].

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves preparing a standard curve, adding samples and standards to an antibody-coated plate, and developing a colorimetric signal[11].

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

Data Presentation

The results are presented as the concentration of each cytokine (in pg/mL) in the supernatant. The data can be displayed in a table to show the dose-dependent effect of this compound on cytokine release.

Table 2: Representative Cytokine Release from PBMCs Stimulated with a TLR4 Agonist

StimulusConcentration (ng/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control -< 50< 100
LPS (Illustrative) 1002500 ± 3004000 ± 500
This compound (Expected) 1To be determinedTo be determined
This compound (Expected) 10To be determinedTo be determined
This compound (Expected) 100To be determinedTo be determined

Note: Data are presented as mean ± SD. The values for LPS are illustrative of a typical response. Actual values for this compound should be determined experimentally.

Cytokine_Workflow cluster_prep Day 1: Cell Stimulation cluster_collection Day 2: Sample Collection cluster_elisa Day 2: ELISA A 1. Isolate PBMCs and Seed in 96-well Plate B 2. Prepare this compound & Control Dilutions C 3. Add Compounds to Cells and Incubate for 18-24h A->C B->C D 4. Centrifuge Plate to Pellet Cells C->D E 5. Collect Supernatants D->E F 6. Perform ELISA for TNF-α and IL-6 E->F G 7. Read Absorbance & Calculate Concentrations F->G

Figure 3. Experimental workflow for the PBMC cytokine release assay.

References

Application Notes and Protocols for GSK1795091 as a Vaccine Adjuvant in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, as a vaccine adjuvant in murine models. The information compiled herein is intended to guide the design and execution of immunological studies to evaluate the adjuvant properties of this compound in enhancing immune responses to various antigens.

Introduction

This compound is a potent and selective synthetic TLR4 agonist that has demonstrated significant immunoadjuvant activity in preclinical studies. By activating the TLR4 signaling pathway, this compound stimulates innate immune cells, leading to the production of pro-inflammatory cytokines and the promotion of a robust adaptive immune response. These characteristics make it a promising candidate for use as an adjuvant in vaccines against infectious diseases and cancer.

Mechanism of Action

This compound functions as an immunological stimulator by binding to and activating TLR4, a key pattern recognition receptor of the innate immune system. This activation primarily occurs on antigen-presenting cells (APCs) such as dendritic cells (DCs), monocytes, and macrophages. The subsequent signaling cascade results in the production of a range of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-12). This cytokine milieu promotes the development of a T helper 1 (Th1) biased immune response, which is crucial for cell-mediated immunity against intracellular pathogens and tumors. Furthermore, studies have indicated that intranasal administration of this compound with an influenza antigen can promote the generation of polyfunctional antigen-specific Th17 cells.

Data Presentation

The following tables summarize the quantitative effects of this compound as a vaccine adjuvant in mice based on available preclinical data.

Experiment Antigen Adjuvant Dose & Route Key Findings Reference
Influenza Vaccine Detergent split-influenza antigen (H3N2)0.1 µ g/mouse , intranasalSignificantly higher IgA titers in a dose-dependent manner compared to non-adjuvanted controls. Promoted antigen-specific IgG and IgA antibody responses.[1]
Cancer Immunotherapy Tumor Model25 µ g/mouse , intravenous (once weekly for 3 doses)Inhibited tumor growth and resulted in long-term survival.[1]
Immune Response Parameter Effect of this compound Adjuvant Cell Types Involved Key Cytokines
Humoral Immunity Enhanced antigen-specific IgG and IgA production.B cells, T follicular helper cellsIL-4, IL-21
Cellular Immunity Promotes Th1 and Th17 differentiation.CD4+ T cells, Dendritic Cells, MacrophagesIFN-γ, TNF-α, IL-2, IL-12, IL-17A

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound as a vaccine adjuvant in mice. These protocols are based on established methodologies and should be adapted to specific experimental needs.

Protocol 1: Intranasal Immunization with an Influenza Vaccine

Objective: To evaluate the adjuvant effect of this compound on the immune response to an intranasally administered influenza vaccine.

Materials:

  • This compound (CRX-601)

  • Detergent split-influenza antigen (e.g., H3N2)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • Pipettes and sterile, pyrogen-free tips

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Vaccine Formulation:

    • Reconstitute this compound to a stock concentration of 100 µg/mL in sterile PBS.

    • On the day of immunization, dilute the this compound stock solution and the influenza antigen to their final concentrations in sterile PBS. For example, to achieve a final dose of 0.1 µg of this compound and 1 µg of antigen in a 20 µL volume, prepare a solution containing 5 µg/mL this compound and 50 µg/mL antigen.

    • Gently mix the vaccine formulation. Prepare a control formulation with antigen only.

  • Immunization:

    • Anesthetize the mice using isoflurane.

    • Hold the mouse in a supine position.

    • Carefully administer 10 µL of the vaccine formulation into each nostril using a pipette, for a total volume of 20 µL.

    • Allow the mouse to recover in a clean cage.

    • Typically, a prime immunization is followed by a booster immunization 2-3 weeks later.

  • Sample Collection and Analysis:

    • Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., 2 weeks post-boost) to analyze serum antibody responses.

    • Perform nasal washes to collect mucosal secretions for IgA analysis.

    • Isolate splenocytes for T-cell response analysis.

Protocol 2: Intravenous Immunization with a Cancer Vaccine

Objective: To assess the systemic adjuvant activity of this compound in a murine cancer vaccine model.

Materials:

  • This compound

  • Tumor-associated antigen (TAA) or whole-cell tumor vaccine

  • Sterile, endotoxin-free saline

  • Syringes with 27-30 gauge needles

  • Mouse restrainer

Procedure:

  • Vaccine Formulation:

    • Prepare a sterile solution of this compound and the cancer antigen in saline. For a 25 µg dose of this compound in a 100 µL injection volume, the concentration would be 250 µg/mL.

    • Ensure the formulation is well-mixed and free of air bubbles.

  • Immunization:

    • Place the mouse in a restrainer to immobilize the tail.

    • Swab the tail with alcohol to dilate the vein.

    • Carefully inject 100 µL of the vaccine formulation into the lateral tail vein.

    • Administer immunizations as per the experimental design (e.g., once weekly for three weeks).

  • Monitoring and Analysis:

    • Monitor tumor growth regularly using calipers.

    • Record survival data.

    • At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Protocol 3: Analysis of Antigen-Specific Antibody Responses by ELISA

Objective: To quantify antigen-specific IgG and IgA antibodies in mouse serum and mucosal secretions.

Materials:

  • 96-well ELISA plates

  • Antigen for coating

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-mouse IgG and anti-mouse IgA detection antibodies

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat ELISA plates with the antigen of interest (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

  • Washing and Blocking: Wash the plates with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add serially diluted serum or mucosal wash samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: After washing, add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Substrate Development: Wash the plates and add TMB substrate. Incubate in the dark until a blue color develops.

  • Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Analysis: Calculate antibody titers based on the dilution that gives an absorbance value above a predetermined cutoff.

Protocol 4: Intracellular Cytokine Staining for Th1/Th17 Cell Analysis

Objective: To identify and quantify antigen-specific Th1 (IFN-γ+) and Th17 (IL-17A+) CD4+ T cells.

Materials:

  • Splenocytes from immunized mice

  • Antigen for restimulation

  • Cell culture medium (e.g., RPMI-1640)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against CD3, CD4, IFN-γ, and IL-17A

  • Flow cytometer

Procedure:

  • Cell Restimulation: Isolate splenocytes and restimulate them with the specific antigen (e.g., 5-10 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours.

  • Surface Staining: Stain the cells with antibodies against surface markers (CD3, CD4).

  • Fixation and Permeabilization: Fix the cells and then permeabilize the cell membrane using appropriate buffers.

  • Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (IFN-γ, IL-17A).

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells producing IFN-γ and IL-17A.

Visualizations

GSK1795091_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects This compound This compound TLR4_MD2 TLR4/MD2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88-dependent Pathway TLR4_MD2->MyD88 TRIF TRIF-dependent Pathway TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-12) NFkB->Cytokines Type1_IFN Type I Interferons IRFs->Type1_IFN DC_maturation Dendritic Cell Maturation & Activation Cytokines->DC_maturation Type1_IFN->DC_maturation Th1_diff Th1 Differentiation DC_maturation->Th1_diff via IL-12 Th17_diff Th17 Differentiation DC_maturation->Th17_diff via IL-6, IL-23

Caption: this compound signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_analysis Analysis formulation Vaccine Formulation (Antigen + this compound) prime Prime Immunization (Day 0) formulation->prime mice_groups Group Allocation (Vaccine, Control) mice_groups->prime boost Booster Immunization (Day 14-21) prime->boost sampling Sample Collection (Serum, Spleen) boost->sampling elisa ELISA for Antibody Titers (IgG, IgA) sampling->elisa ics Intracellular Cytokine Staining (Th1/Th17) sampling->ics

Caption: Experimental workflow for adjuvant testing.

References

Application Notes and Protocols: GSK1795091 in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic Toll-like receptor 4 (TLR4) agonist, GSK1795091, and its use in combination with checkpoint inhibitors for cancer immunotherapy. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for relevant experimental procedures.

Introduction to this compound

This compound is a synthetic lipid A analog that acts as a potent and selective agonist of Toll-like receptor 4 (TLR4). TLR4 is a pattern recognition receptor expressed on innate immune cells, such as monocytes, macrophages, and dendritic cells, and plays a crucial role in the activation of the innate immune system. Upon administration, this compound binds to and activates TLR4, leading to the stimulation of these innate immune cells. This activation results in the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, and IL-12). This cascade of events can induce a T helper 1 (Th1) immune response, which is critical for effective anti-tumor immunity. By activating the innate immune system, this compound can modulate the tumor microenvironment, enhance antigen presentation, and promote the activation and proliferation of T cells.

The rationale for combining this compound with checkpoint inhibitors lies in the complementary mechanisms of action of these two classes of drugs. While checkpoint inhibitors work by releasing the "brakes" on the adaptive immune system, allowing T cells to recognize and attack cancer cells, TLR4 agonists like this compound act as an "accelerator" for the innate immune system. This dual approach aims to create a more robust and durable anti-tumor immune response.

Signaling Pathway of this compound

This compound initiates a signaling cascade through the TLR4 receptor complex. This process involves the recruitment of adaptor proteins, leading to the activation of downstream transcription factors and the subsequent expression of genes involved in the inflammatory response.

GSK1795091_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 transfers to MD2 MD-2 CD14->MD2 presents to TLR4 TLR4 MD2->TLR4 binds TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer induces MyD88 MyD88 TLR4_dimer->MyD88 recruits TRIF TRIF TLR4_dimer->TRIF recruits NFkB NF-κB Activation MyD88->NFkB IRFs IRFs Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) NFkB->Cytokines promotes transcription IFNs Type I Interferons (IFN-α, IFN-β) IRFs->IFNs promotes transcription

This compound initiates TLR4 signaling, leading to cytokine and interferon production.

Preclinical Data: this compound in Combination with an OX40 Agonist

A key preclinical study evaluated the intravenous administration of this compound in combination with a murine surrogate OX40 agonist monoclonal antibody (mAb), OX86, in syngeneic mouse tumor models.[1][2] The results demonstrated a potent synergistic anti-tumor response.

Key Findings:
  • This compound Monotherapy: At sufficient doses to induce systemic cytokines, this compound inhibited tumor growth and led to long-term survival in a tumor model.[1][2] It was shown to modulate the tumor microenvironment by inducing pro-inflammatory cytokines, enhancing antigen presentation, activating T cells, and reducing regulatory T cells (Tregs).[1][2]

  • Combination Therapy: The combination of this compound with the anti-OX40 mAb induced a robust pharmacodynamic response, characterized by a significant increase in Th1 cytokines and the expression of interferon-regulated genes.[1][2] This was accompanied by higher tumor infiltration by leukocytes, increased T cell activation and proliferation, and an elevated CD8:Treg ratio.[1][2] The combination also led to the clonal expansion of T-cells, driving a synergistic, interferon and T-cell dependent anti-tumor response.[1][2]

Data Presentation

Note: The specific quantitative data from the preclinical study abstract is not publicly available. The following tables are placeholders to illustrate how the data would be presented.

Table 1: Tumor Growth Inhibition in Syngeneic Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control[Data not available]-
This compound[Data not available][Data not available]
Anti-OX40 mAb[Data not available][Data not available]
This compound + Anti-OX40 mAb[Data not available][Data not available]

Table 2: Changes in Immune Cell Populations in the Tumor Microenvironment

Treatment GroupCD8+ T cells (% of CD45+ cells)Regulatory T cells (% of CD4+ T cells)CD8:Treg Ratio
Vehicle Control[Data not available][Data not available][Data not available]
This compound[Data not available][Data not available][Data not available]
Anti-OX40 mAb[Data not available][Data not available][Data not available]
This compound + Anti-OX40 mAb[Data not available][Data not available][Data not available]

Table 3: Plasma Cytokine Levels Post-Treatment

Treatment GroupIFN-γ (pg/mL)TNF-α (pg/mL)IL-12 (pg/mL)
Vehicle Control[Data not available][Data not available][Data not available]
This compound[Data not available][Data not available][Data not available]
Anti-OX40 mAb[Data not available][Data not available][Data not available]
This compound + Anti-OX40 mAb[Data not available][Data not available][Data not available]

Clinical Trial Data

This compound has been evaluated in Phase I clinical trials, both as a monotherapy in healthy volunteers and in combination with checkpoint inhibitors in patients with advanced solid tumors.

First-in-Human Study in Healthy Volunteers (NCT02798978)

This randomized, double-blind, placebo-controlled, ascending-dose study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a single intravenous injection of this compound (doses ranging from 7-100 ng) in healthy participants.[3]

Key Findings:

  • Safety: this compound was found to be acceptably tolerated. The most common adverse events were influenza-like illness, headache, back pain, and increased body temperature.[3] No serious adverse events were reported.[3]

  • Pharmacokinetics: The pharmacokinetic properties of this compound were characterized by a dose-proportional increase in exposure.[3]

  • Pharmacodynamics: Transient and dose-dependent changes in induced cytokine and chemokine concentrations and immune cell counts were observed 1-4 hours after administration, returning to baseline within 24 hours.[3]

Table 4: Summary of Pharmacodynamic Changes in Healthy Volunteers

Dose of this compoundPeak Fold Change in Plasma Cytokines (e.g., IP-10, IL-10, IL-1RA)Peak Change in Immune Cell Counts (e.g., Neutrophils, Lymphocytes)
7 ng[Data not available][Data not available]
[Dose Level 2][Data not available][Data not available]
...[Data not available][Data not available]
100 ng[Data not available][Data not available]
Phase I Study in Patients with Advanced Solid Tumors (NCT03447314)

This open-label study evaluated the safety and efficacy of this compound in combination with the anti-OX40 monoclonal antibody (GSK3174998), an anti-ICOS monoclonal antibody (GSK3359609), or the anti-PD-1 monoclonal antibody, pembrolizumab, in patients with advanced solid tumors.[4]

Key Findings:

  • Manufacturing Issue: A modification in the manufacturing process of the this compound formulation during the trial resulted in reduced pharmacodynamic activity (cytokine induction), despite higher systemic exposure.[4] This change was hypothesized to be due to an increase in the aggregate size of this compound, which may have impaired its binding to the TLR4 receptor.[4]

  • Safety: The combination therapies were associated with treatment-emergent adverse events in most patients, with the original formulation showing a higher incidence of immune-related side effects such as chills, fatigue, and pyrexia.

Table 5: Patient Demographics and Combination Partners in NCT03447314

CharacteristicValue
Total Enrolled Patients54
Combination Partner
GSK3174998 (anti-OX40)30
GSK3359609 (anti-ICOS)11
Pembrolizumab (anti-PD-1)13

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the study of this compound in combination with checkpoint inhibitors. These should be adapted based on specific experimental needs.

In Vivo Syngeneic Mouse Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor.

Syngeneic_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture (e.g., CT26, B16F10) Implantation 2. Subcutaneous Implantation of Tumor Cells Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin 5. Administration of This compound and/or Checkpoint Inhibitor Randomization->Treatment_Admin Tumor_Measurement 6. Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Tissue_Harvest 7. Tissue Harvest (Tumor, Spleen, Blood) Tumor_Measurement->Tissue_Harvest Downstream_Analysis 8. Downstream Analysis (Flow Cytometry, Cytokine Assay) Tissue_Harvest->Downstream_Analysis

Workflow for a syngeneic mouse tumor model experiment.

Materials:

  • Syngeneic tumor cell line (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice)

  • Female mice, 6-8 weeks old (strain matched to the tumor cell line)

  • This compound

  • Checkpoint inhibitor antibody (e.g., anti-mouse PD-1, anti-mouse OX40)

  • Vehicle/control solutions

  • Sterile PBS, cell culture medium

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture the tumor cells in appropriate medium to ~80% confluency. Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the tumor cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., Vehicle, this compound, Checkpoint Inhibitor, Combination).

  • Treatment Administration:

    • Administer this compound intravenously at the desired dose and schedule.

    • Administer the checkpoint inhibitor intraperitoneally at the desired dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.

  • Tissue Harvest: Collect tumors, spleens, and blood for downstream analysis.

Multicolor Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.

Materials:

  • Tumor tissue

  • RPMI medium, FACS buffer (PBS with 2% FBS)

  • Enzyme digestion cocktail (e.g., collagenase, DNase)

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1)

  • Viability dye

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Mince the tumor tissue and digest with the enzyme cocktail to obtain a single-cell suspension.

  • Cell Filtration: Pass the cell suspension through a 70 µm cell strainer.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.

  • Cell Staining:

    • Stain the cells with a viability dye to exclude dead cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.

    • For intracellular markers (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibody.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to quantify different immune cell populations.

Multiplex Cytokine Assay

This protocol describes the measurement of multiple cytokine concentrations in mouse serum.

Materials:

  • Mouse serum samples

  • Multiplex cytokine assay kit (bead-based)

  • Assay plate

  • Wash buffer

  • Detection antibodies

  • Streptavidin-phycoerythrin (SA-PE)

  • Luminex or similar multiplex assay system

Procedure:

  • Sample Preparation: Thaw serum samples on ice and centrifuge to remove any debris.

  • Assay Protocol: Follow the manufacturer's instructions for the specific multiplex kit. This typically involves:

    • Adding antibody-coupled beads to the assay plate.

    • Adding standards and samples to the wells and incubating.

    • Washing the beads.

    • Adding a cocktail of biotinylated detection antibodies and incubating.

    • Washing the beads.

    • Adding SA-PE and incubating.

    • Washing the beads and resuspending in assay buffer.

  • Data Acquisition: Read the plate on the multiplex assay system.

  • Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the samples.

Conclusion

This compound, a synthetic TLR4 agonist, has demonstrated the potential to enhance anti-tumor immunity, particularly when combined with checkpoint inhibitors like anti-OX40 antibodies. Preclinical studies have shown that this combination can lead to a synergistic anti-tumor effect by activating both the innate and adaptive immune systems. While clinical development has been hampered by a manufacturing issue, the underlying scientific rationale for this combination therapy remains strong. The protocols provided in these application notes offer a framework for researchers to further investigate the potential of this compound and similar TLR4 agonists in the field of cancer immunotherapy. Further studies are warranted to optimize the formulation and clinical application of this compound in combination with various checkpoint inhibitors.

References

Application Notes and Protocols for In Vivo Experiments Using GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal dosage of GSK1795091 for in vivo experiments, covering its use as both an anti-cancer agent and a vaccine adjuvant. Detailed protocols for common experimental setups are provided, along with data summaries and visualizations to facilitate experimental design and execution.

Mechanism of Action and Signaling Pathway

This compound is a synthetic Toll-like receptor 4 (TLR4) agonist.[1][2][3] Its mechanism of action involves binding to the TLR4 receptor complex on the surface of innate immune cells such as macrophages and dendritic cells. This binding event triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and IRF3. Consequently, this results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and type I interferons, which in turn modulate the adaptive immune response.[1][2]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 Forms complex MyD88 MyD88 TLR4->MyD88 MyD88-dependent pathway TRIF TRIF TLR4->TRIF TRIF-dependent pathway TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, etc.) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α/β) IRF3->IFN Transcription

Caption: TLR4 Signaling Pathway Activated by this compound.

Recommended In Vivo Dosages

The optimal dosage of this compound is application-dependent. Below is a summary of reported dosages from preclinical and clinical studies.

ApplicationSpeciesRoute of AdministrationDosage RangeDosing ScheduleReference
Anti-Tumor MouseIntravenous (IV)25 µ g/mouse Once weekly for 3 doses[4]
Vaccine Adjuvant MouseIntranasal (IN)0.1 µ g/mouse Single dose with antigen[4]
Safety/Tolerability HumanIntravenous (IV)7 - 100 ngSingle ascending dose[5]

Formulation and Preparation

This compound is a lipophilic molecule requiring a specific formulation for in vivo administration. Two common solvent systems have been reported for preclinical studies.

Formulation 1: Aqueous-based

  • Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Solubility: ≥ 2.5 mg/mL

  • Preparation:

    • Dissolve this compound in DMSO.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix.

    • Finally, add saline to the desired final volume.

    • If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]

Formulation 2: Oil-based

  • Composition: 10% DMSO, 90% Corn Oil

  • Solubility: ≥ 2.5 mg/mL

  • Preparation:

    • Dissolve this compound in DMSO.

    • Add corn oil and mix thoroughly.[4]

Note on Clinical Formulations: Clinical trial materials are typically supplied as a solution for injection at concentrations such as 100 ng/mL or 1000 ng/mL and administered as an intravenous bolus.[5] A manufacturing change involving a switch from sonication to ethanol (B145695) dissolution for the active pharmaceutical ingredient was noted to impact the biological activity, highlighting the importance of formulation consistency.[6]

Experimental Protocols

Protocol 1: Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines the use of this compound as a monotherapy in a subcutaneous syngeneic tumor model.

1. Cell Culture and Preparation:

  • Culture a suitable murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media.

  • Harvest cells at approximately 80% confluency.[7]

  • Wash cells with sterile PBS or HBSS and resuspend at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

2. Tumor Implantation:

  • Anesthetize mice (e.g., using isoflurane).

  • Shave the flank of the mouse.

  • Inject 100 µL of the cell suspension subcutaneously into the shaved flank.[8][9]

3. Dosing:

  • Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Prepare this compound for injection using one of the formulations described above.

  • Administer 25 µg of this compound per mouse via intravenous injection (e.g., tail vein).

  • Dose once weekly for a total of three weeks.[4]

4. Monitoring and Endpoints:

  • Measure tumor volume using calipers 2-3 times per week.

  • Monitor animal body weight and overall health.

  • The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.

Anti_Tumor_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Cell_Culture Culture Syngeneic Tumor Cells Tumor_Implantation Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Dosing IV Administration of This compound (25 µg/mouse) or Vehicle Control Randomization->Dosing Schedule Once Weekly for 3 Weeks Dosing->Schedule Tumor_Measurement Measure Tumor Volume (2-3 times/week) Schedule->Tumor_Measurement Health_Monitoring Monitor Body Weight and Health Schedule->Health_Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Survival Tumor_Measurement->Endpoint Health_Monitoring->Endpoint

Caption: Workflow for Anti-Tumor Efficacy Study.

Protocol 2: Vaccine Adjuvant Efficacy in a Mouse Model

This protocol describes the use of this compound as an adjuvant for an intranasally administered vaccine.

1. Vaccine Formulation:

  • Prepare the vaccine by mixing the desired antigen with this compound.

  • The final concentration of this compound should be such that a 0.1 µg dose is delivered in the final administration volume.[4]

2. Intranasal Administration:

  • Lightly anesthetize mice (e.g., with isoflurane).

  • Hold the mouse in a supine position.

  • Administer a total volume of 10-30 µL of the vaccine formulation, delivering half of the volume to each nostril using a pipette.[10][11]

3. Immunization Schedule:

  • A prime-boost strategy is often employed. For example, a primary immunization followed by a booster dose 2-3 weeks later.

4. Readouts:

  • Collect blood samples at various time points to measure antigen-specific antibody titers (e.g., IgG, IgA) in the serum.

  • At the end of the study, collect bronchoalveolar lavage (BAL) fluid to measure mucosal antibody responses.

  • Antigen-specific T-cell responses can be assessed from splenocytes.

Vaccine_Adjuvant_Workflow cluster_preparation Vaccine Preparation cluster_immunization Immunization cluster_analysis Immune Response Analysis Formulation Formulate Antigen with This compound (0.1 µg/dose) Anesthesia Anesthetize Mice Formulation->Anesthesia Administration Intranasal Administration (10-30 µL total volume) Anesthesia->Administration Schedule Prime-Boost Schedule (e.g., Day 0 and Day 21) Administration->Schedule Serum_Collection Collect Serum for Antibody Titer Analysis Schedule->Serum_Collection BAL_Collection Collect BAL Fluid for Mucosal Antibody Analysis Schedule->BAL_Collection Splenocyte_Analysis Analyze Splenocytes for T-cell Responses Schedule->Splenocyte_Analysis Endpoint Endpoint Analysis: Humoral and Cellular Immunity Serum_Collection->Endpoint BAL_Collection->Endpoint Splenocyte_Analysis->Endpoint

Caption: Workflow for Vaccine Adjuvant Study.

References

Application Notes and Protocols for Intranasal Administration of GSK1795091 as an Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091, also known as CRX-601, is a synthetic Toll-like receptor 4 (TLR4) agonist that has shown significant potential as a vaccine adjuvant.[1] Its ability to stimulate the innate immune system leads to an enhanced and more robust adaptive immune response to co-administered antigens. Intranasal administration of this compound is a particularly promising strategy for vaccines targeting respiratory pathogens, as it can induce both systemic and mucosal immunity.[1][2] These application notes provide a detailed overview of the use of this compound as an intranasal adjuvant, including its mechanism of action, protocols for in-vivo studies, and expected immunological outcomes.

Mechanism of Action: TLR4 Signaling Pathway

This compound functions by binding to and activating TLR4, a pattern recognition receptor expressed on the surface of innate immune cells such as macrophages and dendritic cells. This activation triggers a downstream signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-Dependent Pathway: This pathway leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. This cytokine milieu is crucial for the activation and differentiation of T helper 1 (Th1) cells.

  • TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β), which play a key role in antiviral responses.

The combined activation of these pathways by this compound leads to a potentiation of the immune response to the accompanying antigen, characterized by enhanced antibody production and cell-mediated immunity.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 TIRAP TIRAP TLR4->TIRAP TRAM TRAM TLR4->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TRIF TRIF TBK1 TBK1/IKKε TRIF->TBK1 TIRAP->MyD88 TRAM->TRIF TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines induces AP1 AP-1 MAPKs->AP1 activates AP1->Cytokines induces IRF3 IRF3 TBK1->IRF3 activates IFNs Type I Interferons (IFN-α/β) IRF3->IFNs induces

Caption: TLR4 Signaling Pathway Activated by this compound.

Experimental Protocols

Preparation of Liposomal this compound Adjuvanted Influenza Vaccine

Materials:

  • This compound (CRX-601)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Split influenza virus antigen (e.g., H3N2)

  • Sterile, depyrogenated vials

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPC and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 DOPC to cholesterol.

    • Add this compound to the lipid solution. The final concentration of this compound in the liposomes is typically in the range of 0.1 to 1.0 mg/mL.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Liposome (B1194612) Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final concentration of the lipids and this compound.

    • The mixture can be sonicated in a water bath to aid in the formation of multilamellar vesicles.

  • Liposome Sizing:

    • To obtain unilamellar liposomes of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Vaccine Formulation:

    • Aseptically mix the prepared liposomal this compound with the desired concentration of the split influenza virus antigen. A typical antigen concentration is 0.1 µg of hemagglutinin (HA) per dose.[2]

    • The final formulation should be stored at 4°C until use.

Intranasal Immunization of Mice

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Liposomal this compound adjuvanted influenza vaccine

  • Vehicle control (liposomes without this compound)

  • Antigen alone control

  • Micropipettes and sterile tips

Procedure:

  • Animal Handling: Acclimatize mice for at least one week before the start of the experiment.

  • Immunization Schedule: A prime-boost strategy is typically employed.

    • Prime: On day 0, lightly anesthetize the mice (e.g., with isoflurane) and intranasally administer 10 µL of the vaccine formulation (5 µL per nostril).

    • Boost: On day 21, administer a second intranasal dose of the same vaccine formulation.[2]

  • Control Groups: Include groups of mice that receive the vehicle control or antigen alone to assess the adjuvant effect of this compound.

Experimental_Workflow cluster_prep Vaccine Preparation cluster_immunization Immunization cluster_analysis Immunological Analysis Formulation Formulate Liposomal This compound + Antigen Prime Day 0: Prime (Intranasal) Formulation->Prime Boost Day 21: Boost (Intranasal) Prime->Boost Sample Day 35: Sample Collection (Serum, Mucosal Washes, Spleen) Boost->Sample ELISA ELISA for IgG/IgA Sample->ELISA Flow Flow Cytometry for T-cells Sample->Flow Challenge Influenza Virus Challenge Sample->Challenge

Caption: Experimental Workflow for Intranasal this compound Adjuvant Study.

Assessment of Immune Responses

a. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG and IgA

  • Coating: Coat 96-well ELISA plates with the influenza antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1 hour at room temperature.

  • Sample Incubation: Add serially diluted serum samples (for IgG) or mucosal wash samples (for IgA) to the plates and incubate for 2 hours at room temperature.

  • Detection Antibody: Add HRP-conjugated anti-mouse IgG or anti-mouse IgA detection antibody and incubate for 1 hour at room temperature.

  • Development: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

  • Reading: Read the absorbance at 450 nm. Antibody titers can be calculated as the reciprocal of the highest dilution giving an absorbance value above a predetermined cut-off.

b. Flow Cytometry for Th17 Cell Analysis

  • Cell Preparation: Prepare single-cell suspensions from the spleens of immunized mice.

  • In Vitro Restimulation: Restimulate the splenocytes with the influenza antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers, such as CD4.

  • Intracellular Staining: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against intracellular cytokines, such as IL-17A.

  • Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) cells.

Data Presentation

The following tables summarize the expected quantitative outcomes from studies evaluating intranasal this compound as an adjuvant for an influenza vaccine. The data is based on findings reported in preclinical mouse studies.[2]

Table 1: Mucosal and Systemic Antibody Responses

GroupAdjuvant Dose (µg)Tracheal Wash IgA Titer (Log2 Mean ± SEM)Vaginal Wash IgA Titer (Log2 Mean ± SEM)Serum IgG Titer (Log2 Mean ± SEM)
Antigen + Vehicle0~2.5 ± 0.5~2.0 ± 0.5~8.0 ± 1.0
Antigen + this compound0.01~5.0 ± 0.7~4.5 ± 0.6~11.0 ± 1.2
Antigen + this compound0.1~6.5 ± 0.8~6.0 ± 0.7~12.5 ± 1.5
Antigen + this compound1.0~7.0 ± 0.9~6.5 ± 0.8~13.0 ± 1.6

Note: Values are estimated from graphical representations in Maroof et al., 2014 and are for illustrative purposes.[2]

Table 2: T-Helper Cell Responses in Splenocytes

GroupAdjuvant Dose (µg)% of CD4+ T cells expressing IL-17A (Mean ± SEM)% of CD4+ T cells expressing IFN-γ (Mean ± SEM)
Naive0~0.1 ± 0.05~0.2 ± 0.08
Antigen + Vehicle0~0.2 ± 0.07~0.3 ± 0.1
Antigen + this compound0.01~0.5 ± 0.1~0.3 ± 0.1
Antigen + this compound0.1~1.0 ± 0.2~0.4 ± 0.1
Antigen + this compound1.0~1.5 ± 0.3~0.4 ± 0.1

Note: Values are estimated from graphical representations in Maroof et al., 2014 and are for illustrative purposes.[2]

Conclusion

Intranasal administration of this compound serves as a potent adjuvant strategy, significantly enhancing both mucosal and systemic immune responses to co-administered antigens. The detailed protocols and expected outcomes presented in these application notes provide a framework for researchers and drug development professionals to design and execute preclinical studies to evaluate the adjuvant properties of this compound for intranasal vaccines. The ability to induce a robust, multi-faceted immune response highlights the potential of this approach for developing more effective vaccines against a range of infectious diseases.

References

Application Notes and Protocols for Intravenous Delivery of GSK1795091 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist that has demonstrated significant immunomodulatory activity in preclinical studies.[1][2] As a glycolipid analog of monophosphoryl lipid A, this compound activates the innate immune system, leading to the production of pro-inflammatory cytokines, enhanced antigen presentation, and the activation of T cells.[2][3] These properties make it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents, such as OX40 agonists.[3] Additionally, this compound has been investigated as a vaccine adjuvant to boost mucosal and systemic immunity.[1]

This document provides detailed application notes and protocols for the intravenous (IV) delivery of this compound in preclinical models, based on available literature. It is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound.

Data Presentation

Preclinical Efficacy of Intravenous this compound

The following table summarizes the available quantitative data on the anti-tumor efficacy of this compound administered intravenously in a preclinical murine tumor model. It is important to note that detailed quantitative data from preclinical studies are limited in the public domain.

Animal ModelTreatment RegimenRoute of AdministrationKey FindingsReference
Murine Syngeneic Tumor Model25 µ g/mouse , once weekly for 3 dosesIntravenous (IV)Inhibition of tumor growth and long-term survival.[1]
Murine Syngeneic Tumor ModelNot specifiedIntravenous (IV)Potent activation of the immune system, modulation of the tumor microenvironment, induction of pro-inflammatory cytokines, enhanced antigen presentation, T cell activation, and reduction of regulatory T cells.[3]
Murine Syngeneic Tumor ModelNot specified (in combination with OX86, a murine OX40 agonist)Intravenous (IV)Robust synergistic anti-tumor response, significant increase in Th1 cytokines, increased tumor infiltration by leukocytes, and enhanced T cell activation and proliferation.[3]

Signaling Pathway

This compound activates TLR4, which in turn initiates a downstream signaling cascade through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. This signaling ultimately leads to the production of inflammatory cytokines and the activation of the adaptive immune system.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 TLR4 TLR4 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs TBK1 TBK1/IKKε TRIF->TBK1 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines MAPKs->Cytokines IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons (IFN-α/β) IRF3->IFNs

Caption: TLR4 signaling pathway initiated by this compound.

Experimental Protocols

Formulation of this compound for Intravenous Administration

The formulation of this compound is critical to its biological activity. Preclinical studies have utilized various solvent systems. It is crucial to ensure complete dissolution and avoid aggregation, which has been shown to reduce in vivo activity.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Corn oil, sterile

  • Sterile, pyrogen-free vials and syringes

  • Sonicator (optional, based on formulation)

Protocol 1: Aqueous Formulation

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound in 100 µL of DMSO to make a 10 mg/mL stock.

  • In a sterile vial, add the required volume of the this compound DMSO stock.

  • Add the other solvents in the following order, vortexing gently after each addition:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

  • Prepare the final dosing solution by diluting the formulated stock in sterile saline to the desired concentration for injection.

Protocol 2: Oil-based Formulation

  • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

  • In a sterile vial, add the required volume of the this compound DMSO stock.

  • Add 9 volumes of sterile corn oil to the DMSO stock (for a final 10% DMSO concentration).

  • Vortex thoroughly to ensure a homogenous suspension.

  • Prepare the final dosing solution by diluting in the appropriate vehicle to the desired concentration.

Note: The choice of formulation may depend on the specific experimental design and animal model. It is recommended to perform small-scale formulation tests to ensure solubility and stability before preparing large batches for in vivo studies.

Intravenous Administration in a Murine Model

Materials:

  • Formulated this compound solution

  • Mouse strain (e.g., C57BL/6, BALB/c) appropriate for the tumor model

  • Sterile insulin (B600854) syringes (e.g., 29-31 gauge)

  • Mouse restrainer

  • Warming lamp or pad (optional, for tail vein dilation)

Procedure:

  • Acclimate the mice to the experimental conditions.

  • On the day of injection, prepare the this compound dosing solution at the final concentration.

  • Gently warm the mouse's tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Using an insulin syringe, carefully inject the desired volume of the this compound solution (typically 100-200 µL) into one of the lateral tail veins.

  • Observe the injection site for any signs of leakage. If swelling occurs, the injection is likely subcutaneous, and the mouse should be excluded from the intravenous cohort.

  • Return the mouse to its cage and monitor for any immediate adverse reactions.

  • Follow the predetermined dosing schedule (e.g., once weekly).

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the anti-tumor efficacy of intravenously administered this compound.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice (into treatment groups) Tumor_Growth->Randomization Preparation Preparation of this compound (Formulation) Randomization->Preparation Administration Intravenous Administration (e.g., weekly) Preparation->Administration Monitoring Continued Tumor Growth and Body Weight Monitoring Administration->Monitoring Efficacy Efficacy Assessment (Tumor Volume, Survival) Monitoring->Efficacy Pharmacodynamics Pharmacodynamic Analysis (e.g., Cytokine Profiling, Immune Cell Infiltration) Monitoring->Pharmacodynamics Toxicology Toxicology Assessment (e.g., Clinical Signs, Histopathology) Monitoring->Toxicology

References

Measuring Cytokine Response to GSK1795091 Stimulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 is a synthetic Toll-like receptor 4 (TLR4) agonist that has shown potential as an immunoadjuvant in therapeutic applications.[1][2] Its mechanism of action involves the activation of the TLR4 signaling pathway, a key component of the innate immune system. Upon binding to TLR4 on the surface of immune cells such as monocytes, macrophages, and dendritic cells, this compound triggers a signaling cascade that leads to the production and secretion of a variety of pro-inflammatory cytokines and chemokines.[1][2] This cytokine response is critical to the compound's immunomodulatory effects and is a key pharmacodynamic marker of its activity.

Clinical studies have demonstrated that intravenous administration of this compound results in a transient and dose-dependent increase in plasma cytokine and chemokine concentrations.[3] This response is typically observed within 1 to 4 hours of administration and returns to baseline levels within 24 hours. The profile of induced cytokines, including but not limited to Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interferon-gamma (IFN-γ), is indicative of a Th1-polarizing immune response.

These application notes provide a comprehensive overview and detailed protocols for measuring the cytokine response to this compound stimulation in both in vitro and clinical settings.

Data Presentation

The following table summarizes the expected dose-dependent cytokine response to this compound stimulation based on qualitative descriptions from clinical trial data. Researchers should use this format to tabulate their own quantitative results.

CytokineThis compound Dose (ng/mL)Mean Concentration (pg/mL) ± SDFold Change vs. Vehicle
TNF-α Vehicle ControlUser-defined1.0
Low Dose (e.g., 10)User-definedUser-defined
Mid Dose (e.g., 50)User-definedUser-defined
High Dose (e.g., 100)User-definedUser-defined
IL-6 Vehicle ControlUser-defined1.0
Low Dose (e.g., 10)User-definedUser-defined
Mid Dose (e.g., 50)User-definedUser-defined
High Dose (e.g., 100)User-definedUser-defined
IL-1β Vehicle ControlUser-defined1.0
Low Dose (e.g., 10)User-definedUser-defined
Mid Dose (e.g., 50)User-definedUser-defined
High Dose (e.g., 100)User-definedUser-defined
IFN-γ Vehicle ControlUser-defined1.0
Low Dose (e.g., 10)User-definedUser-defined
Mid Dose (e.g., 50)User-definedUser-defined
High Dose (e.g., 100)User-definedUser-defined
IP-10 Vehicle ControlUser-defined1.0
Low Dose (e.g., 10)User-definedUser-defined
Mid Dose (e.g., 50)User-definedUser-defined
High Dose (e.g., 100)User-definedUser-defined

Signaling Pathway and Experimental Workflow

This compound-Induced TLR4 Signaling Pathway

GSK1795091_TLR4_Signaling This compound-Induced TLR4 Signaling Pathway cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38) TAK1->MAPKs NFkB NF-κB IKK->NFkB Activates Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFkB->Cytokine_Genes Induces Transcription AP1 AP-1 MAPKs->AP1 Activates AP1->Cytokine_Genes Induces Transcription Nucleus Nucleus

Caption: this compound activates the TLR4 signaling cascade.

Experimental Workflow for Cytokine Measurement

Cytokine_Measurement_Workflow Experimental Workflow for Cytokine Measurement start Start sample_prep Sample Preparation (Whole Blood, PBMCs, or Plasma) start->sample_prep stimulation Stimulation with this compound (Dose-response and time-course) sample_prep->stimulation incubation Incubation (e.g., 4-24 hours at 37°C) stimulation->incubation supernatant_collection Collect Supernatant/Plasma incubation->supernatant_collection multiplex_assay Multiplex Immunoassay (e.g., Luminex, Meso Scale Discovery) supernatant_collection->multiplex_assay data_acquisition Data Acquisition (Flow Cytometer or Plate Reader) multiplex_assay->data_acquisition data_analysis Data Analysis (Standard curve generation, cytokine quantification) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for measuring cytokine response.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human Whole Blood

This protocol is designed to measure the cytokine response to this compound in a physiologically relevant matrix that contains all cellular components of blood.

1. Materials

  • This compound (prepare stock solution in a suitable vehicle, e.g., DMSO, and dilute in sterile PBS)

  • Freshly drawn human whole blood collected in sodium heparin tubes

  • RPMI 1640 medium

  • Lipopolysaccharide (LPS) from E. coli (positive control)

  • Vehicle control (e.g., PBS with the same final concentration of DMSO as the highest this compound concentration)

  • 96-well sterile, non-pyrogenic cell culture plates

  • Multiplex immunoassay kit for human cytokines (e.g., Luminex-based or Meso Scale Discovery)

  • Refrigerated centrifuge

  • Plate shaker

  • Multiplex plate reader

2. Methods

  • Preparation of Reagents: Prepare serial dilutions of this compound in RPMI 1640 to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ng/mL). Prepare a working solution of LPS (e.g., 100 ng/mL) and the vehicle control.

  • Blood Handling: Use whole blood within 2 hours of collection. Gently mix the blood by inversion before use.

  • Assay Setup:

    • Add 180 µL of whole blood to each well of a 96-well plate.

    • Add 20 µL of the this compound dilutions, LPS, or vehicle control to the respective wells in triplicate.

  • Incubation: Cover the plate and incubate for 4 to 24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

  • Plasma Collection: After incubation, centrifuge the plate at 1,000 x g for 10 minutes at 4°C.

  • Supernatant Harvesting: Carefully collect the plasma supernatant without disturbing the cell pellet.

  • Storage: Store the plasma samples at -80°C until analysis.

  • Cytokine Measurement: Thaw the plasma samples on ice. Measure the concentrations of cytokines using a multiplex immunoassay according to the manufacturer's instructions.

Protocol 2: Cytokine Measurement in Clinical Samples

This protocol outlines the procedure for measuring cytokine levels in plasma samples collected from subjects who have been administered this compound.

1. Materials

  • Plasma samples collected from subjects at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).

  • Multiplex immunoassay kit for human cytokines.

  • Multiplex plate reader and associated software.

2. Methods

  • Sample Handling:

    • Retrieve plasma samples from -80°C storage and thaw on ice.

    • Centrifuge the samples at 2,000 x g for 5 minutes at 4°C to pellet any debris.

  • Multiplex Immunoassay:

    • Follow the manufacturer's protocol for the chosen multiplex assay platform. This typically involves:

      • Preparation of standards and quality controls.

      • Addition of antibody-coupled beads to the assay plate.

      • Addition of standards, controls, and subject plasma samples to the plate.

      • Incubation to allow cytokine binding.

      • Washing steps to remove unbound material.

      • Addition of detection antibodies.

      • Addition of a reporter molecule (e.g., streptavidin-phycoerythrin).

      • Final wash and resuspension of beads.

  • Data Acquisition:

    • Acquire the data on a multiplex plate reader. The instrument will differentiate the beads for each cytokine and quantify the median fluorescence intensity (MFI) of the reporter molecule.

  • Data Analysis:

    • Use the assay software to generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the unknown samples by interpolating their MFI values from the corresponding standard curve.

    • For each subject, plot the cytokine concentration versus time to visualize the pharmacokinetic profile of the cytokine response.

    • Calculate the fold change in cytokine levels at each post-dose time point relative to the pre-dose baseline.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant safety guidelines. The formulation of this compound can impact its biological activity, with larger aggregate sizes potentially leading to reduced cytokine induction. It is crucial to ensure consistent and appropriate formulation for reproducible results.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following GSK1795091 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 is a synthetic lipid A analog that acts as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1][2] As a key component of the innate immune system, TLR4 activation by ligands such as lipopolysaccharide (LPS) initiates a signaling cascade that leads to the maturation and activation of antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][2] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, and promotes the development of adaptive immune responses, including T helper 1 (Th1) and cytotoxic T-lymphocyte (CTL) responses.[3] These immunological properties position this compound as a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy, often in combination with other immunomodulatory agents.[1][4]

Flow cytometry is an essential tool for elucidating the immunological effects of this compound. This powerful technique allows for the multi-parametric analysis of individual cells in a heterogeneous population, providing quantitative data on the frequency of various immune cell subsets, their activation status, and functional responses post-treatment. Such detailed analysis is critical for understanding the mechanism of action of this compound and for monitoring its pharmacodynamic effects in both preclinical and clinical settings.

Data Presentation

While specific quantitative data from human clinical trials detailing the precise percentage changes in various immune cell subsets following this compound treatment are not extensively published in the available literature, preclinical and early-phase clinical studies have consistently reported transient and dose-dependent changes in immune cell counts and cytokine profiles.[2][3][5] The following tables summarize the qualitative and reported quantitative effects of this compound on the immune system.

Table 1: Summary of Preclinical In Vivo Effects of this compound on Immune Cells

ParameterFindingSpecies/ModelCombination TherapyReference
T Cell Activation Increased T cell activation and proliferation.Murine syngeneic tumor modelsWith OX40 agonist[4]
CD8:Treg Ratio Significant increase in the CD8 to T regulatory cell ratio in the tumor microenvironment.Murine syngeneic tumor modelsWith OX40 agonist[4]
T Cell Clonality Induced clonal expansion of T-cells.Murine syngeneic tumor modelsWith OX40 agonist[4]
Tumor Infiltrating Leukocytes Higher infiltration of leukocytes into the tumor.Murine syngeneic tumor modelsWith OX40 agonist[4]
Antigen Presentation Enhanced antigen presentation.Murine modelsMonotherapy and combination[2][4]
Pro-inflammatory Cytokines Induction of an array of pro-inflammatory cytokines.Murine modelsMonotherapy and combination[2][4]

Table 2: Summary of Clinical Effects of this compound on Immune Parameters in Healthy Volunteers

ParameterObservationDose RelationshipTime CourseReference
Immune Cell Counts Transient changes in immune cell counts.Dose-dependentObserved 1-4 hours post-administration, returning to baseline within 24 hours.[2][3][5]
Cytokine and Chemokine Concentrations Transient increases in pro-inflammatory cytokines and chemokines.Dose-dependentObserved 1-4 hours post-administration, returning to baseline within 24 hours.[3][5]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

GSK1795091_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects This compound This compound TLR4_MD2 TLR4/MD2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces transcription of Type1_IFN Type I Interferons (IFN-β) IRF3->Type1_IFN Induces transcription of APC_Activation APC Activation (Dendritic Cells, Macrophages) Cytokines->APC_Activation Type1_IFN->APC_Activation Th1_Response Th1 Immune Response APC_Activation->Th1_Response Promotes

Caption: Signaling pathway of this compound via TLR4 activation.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow cluster_sample_prep 1. Sample Preparation cluster_treatment 2. In Vitro Treatment cluster_staining 3. Cell Staining cluster_analysis 4. Data Acquisition and Analysis PBMC_Isolation Isolate PBMCs from Whole Blood (e.g., Ficoll-Paque) Cell_Counting Perform Cell Count and Viability Assessment PBMC_Isolation->Cell_Counting Cell_Culture Culture PBMCs in appropriate medium Cell_Counting->Cell_Culture GSK1795091_Treatment Treat cells with this compound (various concentrations) and controls Cell_Culture->GSK1795091_Treatment Incubation Incubate for a defined period (e.g., 18-24 hours) GSK1795091_Treatment->Incubation Harvest_Cells Harvest and wash cells Incubation->Harvest_Cells Fc_Block Block Fc receptors Harvest_Cells->Fc_Block Surface_Staining Stain with fluorochrome-conjugated antibodies for surface markers Fc_Block->Surface_Staining Fix_Perm Fix and permeabilize cells (for intracellular staining) Surface_Staining->Fix_Perm Intracellular_Staining Stain for intracellular markers (e.g., cytokines, transcription factors) Fix_Perm->Intracellular_Staining Flow_Cytometry Acquire data on a flow cytometer Intracellular_Staining->Flow_Cytometry Gating Gate on specific immune cell populations Flow_Cytometry->Gating Data_Analysis Analyze marker expression and quantify cell populations Gating->Data_Analysis

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood

Materials:

  • Whole blood collected in heparin or EDTA tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 15 mL or 50 mL conical centrifuge tubes

  • Sterile transfer pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood sample 1:1 with PBS in a conical tube.

  • Carefully layer the diluted blood over a volume of Ficoll-Paque™ equal to the original blood volume.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the buffy coat layer containing the PBMCs and transfer to a new conical tube.

  • Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the cell pellet in an appropriate buffer (e.g., RPMI 1640 with 10% FBS) for cell counting and subsequent experiments.

Protocol 2: In Vitro Treatment of PBMCs with this compound

Materials:

  • Isolated PBMCs

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound (reconstituted according to manufacturer's instructions)

  • Vehicle control (e.g., DMSO)

  • 24-well tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Prepare serial dilutions of this compound to achieve the desired final concentrations.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Multi-color Flow Cytometry Staining for Immune Cell Phenotyping

Materials:

  • Treated and control PBMCs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Human Fc Block

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD56, CD80, CD86, HLA-DR)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • Fixation/Permeabilization buffer (if performing intracellular staining)

  • Fluorochrome-conjugated antibodies for intracellular markers (e.g., IFN-γ, TNF-α, FoxP3)

  • 96-well V-bottom plates or FACS tubes

  • Centrifuge

Procedure:

  • Harvest the cells from the culture plate and transfer to FACS tubes or a 96-well plate.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cells in 100 µL of FACS buffer and add Human Fc Block.

  • Incubate for 10 minutes at 4°C to block non-specific antibody binding.

  • Without washing, add the cocktail of fluorochrome-conjugated antibodies for cell surface markers.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

  • (Optional: for intracellular staining) After the final wash, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

  • (Optional) Wash the cells with Permeabilization buffer.

  • (Optional) Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular markers and incubate for 30 minutes at 4°C in the dark.

  • (Optional) Wash the cells twice with Permeabilization buffer.

  • Resuspend the final cell pellet in 200 µL of FACS buffer. Add a viability dye if the cells have not been fixed.

  • Acquire the samples on a flow cytometer.

Note: The choice of antibodies and fluorochromes should be carefully considered based on the specific immune cell subsets of interest and the configuration of the available flow cytometer. Proper compensation controls are essential for accurate multi-color flow cytometry analysis.

References

Application Notes and Protocols for the Formulation of GSK1795091 for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and characterization of formulations of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, intended for use in preclinical animal studies. Due to its poor water solubility, appropriate formulation is critical to ensure accurate dosing and bioavailability. This document outlines two established methods: a co-solvent-based formulation and a lipid-based formulation.

Introduction to this compound

This compound is a potent and selective synthetic agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2] Activation of TLR4 on immune cells such as dendritic cells, monocytes, and macrophages initiates a signaling cascade that results in the production of pro-inflammatory cytokines and the induction of a T helper 1 (Th1) immune response.[1][3] This immunomodulatory activity makes this compound a candidate for investigation as a vaccine adjuvant and in cancer immunotherapy.[2][4]

A critical consideration in the preclinical development of this compound is its formulation. The manufacturing process and the resulting physicochemical properties of the formulation, such as particle or aggregate size, can significantly impact its biological activity.[5][6] Therefore, consistent and well-characterized formulations are essential for obtaining reliable and reproducible results in animal studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the recommended this compound formulations.

Table 1: Formulation Compositions
Formulation Type Component 1 Component 2 Component 3 Component 4
Co-Solvent Formulation10% DMSO (v/v)40% PEG300 (v/v)5% Tween-80 (v/v)45% Saline (v/v)
Lipid-Based Formulation10% DMSO (v/v)90% Corn Oil (v/v)--
Table 2: Achievable Concentration and Administration Routes
Parameter Value/Information
Achievable Concentration≥ 2.5 mg/mL (for both formulations)[4]
Reported Administration Routes in MiceIntranasal, Intravenous (IV)[4][7]
Reported IV Dose in Mice25 μ g/mouse [4][7]
Reported Intranasal Dose in Mice0.1 μ g/mouse [4]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound activates the TLR4 signaling pathway, leading to an innate immune response.

GSK1795091_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Induces Transcription

Caption: TLR4 signaling cascade initiated by this compound binding.

Experimental Workflow for Formulation and In Vivo Study

The following diagram outlines the general workflow from formulation preparation to in vivo administration and analysis.

Experimental_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_invivo In Vivo Administration cluster_analysis Downstream Analysis weigh 1. Weigh this compound dissolve_dmso 2. Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso add_vehicle 3. Add Co-solvents/Lipid Vehicle dissolve_dmso->add_vehicle mix 4. Mix thoroughly (Vortex/Sonication) add_vehicle->mix filter 5. Sterile Filter (0.22 µm) mix->filter visual Visual Inspection (Clarity, Precipitation) filter->visual dls Particle Size Analysis (Dynamic Light Scattering) filter->dls hplc Concentration Verification (HPLC - General) filter->hplc administer Administer to Animals (e.g., IV, Intranasal) filter->administer pd_analysis Pharmacodynamic Analysis (e.g., Cytokine levels) administer->pd_analysis efficacy Efficacy Studies (e.g., Tumor growth) administer->efficacy

Caption: Workflow for this compound formulation and in vivo testing.

Experimental Protocols

Note: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for formulations intended for injection.

Protocol 1: Co-Solvent Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This formulation is suitable for intravenous administration and can achieve a clear solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in the required volume of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary, while being mindful of the compound's stability.[4]

  • Prepare the Final Formulation (example for 1 mL):

    • In a sterile vial, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the this compound stock solution (this will constitute the 10% DMSO in the final volume). Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

    • Slowly add 450 µL of sterile saline to the mixture while gently vortexing to bring the final volume to 1 mL.

    • Visually inspect the solution for clarity and any signs of precipitation.

  • Sterilization:

    • Draw the final formulation into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile, pyrogen-free vial.

  • Storage and Use:

    • It is recommended to prepare this formulation fresh on the day of use.[8]

    • If short-term storage is necessary, store at 2-8°C and protect from light. The stability of this compound in this formulation should be determined empirically.

Protocol 2: Lipid-Based Formulation (10% DMSO, 90% Corn Oil)

This formulation provides a lipid-based vehicle for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn Oil, sterile

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter (optional, depending on the final application and potential for particulates)

Procedure:

  • Prepare Stock Solution:

    • As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[4]

  • Prepare the Final Formulation (example for 1 mL):

    • In a sterile vial, add 900 µL of sterile corn oil.

    • Add 100 µL of the this compound stock solution to the corn oil.

    • Vortex the mixture vigorously until a uniform and clear solution is obtained. Sonication may be used to aid dissolution if necessary.[4]

  • Sterilization:

    • Due to the viscosity of corn oil, sterile filtration can be challenging. Aseptic preparation techniques are paramount. If filtration is attempted, a filter compatible with oils should be used.

  • Storage and Use:

    • Prepare fresh for each experiment.

    • Store at room temperature and protect from light before use.

Quality Control and Characterization

Visual Inspection

Always visually inspect the final formulation for clarity, homogeneity, and the absence of any particulate matter or precipitation before administration.

Particle Size Analysis (Dynamic Light Scattering - DLS)

Given the demonstrated importance of aggregate size on the biological activity of this compound, it is highly recommended to characterize the formulation using Dynamic Light Scattering (DLS).

General Protocol:

  • Instrument Setup: Use a DLS instrument according to the manufacturer's instructions.

  • Sample Preparation: Dilute a small aliquot of the final formulation in an appropriate solvent (e.g., the vehicle itself or a filtered buffer) to a concentration suitable for DLS analysis.

  • Measurement: Perform the DLS measurement to determine the particle size distribution and polydispersity index (PDI).

  • Data Analysis: Analyze the data to assess the average particle/aggregate size and the homogeneity of the formulation. A consistent particle size distribution across batches is crucial for reproducible in vivo results.

Concentration Verification (General HPLC Approach)

A specific, validated HPLC method for this compound in these formulations is not publicly available. However, a general reverse-phase HPLC (RP-HPLC) method with UV or a suitable detector like a Charged Aerosol Detector (CAD) could be developed and validated for this purpose.

General Steps for Method Development and Validation:

  • Column and Mobile Phase Selection: A C18 column is a common starting point for lipid-like molecules. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).

  • Standard Curve: Prepare a standard curve of this compound in the formulation vehicle to determine the linearity, limit of detection (LOD), and limit of quantification (LOQ).

  • Sample Preparation: Dilute the formulated this compound to fall within the linear range of the standard curve.

  • Validation: The method should be validated according to ICH guidelines for parameters such as accuracy, precision, specificity, and robustness.

Disclaimer: The information provided is for research purposes only and is based on publicly available data. Researchers should independently validate these protocols and ensure compliance with all applicable safety and regulatory guidelines. The stability and efficacy of the prepared formulations should be thoroughly characterized for each specific experimental setup.

References

Application Notes and Protocols: Long-Term Stability of GSK1795091 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 is a synthetic Toll-like receptor 4 (TLR4) agonist that has been investigated for its potent immunostimulatory properties, particularly as a vaccine adjuvant and in cancer immunotherapy. As a lipophilic molecule, the formulation and stability of this compound in solution are critical factors for its biological activity, shelf-life, and clinical utility. This document provides a comprehensive overview of the long-term stability of this compound in various solutions, detailed protocols for stability assessment, and insights into its mechanism of action.

This compound Stability Data in Solution

The stability of this compound is highly dependent on its formulation, storage temperature, and the solvent used. Below is a summary of available stability data for this compound in solution.

Table 1: Summary of this compound Solution Stability
Formulation/SolventStorage TemperatureStability DurationNotes
Powder Form -20°C>3 yearsStore in a dry, dark environment.[1][2]
DMSO Stock Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[2][3]
-20°C1 monthFor shorter-term storage.[2][3]
"Original Formulation" (Aqueous) Refrigerated (2-8°C)8 hours (in-use)Manufacturing process involved sonication.[4][5]
"Modified Formulation" (Aqueous, 0.05% v/v Ethanol) Refrigerated (2-8°C)24 hours (in-use)Manufacturing involved ethanol (B145695) dissolution, resulting in longer in-use stability but altered aggregate properties.[4][5]
In Vivo Formulation 1 Room TemperatureNot specified; prepare fresh10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[2]
In Vivo Formulation 2 Room TemperatureNot specified; prepare fresh10% DMSO, 90% corn oil.[2]

Note: The "Original" and "Modified" formulations refer to those used in clinical trial NCT03447314, which highlighted the critical impact of manufacturing processes on the physicochemical properties and biological activity of this compound solutions.[4][5] A manufacturing change from sonication to ethanol dissolution for the active pharmaceutical ingredient resulted in a longer in-use stability period for the modified formulation (24 hours versus 8 hours).[4][5] However, this also led to the formation of larger aggregates, which correlated with reduced pharmacodynamic activity.[4][5]

Mechanism of Action: TLR4 Signaling Pathway

This compound functions as an agonist of Toll-like receptor 4 (TLR4), mimicking the action of its natural ligand, lipopolysaccharide (LPS).[1] Activation of TLR4 on innate immune cells such as macrophages and dendritic cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the induction of an adaptive immune response.[1] This signaling proceeds through two primary downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

Caption: TLR4 signaling pathway initiated by this compound.

Experimental Protocols

Detailed and consistent experimental protocols are essential for assessing the stability and characterization of this compound solutions.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for evaluating the stability of a this compound formulation.

Stability_Workflow cluster_analysis Analytical Testing prep Prepare this compound Formulation storage Aliquot and Store Samples (e.g., -20°C, 4°C, 25°C) prep->storage timepoint Pull Samples at Defined Timepoints storage->timepoint hplc Purity & Degradation (RP-HPLC) timepoint->hplc dls Aggregate Size Distribution (DLS) timepoint->dls tem Morphology Verification (cryo-TEM) timepoint->tem bioassay Biological Activity (e.g., Cytokine Release Assay) timepoint->bioassay data Data Analysis & Reporting hplc->data dls->data tem->data bioassay->data

Caption: Workflow for this compound formulation stability testing.

Protocol for Purity and Degradation Analysis by RP-HPLC

This protocol provides a representative method for assessing the purity of this compound and detecting degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 100% B (linear gradient)

    • 25-30 min: 100% B

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or CAD.

  • Sample Preparation: Dilute this compound solution in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Monitor for the appearance of new peaks or a decrease in the area of the main this compound peak over time. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol for Aggregate Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. This was a key method used to differentiate the "Original" and "Modified" this compound formulations.[4][5]

  • Instrumentation: A DLS instrument (e.g., Malvern Zetasizer or similar).

  • Sample Cell: Use a clean, low-volume quartz cuvette.

  • Sample Preparation:

    • Filter the formulation buffer using a 0.22 µm syringe filter.

    • If necessary, dilute the this compound solution with the filtered buffer to an appropriate concentration to ensure an optimal scattering intensity (typically between 100 and 1000 kcps).

    • Ensure the sample is free of air bubbles before measurement.

  • Instrument Settings:

    • Equilibration Time: 120 seconds.

    • Measurement Angle: 173° (backscatter).

    • Temperature: 25°C.

    • Number of Measurements: 3 runs per sample.

    • Analysis Model: General Purpose (Normal Resolution).

  • Analysis: The primary outputs are the Z-average diameter (mean particle size) and the Polydispersity Index (PDI), which indicates the width of the size distribution. An increase in the Z-average size over time suggests aggregation.

Protocol for Morphological Characterization by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM provides high-resolution images of the morphology of this compound aggregates in their near-native, hydrated state.

  • Instrumentation: Transmission Electron Microscope equipped with a cryo-stage.

  • Grid Preparation:

    • Use holey carbon-coated copper grids.

    • Glow-discharge the grids immediately before use to render the surface hydrophilic.

  • Vitrification:

    • Work in a temperature and humidity-controlled environment.

    • Apply 3-4 µL of the this compound solution to the glow-discharged grid.

    • Blot the grid with filter paper for 2-3 seconds to create a thin film of the solution.

    • Immediately plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification robot (e.g., Vitrobot).

  • Imaging:

    • Transfer the vitrified grid to the cryo-TEM under liquid nitrogen.

    • Image the grid at a low electron dose to minimize radiation damage.

    • Acquire images at various magnifications to observe the overall morphology and fine structure of the this compound aggregates.

  • Analysis: Analyze the images to identify the shape and structure of the particles (e.g., sheet-like, globular, micelles) and confirm the size measurements obtained by DLS.

Conclusion

The long-term stability of this compound in solution is a critical attribute that influences its efficacy and developability. As demonstrated by clinical experience, minor changes in the manufacturing and formulation process can significantly alter the physicochemical properties, stability, and ultimately, the biological activity of the compound. Therefore, a robust stability testing program employing orthogonal analytical techniques such as RP-HPLC, DLS, and Cryo-TEM is essential. The protocols and data presented in these application notes provide a framework for researchers to handle, formulate, and assess the stability of this compound solutions, ensuring reliable and reproducible experimental outcomes.

References

Application Notes and Protocols: Assessing the Adjuvant Effect of GSK1795091 on Antibody Titers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 (also known as CRX-601) is a synthetic agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. As a vaccine adjuvant, this compound is designed to enhance the magnitude and quality of the adaptive immune response to co-administered antigens. It activates innate immune cells, such as dendritic cells and macrophages, leading to the production of pro-inflammatory cytokines and a T helper 1 (Th1)-biased immune response. This ultimately results in increased antigen-specific antibody production and enhanced cellular immunity. These application notes provide detailed protocols for assessing the adjuvant effect of this compound on antibody titers in a preclinical setting.

Mechanism of Action: TLR4 Signaling Pathway

This compound mimics the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria, by binding to the TLR4 receptor complex on the surface of antigen-presenting cells (APCs). This binding event initiates a downstream signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-dependent pathway: This pathway leads to the activation of transcription factors like NF-κB and AP-1, resulting in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1]

  • TRIF-dependent pathway: This pathway activates the transcription factor IRF3, leading to the production of type I interferons (IFN-α/β).[2]

The synergistic action of these two pathways leads to the maturation of dendritic cells, enhanced antigen presentation, and the promotion of a robust adaptive immune response characterized by high antibody titers and a strong cellular response.[3]

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRAM TRAM TLR4_MD2->TRAM recruits IRAKs IRAKs MyD88->IRAKs TRIF TRIF TBK1 TBK1/IKKε TRIF->TBK1 TRAM->TRIF TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines AP1 AP-1 MAPK->AP1 AP1->Cytokines IRF3 IRF3 TBK1->IRF3 Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN Experimental_Workflow A Animal Grouping & Formulation (Antigen +/- this compound) B Primary Immunization (Day 0) (e.g., Intramuscular) A->B C Booster Immunization (Day 21) B->C D Serum Collection (e.g., Day 35) C->D E Antibody Titer Measurement (ELISA) D->E F Data Analysis & Comparison E->F

References

Application Notes & Protocols for Establishing a Syngeneic Tumor Model for GSK1795091 Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 (also known as CRX-601) is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist with demonstrated immunomodulatory activity.[1][2][3][4] As an activator of the innate immune system, this compound stimulates dendritic cells (DCs), monocytes, and macrophages, leading to the production of pro-inflammatory cytokines and the induction of a robust anti-tumor immune response.[2][3][4] Preclinical studies in murine syngeneic tumor models have shown that this compound can inhibit tumor growth and improve survival, highlighting its potential as a cancer immunotherapy agent, particularly in combination with other immunomodulatory drugs like OX40 agonists.[1][2][3]

Syngeneic tumor models are an indispensable tool for evaluating immuno-oncology agents like this compound.[5][6][7][8] These models utilize immunocompetent mice, allowing for the comprehensive assessment of a therapeutic candidate's interaction with a fully functional immune system.[5][6][8][9] The genetic compatibility between the tumor cell line and the host mouse strain prevents graft rejection and enables the study of tumor-immune dynamics in a clinically relevant context.[8][9]

These application notes provide a detailed framework for establishing a syngeneic tumor model to evaluate the in vivo efficacy of this compound. The protocols outlined below cover model selection, tumor implantation, drug administration, and subsequent analysis of anti-tumor activity and the tumor microenvironment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TLR4 signaling pathway activated by this compound and the general experimental workflow for its evaluation in a syngeneic tumor model.

TLR4_Signaling_Pathway TLR4 Signaling Pathway Activated by this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Recruits NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces Transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRFs->Type_I_IFN Induces Transcription

Caption: TLR4 Signaling Pathway of this compound.

Experimental_Workflow Syngeneic Model Experimental Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Tumor Cell Culture (e.g., CT26, B16-F10) Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. This compound Administration Randomization->Dosing Monitoring 6. Continued Tumor Growth & Health Monitoring Dosing->Monitoring Endpoint 7. Euthanasia at Endpoint Monitoring->Endpoint Tumor_Excision 8. Tumor Excision & Weight Measurement Endpoint->Tumor_Excision Tissue_Processing 9. Tissue Processing for IHC & Flow Cytometry Tumor_Excision->Tissue_Processing

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Protocol 1: Establishment of Syngeneic Tumor Model
  • Cell Line Selection and Culture:

    • Select a murine tumor cell line that is syngeneic to the chosen mouse strain (e.g., CT26 colon carcinoma for BALB/c mice, or B16-F10 melanoma for C57BL/6 mice).[5]

    • Culture the selected cell line in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Routinely passage cells upon reaching 80-90% confluency.

  • Animal Strain Selection:

    • Use immunocompetent mice of the appropriate genetic background for the chosen cell line (e.g., BALB/c or C57BL/6).[9]

    • House animals in a specific-pathogen-free (SPF) facility with ad libitum access to food and water.

    • Allow mice to acclimate for at least one week before experimental manipulation.

    • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Cell Implantation:

    • Harvest tumor cells during their logarithmic growth phase.

    • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

    • Subcutaneously inject the cell suspension into the flank of each mouse using a 27-gauge needle.

Protocol 2: In Vivo Efficacy Study of this compound
  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound monotherapy).

  • This compound Administration:

    • Reconstitute this compound in a sterile vehicle solution as per the manufacturer's instructions.

    • Administer this compound intravenously (i.v.) or as determined by the study design.[1] A previously reported dosing regimen is 25 µ g/mouse once weekly for three doses.[1]

    • Administer an equivalent volume of the vehicle solution to the control group.

  • Efficacy Endpoints:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is typically tumor growth inhibition.

    • Secondary endpoints may include overall survival.

    • Euthanize mice when tumors reach the maximum allowed size as per IACUC guidelines, or if they show signs of significant morbidity.

Protocol 3: Analysis of the Tumor Microenvironment
  • Tumor Tissue Collection and Processing:

    • At the end of the study, euthanize mice and surgically excise the tumors.

    • Divide the tumor tissue for different analyses (e.g., immunohistochemistry, flow cytometry).

  • Immunohistochemistry (IHC):

    • Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24-48 hours.[10][11]

    • Process the fixed tissue and embed in paraffin.[10][12]

    • Cut 4-5 µm sections and mount on charged slides.[12]

    • Perform deparaffinization, rehydration, and antigen retrieval.[10][11][12]

    • Block endogenous peroxidase activity and non-specific binding sites.[11][12]

    • Incubate with primary antibodies against markers of interest (e.g., CD4, CD8, F4/80 for macrophages).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop with a chromogen substrate such as DAB and counterstain with hematoxylin.[10][12][13]

    • Dehydrate, clear, and mount the slides.[10][13]

    • Image the slides and quantify the stained cells.

  • Flow Cytometry:

    • Mechanically and enzymatically dissociate a portion of the fresh tumor tissue to obtain a single-cell suspension.[14][15][16][17]

    • Lyse red blood cells using an appropriate buffer.[14]

    • Stain the cells with a panel of fluorescently-conjugated antibodies to identify different immune cell populations (e.g., T cells, macrophages, dendritic cells).[14][15][16][17][18]

    • Acquire data on a flow cytometer and analyze the results to determine the proportions and activation status of various immune cells within the tumor microenvironment.[14][15][16][17][18]

Data Presentation

Quantitative data from the in vivo efficacy study and tumor microenvironment analysis should be summarized in clear and structured tables for easy comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

Treatment GroupNMean Tumor Volume (mm³) ± SEM at Day XTumor Growth Inhibition (%)
Vehicle Control10
This compound (Dose 1)10
This compound (Dose 2)10

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

Treatment GroupN% CD4+ of CD45+ cells% CD8+ of CD45+ cellsCD8+/Treg Ratio
Vehicle Control5
This compound5

Table 3: Quantification of Immune Cells by Immunohistochemistry

Treatment GroupNCD8+ cells/mm²F4/80+ cells/mm²
Vehicle Control5
This compound5

Disclaimer: These protocols provide a general framework. Specific details such as cell numbers, drug concentrations, and antibody panels should be optimized for each specific experiment and cell line. All work involving animals must be approved and conducted in accordance with the relevant institutional and national guidelines. This compound is for research use only and not for patient use.[1]

References

Troubleshooting & Optimization

Navigating GSK1795091: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic Toll-like receptor 4 (TLR4) agonist, GSK1795091. The information addresses common challenges related to formulation, solubility, and observed variability in biological activity.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected cytokine induction with our batch of this compound. What could be the cause?

A1: Reduced pharmacodynamic activity, specifically lower cytokine and chemokine induction, has been linked to a modified manufacturing process for the this compound formulation.[1][2][3][4][5] This modification, intended to streamline production, resulted in a significant decrease in the drug's biological activity despite an increase in systemic exposure.[2][3][4][5] The primary reason is believed to be a change in the physical properties of the drug in suspension.

Q2: What is the specific formulation change that led to reduced activity?

A2: The key manufacturing change was the initial dissolution method. The original, more active formulation utilized sonication for dissolution. The modified, less active formulation involved initial dissolution in ethanol.[6] This seemingly minor change is thought to be the primary contributor to the altered biological performance of this compound.[6]

Q3: How does the formulation change affect the physical properties of this compound?

A3: Structural characterization has revealed that the modified formulation results in this compound aggregates that are approximately twice the size of those in the original formulation.[2][3] This suggests a negative correlation between the aggregate size of this compound and its pharmacodynamic activity.[2][3][7][5]

Q4: Is the reduced activity of the modified formulation associated with a different safety profile?

A4: Yes, the original, more biologically active formulation was associated with a higher incidence of treatment-emergent adverse events (TEAEs) related to immune responses, such as chills, fatigue, pyrexia, nausea, and vomiting.[1][2][3] The safety profiles were otherwise similar between the two formulations.[1][3]

Q5: What are the recommended solvents for preparing this compound solutions?

A5: For in vitro use, DMSO is a suitable solvent, with a solubility of up to 25 mg/mL (17.29 mM), though ultrasonic assistance may be necessary.[8] For in vivo preparations, two protocols have been suggested:

  • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a solubility of ≥ 2.5 mg/mL (1.73 mM).[9]

  • A solution of 10% DMSO and 90% Corn Oil, also with a solubility of ≥ 2.5 mg/mL (1.73 mM).[9] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Reduced or absent cytokine response in cell-based assays Formulation issue leading to larger aggregates.Verify the formulation history of your this compound batch. If possible, source a batch produced using the original sonication-based dissolution method. Consider preparing fresh solutions using the recommended solvents and sonication to aid dissolution.[9]
Inconsistent results between experiments Variability in this compound aggregate size in solution.Standardize your solution preparation protocol. Ensure consistent use of sonication and temperature. Characterize the particle size in your preparations if equipment is available.
Precipitation of this compound during solution preparation Poor solubility in the chosen solvent system.Utilize the recommended solvent systems (e.g., DMSO/PEG300/Tween-80/Saline for aqueous-based systems).[9] Apply gentle heat and/or sonication to facilitate dissolution.[9] Use freshly opened, anhydrous DMSO for stock solutions as it is hygroscopic.[9]
Higher than expected systemic exposure with low biological effect in in vivo studies Use of the modified formulation.This observation is consistent with the findings from the clinical trial where the modified formulation with larger aggregates showed higher systemic exposure but lower pharmacodynamic activity.[2][3][4][5] Review the certificate of analysis for your batch and contact the supplier for information on the manufacturing process.

Data Summary

Table 1: Comparison of Original and Modified this compound Formulations

FeatureOriginal FormulationModified FormulationReference
Dissolution Method SonicationInitial dissolution in ethanol
Aggregate Size BaselineApproximately 2x larger[2][3]
Systemic Exposure (PK) LowerHigher[2][3][4][5]
Pharmacodynamic Activity (Cytokine Induction) HigherSignificantly Lower/Absent[1][2][3][4][5]
Associated Immune-Related Adverse Events Higher Incidence (chills, fatigue, pyrexia)Lower Incidence[2][3]
In-use Stability 8 hours24 hours[1]

Experimental Protocols

1. Preparation of this compound for In Vivo Administration (Aqueous-Based)

  • Objective: To prepare a clear, soluble formulation of this compound for intravenous administration.

  • Materials:

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a separate sterile tube, add the required volumes of each solvent in the following order: 10% DMSO (containing this compound), 40% PEG300, 5% Tween-80, and 45% Saline.[9]

    • Mix thoroughly between the addition of each solvent.

    • If any precipitation is observed, use sonication or gentle warming to achieve a clear solution.[9]

2. Bioanalysis of Cytokine and Chemokine Levels

  • Objective: To measure the pharmacodynamic effect of this compound by quantifying cytokine and chemokine levels in plasma.

  • Procedure:

    • Collect blood samples at baseline (pre-dose) and at various time points post-administration of this compound.

    • Isolate plasma from the collected blood samples.

    • Analyze the plasma samples using a custom multiplex immunoassay for the desired cytokines and chemokines (e.g., IP-10, IL-10, IL-1RA).[2]

Visualizations

TLR4_Signaling_Pathway This compound This compound (TLR4 Agonist) TLR4 TLR4 This compound->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRIF TRIF TLR4->TRIF Activates NFkB NF-κB MyD88->NFkB Leads to activation of IRF3 IRF3 TRIF->IRF3 Leads to activation of Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Induces transcription of Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN Induces transcription of

Caption: Simplified TLR4 signaling pathway activated by this compound.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Physicochemical Characterization cluster_activity Biological Activity Assessment Original Original Formulation (Sonication) Aggregate_Size Aggregate Size Measurement Original->Aggregate_Size Smaller Aggregates PK Pharmacokinetics (Systemic Exposure) Original->PK Lower Exposure PD Pharmacodynamics (Cytokine Induction) Original->PD High Activity Modified Modified Formulation (Ethanol Dissolution) Modified->Aggregate_Size Larger Aggregates Modified->PK Higher Exposure Modified->PD Reduced Activity

Caption: Workflow comparing original and modified this compound formulations.

Troubleshooting_Logic Start Low Biological Activity Observed? Check_Formulation Check Formulation History Start->Check_Formulation Original_Formulation Original Formulation? Check_Formulation->Original_Formulation Yes Modified_Formulation Modified Formulation? Check_Formulation->Modified_Formulation No Check_Prep Review Solution Preparation Protocol Original_Formulation->Check_Prep Expected_Outcome Reduced Activity is Expected Modified_Formulation->Expected_Outcome Consider_Other Consider Other Experimental Variables Check_Prep->Consider_Other

Caption: Troubleshooting logic for reduced this compound activity.

References

troubleshooting inconsistent results with GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK1795091. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with this synthetic Toll-like receptor 4 (TLR4) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic lipid A analog that acts as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1] Its primary mechanism of action involves binding to and activating TLR4 on innate immune cells such as monocytes, macrophages, and dendritic cells.[2] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-10, IL-1Ra, IP-10, and MCP-1.[3][4][5] This immune stimulation can enhance antigen presentation and promote a Th1-type immune response, making this compound a candidate for use as a vaccine adjuvant and in cancer immunotherapy.[1][2][3]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): Dry, dark, and at 0 - 4°C.

  • Long-term (months to years): Dry, dark, and at -20°C.

Proper storage is crucial to prevent degradation and ensure consistent experimental results.

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, stock solutions in DMSO are typically further diluted in vehicles containing co-solvents such as PEG300, Tween-80, and saline, or in corn oil. It is critical to ensure complete dissolution, which may require ultrasonication.

Troubleshooting Inconsistent Results

A primary cause of inconsistent results with this compound is related to its physical state in solution, specifically its tendency to form aggregates of varying sizes. The biological activity of this compound is highly dependent on its aggregation state.

Issue 1: Low or No Biological Activity (e.g., weak or absent cytokine induction)

Possible Cause A: Improper Dissolution and Formation of Inactive Aggregates

Clinical and preclinical studies have shown that the method of preparing this compound solutions is critical for its biological activity. A manufacturing change that replaced a sonication step with initial dissolution in ethanol (B145695) resulted in the formation of larger, globular aggregates with significantly reduced pharmacodynamic activity, despite leading to higher systemic exposure.[3][4][5]

Solution:

  • Avoid Ethanol for Initial Dissolution: Do not use 100% ethanol to dissolve the dry compound, as this has been shown to promote the formation of less active, larger aggregates.[3]

  • Utilize Sonication: The use of sonication is a critical step in the preparation of active this compound formulations. While specific parameters for research laboratory settings are not detailed in the clinical trial literature, the principle of using mechanical energy to ensure proper dispersion and prevent the formation of large aggregates is key.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of precipitates.

Possible Cause B: Suboptimal Assay Conditions

Solution:

  • Cell Line Verification: Ensure your cell line expresses functional TLR4. For HEK-Blue™ hTLR4 cells, confirm expression and responsiveness with a known TLR4 agonist like lipopolysaccharide (LPS) as a positive control.[6][7]

  • Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay. Additionally, conduct a time-course experiment, as peak cytokine production can vary. In healthy volunteers, cytokine and chemokine induction was observed 1-4 hours after administration, returning to baseline within 24 hours.[8]

  • Positive Controls: Always include a positive control, such as LPS, to confirm that the cellular system is responsive to TLR4 stimulation.

Issue 2: High Variability Between Experiments

Possible Cause A: Inconsistent Preparation of this compound Solutions

Solution:

  • Standardize Protocol: Develop and strictly adhere to a standardized protocol for preparing this compound stock solutions and working dilutions. This should include the same solvent, concentration, sonication time and power, and storage conditions for the stock solution.

  • Fresh Working Solutions: Prepare fresh working solutions for each experiment from a validated stock solution.

Possible Cause B: Cell Passage Number and Condition

Solution:

  • Monitor Cell Passage: Use cells within a consistent and low passage number range, as responsiveness can change with excessive passaging. For HEK-Blue™ cells, it is recommended not to exceed 20 passages.[6]

  • Cell Viability: Ensure high cell viability (>95%) before starting the experiment.

Data Summary

The following table summarizes the key findings from a clinical study that investigated two different formulations of this compound, highlighting the impact of the manufacturing process on its physical and biological properties.[3][4][5]

ParameterOriginal Formulation (Active)Modified Formulation (Inactive)
Dissolution Method SonicationInitial dissolution in ethanol
Aggregate Size SmallerApproximately twice the diameter of the original
Aggregate Morphology Heterogeneous, sheet-likeAggregated globular structures
Pharmacodynamic Activity Dose-dependent increase in cytokines (IP-10, IL-10, IL-1Ra)No significant cytokine elevation
Systemic Exposure (AUC) LowerHigher

Experimental Protocols

Human Whole Blood Assay for Cytokine Release (General Protocol)

This protocol is a general guideline based on the assays used to evaluate this compound activity.[3]

  • Blood Collection: Collect whole blood from healthy donors into heparinized tubes.

  • Stimulation: Aliquot whole blood into 96-well plates. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 4, 8, or 24 hours).

  • Plasma Collection: Centrifuge the plates to pellet the blood cells. Collect the supernatant (plasma).

  • Cytokine Analysis: Analyze the plasma for cytokine levels (e.g., TNF-α, IL-6, IP-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.

HEK-Blue™ hTLR4 Reporter Gene Assay (General Protocol)

This protocol is based on the manufacturer's guidelines for HEK-Blue™ cells and is a suitable method for assessing this compound's TLR4-specific activity.[6][7][9]

  • Cell Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of approximately 25,000 cells per well and incubate for 20-24 hours.

  • Stimulation: Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., 100 ng/mL LPS).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.

  • SEAP Detection: The activation of TLR4 leads to the secretion of embryonic alkaline phosphatase (SEAP). Measure SEAP activity by adding a detection reagent like QUANTI-Blue™ to the cell supernatant and measuring the absorbance at 620-655 nm.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MD2 MD-2 This compound->MD2 binds TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription

Caption: Simplified TLR4 signaling pathway initiated by this compound.

Troubleshooting_Workflow start Inconsistent/Low Activity with this compound check_prep Review Solution Preparation start->check_prep sonication Used Sonication for Dissolution? check_prep->sonication check_assay Review Assay Conditions positive_control Positive Control (LPS) Working? check_assay->positive_control ethanol Avoided initial dissolution in 100% Ethanol? sonication->ethanol Yes re_prepare Action: Re-prepare solution using sonication sonication->re_prepare No ethanol->check_assay Yes ethanol->re_prepare No cells_ok Cell Viability & Passage Number OK? positive_control->cells_ok Yes troubleshoot_assay Action: Troubleshoot assay (cells, reagents, etc.) positive_control->troubleshoot_assay No problem_solved Problem Resolved cells_ok->problem_solved Yes cells_ok->troubleshoot_assay No re_prepare->problem_solved

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

impact of GSK1795091 aggregate size on biological activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of GSK1795091 aggregate size on its biological activity. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic lipid A analog that acts as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1][2][3][4] Upon administration, it binds to and activates TLR4, which is primarily expressed on innate immune cells such as monocytes, macrophages, and dendritic cells.[5] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-10, IL-1RA, IP-10).[1][3][4][6] This immune stimulation can enhance antigen presentation and T-cell responses, forming the basis of its potential anti-tumor activity.[1][5]

Q2: Does the physical form of this compound in solution affect its biological activity?

A2: Yes, the physical form, specifically the aggregate size and morphology of this compound in solution, has a significant impact on its biological activity.[1][7] A clinical trial investigating this compound revealed that a change in the manufacturing process led to the formation of larger aggregates, which resulted in reduced pharmacodynamic activity.[1][6] Despite higher systemic exposure with the modified formulation containing larger aggregates, the expected dose-dependent elevations in cytokine and chemokine concentrations were not observed.[1][6] This suggests a negative correlation between this compound aggregate size and its in vivo biological activity.[1][6][7]

Q3: What were the differences observed between the original and modified formulations of this compound?

A3: Structural characterization revealed significant differences between the two formulations. The modified formulation, which exhibited lower biological activity, had an aggregate size that was twice the diameter of the original formulation as measured by dynamic light scattering (DLS).[1][7] Cryo-transmission electron microscopy (cryo-TEM) images showed that the original formulation consisted of mostly heterogeneous, sheet-like morphologies, whereas the modified formulation was characterized by large aggregates of globular-like structures.[1][7]

Q4: What is the proposed reason for the reduced activity of the larger this compound aggregates?

A4: The formation of larger, globular aggregates in the modified formulation is thought to have impaired the binding of this compound to the TLR4 receptor.[1] This impaired binding would consequently lead to reduced downstream signaling and a diminished cytokine response.[1] The change in the initial dissolution step during manufacturing, specifically the use of ethanol (B145695) instead of sonication, was identified as the likely contributor to the altered aggregate morphology and lowered biological activity.[1]

Troubleshooting Guide

Issue: Reduced or absent cytokine response after administration of this compound in an in vivo experiment.

This troubleshooting guide provides a logical workflow to investigate the potential causes of reduced this compound activity, focusing on the critical role of aggregate size.

Troubleshooting_GSK1795091_Activity cluster_Initial_Check Initial Check cluster_Characterization Aggregate Characterization cluster_Investigation Formulation Investigation cluster_Resolution Resolution Start Reduced or Absent Cytokine Response CheckFormulation Verify this compound Formulation Details Start->CheckFormulation Start Troubleshooting MeasureSize Measure Aggregate Size (e.g., DLS) CheckFormulation->MeasureSize If formulation details are unclear or different from standard protocol VisualizeMorphology Visualize Aggregate Morphology (e.g., cryo-TEM) MeasureSize->VisualizeMorphology CompareToActive Compare size and morphology to a known active batch VisualizeMorphology->CompareToActive ReviewProtocol Review Formulation Protocol (Dissolution method, solvent, etc.) CompareToActive->ReviewProtocol If aggregates are larger or have globular morphology InVivoTest Perform in vivo functional test CompareToActive->InVivoTest If aggregates are similar to active batch (investigate other experimental variables) TestSonication Test Sonication as an alternative dissolution method ReviewProtocol->TestSonication Reformulate Reformulate this compound TestSonication->Reformulate Recharacterize Re-characterize Aggregates (DLS, cryo-TEM) Reformulate->Recharacterize Recharacterize->InVivoTest If aggregates match active formulation

Caption: Troubleshooting workflow for reduced this compound biological activity.

Data Summary

The following tables summarize the key findings from the study comparing the original and modified formulations of this compound.

Table 1: Physicochemical Properties of this compound Formulations

PropertyOriginal FormulationModified FormulationMethod
Aggregate Diameter ~1X~2XDynamic Light Scattering (DLS)
Morphology Heterogeneous, sheet-likeAggregated, globular-likeCryo-Transmission Electron Microscopy (cryo-TEM)

Data derived from a clinical study where a manufacturing change occurred.[1][7]

Table 2: Pharmacodynamic Response to this compound Formulations

Pharmacodynamic MarkerOriginal FormulationModified Formulation
Cytokine & Chemokine Levels Transient, dose-dependent elevations (e.g., IP-10, IL-10, IL-1RA)No significant elevations observed
Immune-related Adverse Events Higher incidence (chills, fatigue, pyrexia)Lower incidence

Observations from a Phase I clinical trial.[1][6]

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Aggregate Size Measurement

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature.

    • Perform a blank measurement using the filtered formulation buffer.

  • Sample Preparation:

    • Ensure the this compound formulation is at the correct concentration in the appropriate buffer.

    • Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove any extraneous dust or large particles that are not part of the inherent aggregation state.

  • Data Acquisition:

    • Carefully pipette the sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.

    • Place the cuvette in the instrument and allow the sample temperature to equilibrate.

    • Acquire multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution.

    • Compare the hydrodynamic radius of the test sample to that of a known, biologically active batch of this compound. An increase in the average hydrodynamic radius indicates the presence of larger aggregates.

2. Cryo-Transmission Electron Microscopy (cryo-TEM) for Aggregate Morphology Visualization

Cryo-TEM allows for the visualization of macromolecular structures in their near-native state.

  • Sample Preparation (Vitrification):

    • Apply a small volume (3-4 µL) of the this compound formulation to a glow-discharged TEM grid.

    • Blot the grid to create a thin film of the solution.

    • Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preventing the formation of ice crystals.

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Acquire images at a low electron dose to minimize radiation damage.

  • Data Analysis:

    • Examine the micrographs to determine the morphology of the this compound aggregates.

    • Compare the observed structures (e.g., sheet-like vs. globular) to those of a reference active batch.

Signaling Pathway

This compound exerts its biological effects through the activation of the Toll-like Receptor 4 (TLR4) signaling pathway.

TLR4_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Signaling cluster_Nuclear Nuclear Events & Cellular Response This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation MAPK_Activation MAPK Activation TRAF6->MAPK_Activation Gene_Transcription Gene Transcription NFkB_Activation->Gene_Transcription MAPK_Activation->Gene_Transcription Cytokine_Production Pro-inflammatory Cytokine and Chemokine Production (TNF-α, IL-6, IL-10, etc.) Gene_Transcription->Cytokine_Production Immune_Response Enhanced Immune Response Cytokine_Production->Immune_Response

Caption: Simplified TLR4 signaling pathway activated by this compound.

References

Technical Support Center: Optimizing GSK1795091 Concentration for In Vitro Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK1795091. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro stimulation of immune cells with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic Toll-like receptor 4 (TLR4) agonist.[1][2] It functions as an immunologic stimulator by binding to and activating TLR4 on the surface of innate immune cells such as monocytes, macrophages, and dendritic cells.[1][3][4] This activation triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and the activation of adaptive immune responses.[1][3]

Q2: What are the common applications of this compound in in vitro studies?

A2: In vitro, this compound is primarily used to:

  • Stimulate the production of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) from peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages.[1]

  • Induce the maturation and activation of dendritic cells, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules.

  • Investigate the signaling pathways downstream of TLR4 activation.

  • Assess the potential of this compound as a vaccine adjuvant or in combination with other immunotherapies.[2]

Q3: What is a recommended starting concentration for this compound in in vitro cell stimulation?

A3: A specific optimal in vitro concentration for this compound has not been definitively established in the public domain and is likely cell-type dependent. However, based on data from other TLR4 agonists and in vivo studies with this compound, a starting concentration range of 10 ng/mL to 1000 ng/mL is recommended for initial experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: How does the formulation of this compound affect its activity?

A4: The formulation and aggregation state of this compound are critical for its biological activity.[5][6][7] Studies have shown that changes in the manufacturing process that lead to the formation of larger aggregates can significantly reduce its pharmacodynamic activity, including cytokine induction.[5][6] It is hypothesized that a less aggregated or monomeric form of this compound is more effective at binding to the TLR4 receptor complex.[6] Therefore, careful preparation and handling of the compound are essential for reproducible results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low cell activation/cytokine production Suboptimal this compound concentration: The concentration may be too low to elicit a response.Perform a dose-response experiment with a wider concentration range (e.g., 1 ng/mL to 10 µg/mL).
This compound aggregation: The compound may have formed inactive aggregates.Ensure proper dissolution of this compound. Sonication during the initial dissolution, as opposed to dissolution in ethanol, has been suggested to lead to higher activity.[6] Prepare fresh dilutions for each experiment. Consider using a formulation known to have higher activity if possible.
Cell viability issues: The cells may not be healthy or viable.Check cell viability using a method like trypan blue exclusion before and after the experiment. Ensure proper cell culture conditions.
Incorrect cell type: The cells being used may not express sufficient levels of TLR4.Confirm TLR4 expression on your target cells using flow cytometry or qPCR. Use a positive control cell type known to respond to TLR4 agonists (e.g., primary human monocytes).
Assay sensitivity: The method used to measure the response (e.g., ELISA) may not be sensitive enough.Use a more sensitive detection method, such as a multiplex bead-based immunoassay or qPCR for cytokine gene expression.
High variability between experiments Inconsistent this compound preparation: Variations in the dissolution and dilution of the compound.Standardize the protocol for preparing this compound solutions, including the solvent, temperature, and mixing method. Prepare a single, large stock solution for a series of experiments if possible.
Donor variability (for primary cells): PBMCs or other primary cells from different donors can have varied responses.Use cells from multiple donors to assess the range of responses. For initial optimization, consider using a cell line that expresses TLR4.
Inconsistent cell culture conditions: Variations in cell density, media, or incubation time.Maintain consistent cell culture parameters across all experiments.
Unexpected cell toxicity High this compound concentration: Excessive concentrations may induce cytotoxicity.Perform a cell viability assay (e.g., MTT or LDH assay) across a range of this compound concentrations to determine the cytotoxic threshold.
Contamination: The cell culture or reagents may be contaminated.Regularly check for contamination and use sterile techniques.

Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Stimulation with TLR4 Agonists

Cell TypeRecommended Starting Concentration RangeKey Readouts
Human PBMCs10 - 1000 ng/mLCytokine secretion (TNF-α, IL-6, IL-1β), Cell surface marker expression (CD69, CD86)
Human Monocytes10 - 1000 ng/mLCytokine secretion (TNF-α, IL-6), Upregulation of activation markers (CD80, CD86)
Human Macrophages (M1/M2)10 - 1000 ng/mLCytokine/Chemokine profile, Phenotypic marker expression (CD86, CD163)
Human Dendritic Cells10 - 1000 ng/mLUpregulation of maturation markers (CD80, CD83, CD86, HLA-DR), Cytokine secretion (IL-12, TNF-α)

Note: These are suggested starting ranges. The optimal concentration should be determined empirically for each experimental system.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Production

1. Objective: To determine the dose-dependent effect of this compound on cytokine production by human PBMCs.

2. Materials:

  • This compound

  • DMSO (for stock solution)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • Ficoll-Paque

  • Human peripheral blood

  • 96-well cell culture plates

  • ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6)

3. Method:

  • Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Wash and resuspend PBMCs in complete RPMI-1640 medium. Seed 2 x 10^5 cells per well in a 96-well plate in a final volume of 180 µL.

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete RPMI-1640 medium to achieve final concentrations ranging from 1 ng/mL to 10 µg/mL. Include a vehicle control (DMSO at the highest concentration used).

  • Cell Stimulation: Add 20 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant.

  • Cytokine Analysis: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Protocol 2: Dendritic Cell Maturation Assay

1. Objective: To assess the effect of this compound on the maturation of human monocyte-derived dendritic cells (mo-DCs).

2. Materials:

  • This compound

  • Complete RPMI-1640 medium

  • Human CD14+ monocytes

  • Recombinant human GM-CSF and IL-4

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD14, anti-CD80, anti-CD86, anti-HLA-DR)

  • LPS (positive control)

3. Method:

  • Generate mo-DCs: Culture human CD14+ monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature mo-DCs.

  • Cell Stimulation: Harvest the immature mo-DCs and seed them in a 24-well plate at a density of 5 x 10^5 cells/mL. Add this compound at various concentrations (e.g., 10, 100, 1000 ng/mL). Include an untreated control and a positive control (LPS, 100 ng/mL).

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining and Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against CD14, CD80, CD86, and HLA-DR. Analyze the expression of these markers by flow cytometry. A decrease in CD14 and an increase in CD80, CD86, and HLA-DR indicate DC maturation.

Mandatory Visualization

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound LBP LBP This compound->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Presents MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway IRAKs IRAKs MyD88->IRAKs TBK1_IKKi TBK1/IKKi TRIF->TBK1_IKKi TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB IRF3 IRF3 TBK1_IKKi->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines TypeI_IFN Type I Interferons IRF3->TypeI_IFN

Caption: this compound activates the TLR4 signaling pathway.

Experimental_Workflow cluster_analysis Analysis start Start: Prepare Immune Cells (e.g., PBMCs, Monocytes) prepare_gsk Prepare this compound Dilutions (Dose-Response Range) start->prepare_gsk stimulate Stimulate Cells with this compound start->stimulate prepare_gsk->stimulate incubate Incubate (18-48 hours) stimulate->incubate collect Collect Supernatant and/or Cells incubate->collect cytokine_analysis Cytokine/Chemokine Analysis (ELISA, Multiplex) collect->cytokine_analysis flow_cytometry Flow Cytometry Analysis (Cell Surface Markers) collect->flow_cytometry end End: Data Interpretation cytokine_analysis->end flow_cytometry->end

Caption: Workflow for optimizing this compound stimulation.

References

GSK1795091 stability issues during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing GSK1795091, this technical support center provides essential information regarding the stability and handling of this Toll-like receptor 4 (TLR4) agonist. Careful attention to storage and preparation is critical to ensure the compound's efficacy and obtain reliable experimental results.

Troubleshooting Guide & FAQs

This section addresses specific issues that users may encounter during the storage, handling, and experimental use of this compound.

Question 1: My this compound solution appears to have precipitated or formed aggregates. What should I do?

Answer:

The formation of aggregates is a known issue with this compound and can significantly impact its biological activity.[1][2][3] The manufacturing process itself has been shown to influence the size and shape of these aggregates, with larger, globular structures exhibiting reduced pharmacodynamic activity compared to smaller, sheet-like morphologies.[1][2][4]

  • Recommended Action: If you observe precipitation or cloudiness, gentle warming and/or sonication may be used to aid dissolution.[5] One manufacturer of a similar compound suggests that replacing a sonication step with ethanol (B145695) dissolution for the active pharmaceutical ingredient (API) was a key factor in the formation of less active, larger aggregates.[1][2][4] Therefore, controlled sonication is a critical step for achieving the desired formulation.

  • Prevention: To minimize aggregation, it is crucial to follow a validated dissolution protocol. A general protocol for solubilizing this compound involves initial dissolution in an organic solvent like DMSO, followed by dilution with aqueous buffers containing excipients such as PEG300 and Tween-80.[5]

Question 2: I am observing lower than expected biological activity (e.g., cytokine induction) in my experiments. What could be the cause?

Answer:

Lower than expected activity is strongly correlated with the aggregation state of this compound.[1][3]

  • Primary Cause - Aggregation: A clinical study found that a "modified" formulation of this compound, which had an aggregate size approximately twice that of the "original" formulation, resulted in a significant reduction in cytokine and chemokine induction, despite leading to higher systemic exposure of the compound.[1][2][3]

  • Troubleshooting Steps:

    • Verify Dissolution Protocol: Ensure that the compound was fully dissolved and that the correct solvents and excipients were used as per the recommended protocol.

    • Assess Formulation Age: Use freshly prepared solutions for your experiments. While a modified formulation showed an in-use stability of up to 24 hours, an original formulation was stable for only 8 hours.[1][2] Adhering to these timeframes is crucial.

    • Storage Conditions: Confirm that the compound has been stored correctly. A supplier of this compound recommends storage at -20°C and use within one month for optimal performance.[5] Improper long-term storage can lead to degradation and loss of activity.

Question 3: What are the recommended storage and handling conditions for this compound?

Answer:

Proper storage and handling are vital for maintaining the stability and biological activity of this compound.

  • Long-Term Storage: For the solid compound, storage at -20°C is recommended, and it should ideally be used within one month of receipt.[5]

  • Solution Storage: Prepared solutions should be used as fresh as possible. Depending on the specific formulation, the in-use stability (after dilution for administration) can vary. In a clinical trial setting, an "original" formulation had an 8-hour stability, while a "modified" formulation was stable for 24 hours.[1][2] For research purposes, it is best to prepare solutions on the day of the experiment.

  • Freeze-Thaw Cycles: While specific data on the effects of freeze-thaw cycles on this compound is not available in the provided search results, it is a general best practice for complex molecules to aliquot solutions after preparation to avoid repeated freezing and thawing, which can promote aggregation and degradation.

Question 4: Are there different formulations of this compound with different stability profiles?

Answer:

Yes. A key finding from a phase I clinical trial (NCT03447314) was the significant difference between two formulations, referred to as "original" and "modified".[1][2][3]

  • Manufacturing Difference: The primary difference was the initial dissolution step of the this compound API; the original process used sonication, while the modified process used ethanol dissolution.[1][4]

  • Impact on Stability and Activity: This change led to different physical characteristics and stability profiles, as summarized in the table below. The modified formulation degraded faster than the original but had a longer in-use stability window.[1][4] However, its biological activity was significantly lower.[1][3]

Data Summary

The following table summarizes the key differences between the "original" and "modified" formulations of this compound as described in the clinical trial NCT03447314.

FeatureOriginal FormulationModified FormulationReference
Dissolution Method SonicationEthanol Dissolution[1][4]
Aggregate Morphology Sheet-like structuresLarger, globular aggregates[1][2][4]
Mean Aggregate Size X~2X[1][2][3]
In-Use Stability 8 hours24 hours[1][2]
Degradation Rate SlowerFaster[4]
Biological Activity Higher Cytokine InductionReduced Cytokine Induction[1][2][3]

Experimental Protocols

Protocol 1: Characterization of this compound Aggregates

To assess the aggregation state of this compound, the following methods were utilized in key studies:

  • Dynamic Light Scattering (DLS):

    • Purpose: To determine the mean aggregate size distribution of this compound particles in solution.

    • Methodology: A sample of the this compound formulation is placed in a cuvette and illuminated by a laser beam. The fluctuations in the intensity of the scattered light are measured and analyzed to calculate the particle size distribution based on Brownian motion. This technique was used to show that the modified formulation had a mean aggregate size twice that of the original.[1]

  • Cryo-Transmission Electron Microscopy (cryo-TEM):

    • Purpose: To visualize the morphology of the this compound aggregates.

    • Methodology: A small volume of the sample is applied to a TEM grid, which is then rapidly plunged into a cryogen (e.g., liquid ethane). This vitrifies the sample, preserving the native structure of the aggregates. The grid is then imaged under a transmission electron microscope at cryogenic temperatures. This method revealed the sheet-like structures of the original formulation and the globular aggregates of the modified formulation.[1][2]

Protocol 2: General Solubilization for In Vitro/In Vivo Use

The following is a general protocol for solubilizing this compound for research purposes, based on information from a commercial supplier.[5] Researchers should optimize concentrations for their specific experimental needs.

  • Prepare a Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution.

  • Prepare the Vehicle: Prepare a vehicle solution consisting of appropriate ratios of excipients. One suggested vehicle is composed of:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Dilution: Add the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to make a 1 mL working solution, add the DMSO stock to the PEG300, mix, then add the Tween-80, mix, and finally add the saline to the final volume.

  • Note on Dissolution: If any precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[5]

Visualizations

GSK1795091_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Action cluster_2 Resolution start Start: Unexpected Experimental Results (e.g., Low Activity, Precipitation) check_aggregation Is there visible precipitation or solution cloudiness? start->check_aggregation check_activity Is biological activity lower than expected? check_aggregation->check_activity No action_dissolve Action: Attempt redissolution (Gentle Warming / Sonication) check_aggregation->action_dissolve Yes review_protocol Review Solubilization Protocol: - Correct Solvents/Excipients? - Sonication Step Included? check_activity->review_protocol Yes action_dissolve->review_protocol Unsuccessful end_good Proceed with Experiment action_dissolve->end_good Successful review_handling Review Handling & Storage: - Stored at -20°C? - Aliquoted to avoid freeze-thaw? - Freshly prepared solution used? review_protocol->review_handling root_cause Root Cause Likely: Formation of large, inactive aggregates review_handling->root_cause end_bad Prepare fresh sample following validated protocol root_cause->end_bad

Caption: Troubleshooting workflow for this compound stability issues.

TLR4_Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage, DC) This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB_complex IKK Complex TAK1->NFkB_complex MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB NFkB_complex->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activate transcription factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Nucleus->Cytokines gene transcription

Caption: Simplified TLR4 signaling pathway activated by this compound.

References

Technical Support Center: GSK1795091 In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpectedly low cytokine induction with GSK1795091 in vitro. This compound is a synthetic Toll-like receptor 4 (TLR4) agonist and is expected to induce a pro-inflammatory cytokine response.[1][2][3] If you are experiencing lower than anticipated cytokine levels, the following information may help you identify and resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cytokine production in vitro?

A1: this compound is a potent TLR4 agonist.[2][3] Upon binding to and activating TLR4 on immune cells such as monocytes, macrophages, and dendritic cells, it is expected to stimulate the production and release of pro-inflammatory cytokines.[2][3][4][5] These include, but are not limited to, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-12 (IL-12).[2][3] Therefore, you should observe a dose-dependent increase in these cytokines in your in vitro assays.

Q2: Could the formulation of this compound affect its activity?

A2: Yes, the formulation and manufacturing process of this compound can significantly impact its biological activity. Studies have shown that changes in the manufacturing process, which resulted in larger aggregate sizes of the molecule, led to a reduction in its pharmacodynamic activity, including a diminished cytokine response, despite higher systemic exposure.[6][7][8] It is crucial to be aware of the specific formulation you are using and its known activity.

Q3: What cell types are appropriate for studying this compound-induced cytokine release?

A3: Cell types that express TLR4 are essential for observing a response to this compound.[3] Primary human peripheral blood mononuclear cells (PBMCs), monocytes, macrophages, and dendritic cells are all suitable.[2][9] Cell lines such as RAW264.7 (murine macrophages) can also be used.[10] The responsiveness of different donors' PBMCs can vary.[11]

Q4: What are some common methods to measure cytokine release in vitro?

A4: Several methods are available to quantify cytokine levels in cell culture supernatants. The most common include Enzyme-Linked Immunosorbent Assay (ELISA), multiplex bead arrays (e.g., Luminex), and flow cytometry-based cytokine bead arrays.[12][13][14][15] ELISA is a standard, sensitive method for measuring a single cytokine, while multiplex assays allow for the simultaneous measurement of multiple cytokines from a small sample volume.[13][14]

Troubleshooting Guide: Low Cytokine Induction

If you are observing lower-than-expected cytokine induction with this compound, consider the following potential issues and solutions.

Potential Issue Question to Consider Troubleshooting Steps
This compound Formulation and Handling Are you using a formulation of this compound with known reduced activity?Contact your supplier to confirm the biological activity of the specific lot number you are using. Be aware that manufacturing changes have been reported to decrease its cytokine-inducing potential.[6]
How was the this compound prepared and stored?Ensure proper dissolution of the compound as recommended by the supplier. Improper dissolution can lead to aggregation and reduced activity. Store the compound at the recommended temperature to maintain its stability.
Experimental Setup Is the cell type you are using appropriate and healthy?Confirm that your cells express TLR4. Ensure high cell viability (>95%) before starting the experiment. Use cells at the appropriate passage number, as high-passage cells may have altered responses.
Is the concentration of this compound optimal?Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and experimental conditions.
Is the stimulation time appropriate?Cytokine production is time-dependent. Collect supernatants at multiple time points (e.g., 4, 8, 24, 48 hours) to capture the peak of cytokine release.[9]
Assay-Specific Issues Are your positive and negative controls working as expected?Include a potent, well-characterized TLR4 agonist like lipopolysaccharide (LPS) as a positive control to confirm that your cells are responsive. A vehicle control (the solvent used to dissolve this compound) should be included as a negative control.[16]
Is your cytokine detection method sensitive enough?Ensure that your ELISA or multiplex assay has the required sensitivity to detect the expected cytokine concentrations. Check the expiration date and proper storage of your assay kits.

Experimental Protocols

Protocol: In Vitro Cytokine Induction in Human PBMCs

This protocol provides a general framework for assessing cytokine induction by this compound in human PBMCs.

  • Isolation of PBMCs : Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding : Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.[9]

  • Compound Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain the desired working concentrations. Ensure the final solvent concentration in the cell culture is low (typically ≤ 0.5%) to avoid toxicity.[16]

  • Cell Stimulation : Add the prepared concentrations of this compound to the wells containing PBMCs. Include a positive control (e.g., LPS at 1 µg/mL) and a vehicle control.[16]

  • Incubation : Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 24 hours).

  • Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement : Measure the concentration of desired cytokines (e.g., TNF-α, IL-6) in the supernatant using a validated method like ELISA, following the manufacturer's instructions.

  • Data Analysis : Calculate the concentration of cytokines from the standard curve. Compare the cytokine levels in the this compound-treated wells to the vehicle control.

Visualizations

This compound Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TLR4/MD2 TLR4/MD2 This compound->TLR4/MD2 Binds & Activates LPS LPS LPS->TLR4/MD2 Binds & Activates MyD88 MyD88 TLR4/MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates NF-kB NF-kB TRAF6->NF-kB Leads to activation of Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Promotes transcription of

Caption: Simplified TLR4 signaling pathway initiated by this compound.

Experimental Workflow for Cytokine Induction Assay

Experimental_Workflow A Isolate PBMCs from Healthy Donor Blood B Seed PBMCs in 96-well Plate A->B D Add this compound & Controls (LPS, Vehicle) to Cells B->D C Prepare Serial Dilutions of this compound C->D E Incubate at 37°C, 5% CO₂ D->E F Collect Cell Culture Supernatant E->F G Measure Cytokine Levels (e.g., ELISA) F->G H Analyze Data G->H

Caption: Workflow for an in vitro cytokine induction assay.

References

variability in in vivo response to GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic Toll-like receptor 4 (TLR4) agonist, GSK1795091.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected pro-inflammatory cytokine induction in our in vivo models after administering this compound. What could be the cause of this variability?

A1: A primary source of variability in the in vivo response to this compound has been linked to changes in the drug's formulation that occurred during its development.[1][2][3][4] A "modified formulation" was introduced to streamline the manufacturing process.[1][2][3][4] This modification resulted in a significant increase in the aggregate size of this compound, which was found to be approximately double that of the "original formulation".[1][3][4] This increase in aggregate size has been negatively correlated with the pharmacodynamic (PD) activity of the compound.[1][3][4] Consequently, the modified formulation demonstrated reduced biological activity, including a diminished capacity to induce transient, dose-dependent elevations in cytokine and chemokine concentrations.[1][2][3][4]

Q2: Our pharmacokinetic (PK) data shows high systemic exposure to this compound, yet the pharmacodynamic (PD) response is minimal. Is this an expected outcome?

A2: Yes, this paradoxical observation has been documented. In a phase I clinical trial (NCT03447314), the modified formulation of this compound led to higher systemic exposure (pharmacokinetics) compared to the original formulation.[1][2][3][4] However, this did not translate to a stronger biological effect. In fact, the transient, dose-dependent increases in key cytokines and chemokines, such as IP-10, IL-10, and IL1-RA, were no longer observed with the modified formulation.[1][2][3][4] This suggests that the larger aggregate size in the modified formulation may hinder its ability to effectively engage the TLR4 signaling pathway, despite being present in the system at higher concentrations.

Q3: What is the fundamental mechanism of action for this compound?

A3: this compound is a synthetic lipid A analog that functions as a potent and selective agonist for Toll-like receptor 4 (TLR4).[5][6][7] TLR4 is a pattern recognition receptor expressed on innate immune cells like monocytes, macrophages, and dendritic cells.[6][7] Upon binding to TLR4, this compound stimulates these cells, leading to the production of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6, IL-12).[5] This cascade is intended to induce a T helper cell-1 (Th1) immune response and, when used as a vaccine adjuvant, can activate a cytotoxic T-lymphocyte (CTL) response against tumor cells.[5]

Troubleshooting Guides

Issue: Inconsistent or Low Cytokine Induction

  • Problem: Batches of this compound are producing variable levels of cytokine induction in in vitro or in vivo assays.

  • Potential Cause: Differences in the physical properties of the this compound formulation, specifically the aggregate size.

  • Troubleshooting Steps:

    • Characterize Formulation: If possible, characterize the aggregate size of your this compound preparation. A larger aggregate size has been linked to reduced pharmacodynamic activity.[1][3][4]

    • Formulation Comparison: In a controlled in vitro setting, such as a human whole-blood assay, compare the cytokine production (e.g., IL-6) induced by different batches or formulations of this compound.[2]

    • Dose-Response Evaluation: Conduct a dose-response study to determine if the expected cytokine induction can be achieved at higher concentrations. However, be aware that higher systemic exposure does not always correlate with increased activity for this compound.[1][2][3][4]

Issue: Discrepancy Between Pharmacokinetics and Pharmacodynamics

  • Problem: High plasma concentrations of this compound are measured, but the expected downstream biological effects (e.g., immune cell activation, cytokine release) are absent or diminished.

  • Potential Cause: The formulation of this compound may have a larger aggregate size, leading to reduced biological activity despite high systemic exposure.

  • Troubleshooting Steps:

    • Review Formulation History: If you have access to different formulations (e.g., "original" vs. "modified"), compare their PK/PD profiles in your experimental system.

    • Assess Target Engagement: Beyond measuring cytokine levels, assess more direct markers of TLR4 engagement and downstream signaling to confirm if the initial step in the pathway is being activated.

    • In Vitro Validation: Use an in vitro system, like a human whole-blood assay, to confirm the biological activity of your specific this compound batch before proceeding with extensive in vivo studies.[2]

Data Presentation

Table 1: Pharmacokinetic Parameters of Original vs. Modified this compound Formulations

Dose LevelFormulationNAUC (pg*h/mL) Mean (CV%)Cmax (pg/mL) Mean (CV%)
25 ng Original314.8 (55.4)12.3 (44.7)
Modified124.5 (NC)16.2 (NC)
50 ng Original329.5 (20.3)22.3 (33.6)
Modified1447.9 (47.2)37.9 (44.6)
100 ng Original364.9 (24.8)52.8 (11.9)
Modified13114 (58.8)88.5 (57.1)
150 ng Original6138 (45.7)106 (34.9)
Modified4200 (28.5)149 (27.5)
Data derived from a Phase I study (NCT03447314). AUC, area under the curve; Cmax, maximum concentration; CV, coefficient of variation; NC, not calculable.[2]

Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) with Original vs. Modified Formulations

Adverse EventOriginal Formulation (N=15)Modified Formulation (N=32)
Chills60%31.3%
Nausea46.7%31.3%
Fatigue40%31.3%
Vomiting40%12.5%
Pyrexia (Fever)33.3%9.4%
Data reflects a higher incidence of immune-related TEAEs with the more biologically active original formulation.[1][2][3]

Experimental Protocols

Human Whole-Blood Assay (In Vitro)

  • Objective: To assess the in vitro pharmacodynamic response to this compound by measuring cytokine production.

  • Methodology:

    • Collect whole blood from healthy human donors.

    • Treat blood samples with different concentrations of the original and modified this compound formulations.

    • Incubate the samples under appropriate conditions to stimulate cytokine release.

    • Measure the concentration of key cytokines, such as IL-6, in the plasma using a validated immunoassay (e.g., ELISA).

    • Compare the cytokine production profiles between the different formulations.[2]

Syngeneic Mouse Tumor Models (In Vivo)

  • Objective: To evaluate the antitumor activity and pharmacodynamic effects of intravenously administered this compound.

  • Methodology:

    • Establish tumors in syngeneic mice (e.g., BALB/c).

    • Administer this compound intravenously, either as a monotherapy or in combination with other immunotherapies (e.g., anti-OX40 agonist antibody).[6][7]

    • Monitor tumor growth and survival over time.

    • At selected time points, collect peripheral blood and tumor tissue.

    • Analyze peripheral and tumor-infiltrating lymphocytes (TILs) using multicolor flow cytometry to assess immune cell activation and population changes (e.g., CD8:Treg ratio).[6][7]

    • Perform multiplex cytokine assays on plasma or tumor homogenates to measure the induction of pro-inflammatory cytokines.[6][7]

Visualizations

This compound Signaling Pathway cluster_cell Innate Immune Cell (e.g., Macrophage, DC) cluster_response Downstream Immune Response This compound This compound TLR4 TLR4 This compound->TLR4 Binds to MyD88 MyD88-dependent Pathway TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces Th1 Th1 Cell Differentiation Cytokines->Th1 CTL Cytotoxic T-Lymphocyte (CTL) Activation Th1->CTL Promotes

Caption: this compound activates TLR4 signaling in innate immune cells.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Formulation This compound (Original vs. Modified) Aggregate Aggregate Size Characterization Formulation->Aggregate WB_Assay Whole Blood Assay Formulation->WB_Assay Test in Tumor_Model Syngeneic Tumor Model Formulation->Tumor_Model Administer to Cytokine_IV Cytokine Measurement (e.g., IL-6) WB_Assay->Cytokine_IV PK_PD PK/PD Analysis Tumor_Model->PK_PD Efficacy Antitumor Efficacy Tumor_Model->Efficacy

Caption: Workflow for troubleshooting this compound formulation variability.

Logical_Relationship Manufacturing Manufacturing Modification Aggregate Increased Aggregate Size Manufacturing->Aggregate PK Higher Systemic Exposure (PK) Aggregate->PK PD Reduced Biological Activity (PD) Aggregate->PD

Caption: Impact of manufacturing changes on this compound properties.

References

Technical Support Center: GSK1795091 Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1795091. The information provided aims to address common challenges related to the solubility of this compound to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. A stock solution of up to 25 mg/mL can be prepared in DMSO. It is crucial to use ultrasonic treatment to facilitate dissolution.

Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?

A2: If you observe precipitation, ensure you are using a newly opened or anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Continue to sonicate the solution until it becomes clear. Gentle heating can also be applied but should be done with caution to avoid degradation of the compound.

Q3: How can I prepare this compound for in vivo administration?

A3: Due to its poor aqueous solubility, this compound requires a co-solvent system for in vivo administration. Two common protocols are available to achieve a concentration of ≥ 2.5 mg/mL.[1][2] The selection of the vehicle will depend on the specific experimental design and animal model.

Q4: Can the method of dissolution affect the biological activity of this compound?

A4: Yes, the method used to dissolve and formulate this compound can significantly impact its biological activity. Studies have shown that changes in the manufacturing process, such as replacing sonication with ethanol (B145695) dissolution, can alter the compound's aggregation state and subsequently reduce its potency as a TLR4 agonist. Therefore, it is critical to follow established dissolution protocols consistently.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in DMSO stock solution 1. Incomplete dissolution. 2. Hygroscopic DMSO. 3. Supersaturation.1. Continue sonication until the solution is clear. 2. Use fresh, anhydrous DMSO. 3. Gently warm the solution. If precipitation persists, prepare a fresh, less concentrated stock.
Precipitation upon dilution in aqueous media The compound is poorly soluble in aqueous buffers.Minimize the concentration of DMSO in the final working solution (typically ≤ 0.5%). Consider using a co-solvent system or a formulation with surfactants for better stability in aqueous media.
Inconsistent experimental results 1. Variability in stock solution preparation. 2. Degradation of the compound. 3. Differences in formulation affecting biological activity.1. Standardize the dissolution protocol, including sonication time and temperature. 2. Prepare fresh stock solutions regularly and store them appropriately (-20°C for up to one month, -80°C for up to six months).[2] 3. Use a consistent formulation method for all experiments to ensure reproducible results.
Difficulty achieving desired concentration for in vivo studies High lipophilicity of this compound.Use one of the validated co-solvent protocols provided below. If a higher concentration is required, further formulation development using techniques such as lipid-based delivery systems may be necessary.

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a 25 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL.

  • Vortex the tube briefly to mix.

  • Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved. This may take several minutes.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

In Vivo Formulation Protocols

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1][2]

Objective: To prepare a clear solution of this compound at ≥ 2.5 mg/mL for in vivo administration.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the solvents in the following order, ensuring each component is fully mixed before adding the next:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the final solution thoroughly until it is a clear and homogenous solution.

Protocol 2: DMSO/Corn Oil Formulation [1][2]

Objective: To prepare a clear solution of this compound at ≥ 2.5 mg/mL for in vivo administration.

Materials:

  • This compound

  • DMSO

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the solvents in the following order, ensuring each component is fully mixed before adding the next:

    • 10% DMSO (from the stock solution)

    • 90% Corn oil

  • Vortex the final solution thoroughly until it is a clear and homogenous solution.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethodReference
DMSO25 mg/mLUltrasonic treatment required[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLSequential mixing[1][2]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mLSequential mixing[1][2]

Mandatory Visualizations

This compound Troubleshooting Workflow

start Start: Dissolving this compound issue Precipitation or Incomplete Dissolution? start->issue check_dmso Use fresh, anhydrous DMSO? issue->check_dmso Yes success Clear Solution Achieved issue->success No sonicate Apply sonication? check_dmso->sonicate Yes fail Consider alternative formulation or lower concentration check_dmso->fail No heat Gentle heating required? sonicate->heat Yes sonicate->fail No heat->success Yes heat->fail No

Caption: A workflow diagram for troubleshooting this compound dissolution issues.

TLR4 Signaling Pathway Activated by this compound

This compound is a synthetic agonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[3][4][5] Upon binding to TLR4, this compound initiates a signaling cascade that leads to the activation of immune cells and the production of pro-inflammatory cytokines.[3][5] This signaling primarily occurs through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the activation of NF-κB and AP-1 transcription factors, resulting in the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β. The TRIF-dependent pathway results in the activation of IRF3 and the subsequent production of type I interferons.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 IKK IKK Complex TRAF6->IKK MAPK MAPKs TRAF6->MAPK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines AP1 AP-1 MAPK->AP1 AP1->Cytokines IRF3 IRF3 TBK1->IRF3 Interferons Type I Interferons (IFN-α/β) IRF3->Interferons

Caption: A simplified diagram of the TLR4 signaling pathway initiated by this compound.

References

Technical Support Center: GSK1795091 and TLR4 Agonist Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The development of GSK1795091 has been discontinued, and there is limited publicly available information regarding the mitigation of its specific adverse events in animal models. This guide is based on the known mechanism of action of this compound as a Toll-like receptor 4 (TLR4) agonist and general strategies for mitigating the adverse effects of this class of compounds in a preclinical research setting. Researchers should always adhere to their institution's animal care and use guidelines and consult with a veterinarian for any animal welfare concerns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects in animal models?

A1: this compound, also known as CRX-601, is a synthetic Toll-like receptor 4 (TLR4) agonist.[1] As a TLR4 agonist, it is designed to stimulate the innate immune system by mimicking the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3] In animal models, administration of this compound is expected to induce a pro-inflammatory response, characterized by the release of cytokines and chemokines, and the activation of immune cells. This immune-stimulating activity has been explored for its potential as a vaccine adjuvant and in cancer immunotherapy.[1][4]

Q2: What are the potential adverse events associated with this compound and other TLR4 agonists in animal models?

A2: The primary adverse events associated with TLR4 agonists are related to an over-exuberant inflammatory response, often referred to as a "cytokine storm" or cytokine release syndrome (CRS). In animal models, this can manifest as:

  • Systemic effects: Fever, weight loss, lethargy, and ruffled fur.

  • Inflammatory responses: Increased levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the blood.

  • Organ-specific toxicity: In high doses, TLR4 agonists can lead to signs of organ damage, particularly to the liver, indicated by elevated liver enzymes (ALT, AST).[5]

Q3: How can I monitor for these adverse events in my animal studies?

A3: Regular and careful monitoring of the animals is crucial. Key monitoring parameters include:

  • Clinical signs: Daily observation for changes in behavior (lethargy, social interaction), appearance (piloerection, hunched posture), and activity levels.

  • Body weight: Daily measurement of body weight is a sensitive indicator of systemic toxicity.

  • Body temperature: Measurement of body temperature can indicate a febrile response.

  • Blood collection: Periodic blood sampling for analysis of complete blood counts (CBC), clinical chemistry (especially liver enzymes), and cytokine levels.

Q4: What are the general strategies to mitigate the adverse events of TLR4 agonists?

A4: Mitigation strategies aim to control the excessive inflammatory response. These can include:

  • Dose optimization: Conducting a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose with an acceptable safety profile.

  • Use of less toxic analogs: Synthetic TLR4 agonists like monophosphoryl lipid A (MPLA) have been developed to be less toxic than LPS by preferentially activating the TRIF-dependent signaling pathway over the more inflammatory MyD88-dependent pathway.[6][7]

  • Co-administration of anti-inflammatory agents: The use of corticosteroids (e.g., dexamethasone) or non-steroidal anti-inflammatory drugs (NSAIDs) can help to dampen the inflammatory cascade.

  • Targeted cytokine blockade: Administration of antibodies that neutralize key inflammatory cytokines, such as anti-IL-6 or anti-TNF-α antibodies, can be effective in managing CRS.

Q5: Is there a difference in sensitivity to TLR4 agonists between different animal species?

A5: Yes, there can be significant differences in sensitivity to TLR4 agonists between species. For instance, humans are much more sensitive to LPS than mice.[8] It is important to be aware of these species-specific differences when designing experiments and interpreting results. Some synthetic TLR4 agonists have also been shown to have a preference for human over mouse TLR4.[9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid and significant weight loss (>15% within 24-48 hours) Excessive systemic inflammation due to high dose of TLR4 agonist.- Immediately provide supportive care (e.g., subcutaneous fluids, nutritional support). - Consider administering a single dose of a corticosteroid like dexamethasone. - In future experiments, reduce the dose of the TLR4 agonist.
Animals appear lethargic, hunched, with ruffled fur Onset of cytokine release syndrome.- Monitor animals closely. - If symptoms worsen, consider intervention with an anti-inflammatory agent. - Collect blood samples to measure pro-inflammatory cytokine levels (e.g., IL-6, TNF-α).
Elevated liver enzymes (ALT, AST) in blood analysis Hepatotoxicity due to high systemic inflammation.- Discontinue further administration of the TLR4 agonist. - In future studies, use a lower dose or a less inflammatory formulation. - Consider co-administration with a hepatoprotective agent, though this requires careful validation.
No apparent immune activation at the expected dose - Incorrect dose or route of administration. - Low bioactivity of the specific batch of the TLR4 agonist.- Verify the dose calculation and administration technique. - Check the certificate of analysis for the TLR4 agonist to ensure its potency. - Consider a dose-escalation study to determine an effective dose.

Quantitative Data Summary

Table 1: Example of Dose-Response Relationship for a Synthetic TLR4 Agonist (Hypothetical Data)

Dose of TLR4 Agonist (µ g/animal )Mean Body Weight Change (%) at 24hMean Serum IL-6 (pg/mL) at 6h
0 (Vehicle)+1.0< 50
1-2.51500
5-8.08000
10-16.025000

Table 2: Example of Mitigation of TLR4 Agonist-Induced Inflammation with Dexamethasone (Hypothetical Data)

Treatment GroupMean Serum TNF-α (pg/mL) at 6h
Vehicle< 30
TLR4 Agonist (10 µg)12000
TLR4 Agonist (10 µg) + Dexamethasone (1 mg/kg)3500

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and 3-4 escalating doses of the TLR4 agonist) with a sufficient number of animals per group (n=5-8).

  • Administration: Administer the TLR4 agonist via the intended experimental route (e.g., intravenous, intraperitoneal, or subcutaneous).

  • Monitoring:

    • Record clinical observations and body weights daily for at least 7 days.

    • Collect blood samples at baseline and at predetermined time points (e.g., 2, 6, 24, and 48 hours post-administration) for hematology, clinical chemistry, and cytokine analysis.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.

  • Data Analysis: Analyze the data to determine the dose-response relationship for both efficacy and toxicity parameters.

Protocol 2: Mitigation of Cytokine Release Syndrome (CRS) with an IL-6 Receptor Antagonist

  • Animal Model and Group Allocation: Use a suitable animal model and divide them into groups:

    • Group 1: Vehicle control

    • Group 2: TLR4 agonist at a dose known to induce CRS

    • Group 3: TLR4 agonist + IL-6 receptor antagonist

    • Group 4: IL-6 receptor antagonist alone

  • Treatment Administration:

    • Administer the IL-6 receptor antagonist (e.g., a murine-specific anti-IL-6R antibody) at a validated dose and time relative to the TLR4 agonist administration (e.g., 1 hour before or concurrently).

  • Monitoring and Sample Collection:

    • Monitor clinical signs and body weight as described in Protocol 1.

    • Collect blood samples at peak cytokine release time points (e.g., 2, 6, and 12 hours) to measure levels of IL-6, TNF-α, and other relevant cytokines.

  • Data Analysis: Compare the clinical scores, body weight changes, and cytokine levels between the groups to assess the efficacy of the IL-6 receptor antagonist in mitigating the adverse effects of the TLR4 agonist.

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (TLR4 Agonist) LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 MyD88-dependent pathway TRIF TRIF TLR4_MD2->TRIF TRIF-dependent pathway NFkB NF-κB MyD88->NFkB activates IRF3 IRF3 TRIF->IRF3 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription of Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription of

Caption: TLR4 signaling pathway activated by this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis & Reporting Protocol Develop Protocol (IACUC Approval) Animals Acclimate Animals Protocol->Animals Groups Randomize into Treatment Groups Animals->Groups Dosing Administer TLR4 Agonist +/- Mitigating Agent Groups->Dosing Monitoring Daily Clinical Monitoring (Weight, Temp, etc.) Dosing->Monitoring Sampling Blood/Tissue Sampling Monitoring->Sampling Analysis Analyze Samples (Cytokines, Chemistry) Sampling->Analysis Data Data Interpretation & Statistical Analysis Analysis->Data Report Final Report Data->Report

Caption: General experimental workflow for a preclinical safety study.

Mitigation_Decision_Tree Start Administer TLR4 Agonist Monitor Monitor for Adverse Events (Clinical Signs, Weight Loss) Start->Monitor NoAE No Significant Adverse Events Continue Monitoring Monitor->NoAE No MildAE Mild to Moderate AEs (e.g., <15% weight loss) Monitor->MildAE Yes SevereAE Severe AEs (e.g., >15% weight loss, distress) Monitor->SevereAE Yes (Severe) SupportiveCare Provide Supportive Care (Fluids, Nutrition) MildAE->SupportiveCare Intervention Administer Mitigating Agent (e.g., Dexamethasone) SevereAE->Intervention Reassess Reassess Animal Welfare SupportiveCare->Reassess Intervention->Reassess Improved Condition Improving Continue Supportive Care Reassess->Improved Yes NotImproved Condition Not Improving Consult Veterinarian / Euthanize Reassess->NotImproved No

Caption: Decision tree for managing adverse events in animal models.

References

Technical Support Center: GSK1795091 Experiments and Endotoxin Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using GSK1795091. This resource provides essential guidance on a critical aspect of your experiments: detecting and controlling for endotoxin (B1171834) contamination. Given that this compound is a synthetic Toll-like Receptor 4 (TLR4) agonist, and endotoxin (lipopolysaccharide or LPS) is the primary natural ligand for TLR4, even minute amounts of endotoxin contamination can lead to significant experimental artifacts, including false positives and exaggerated responses.[1][2][3]

This guide offers troubleshooting advice and frequently asked questions to help you ensure the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is endotoxin a special concern?

A: this compound is a synthetic lipid A analog that acts as a potent agonist for Toll-like Receptor 4 (TLR4).[3][4] TLR4 is a key receptor in the innate immune system, expressed on cells like monocytes, macrophages, and dendritic cells.[5][6] Its activation triggers the production of pro-inflammatory cytokines and initiates an immune response.[2][7] Endotoxin, a component of the outer membrane of Gram-negative bacteria, is the natural activator of TLR4. Because both this compound and endotoxin target the same TLR4 receptor complex, any endotoxin contamination in your experimental setup will produce a biological response indistinguishable from that of the compound, leading to confounding results.[3][8]

Q2: What are the common sources of endotoxin contamination?

A: Endotoxin contamination is pervasive and can be introduced from several sources, including water, cell culture media, sera (especially fetal bovine serum), and various reagents.[9] Non-sterile laboratory supplies like plasticware and glassware are also primary sources.[9][10] It is crucial to assume that any non-certified endotoxin-free component could be a potential source.

Q3: What is an acceptable level of endotoxin for my experiments?

A: The acceptable endotoxin level depends on the experimental system's sensitivity. However, a general guideline is to maintain endotoxin levels at the lowest detectable limit. For in vitro cell-based assays, especially with sensitive immune cells, levels should ideally be below 0.05 Endotoxin Units per milliliter (EU/mL). For in vivo studies, regulations for parenteral drugs often require endotoxin limits below 5 EU/kg of body weight.

Q4: Can I destroy endotoxin by autoclaving my solutions?

A: No. Endotoxins are highly heat-stable and are not destroyed by standard autoclaving or sterilization procedures.[10][11] While these methods kill bacteria, they can cause the release of more endotoxin from the bacterial cell walls.[12] Glassware must be depyrogenated using prolonged exposure to high-temperature dry heat (e.g., 250°C for at least 45 minutes) to destroy endotoxins.[9]

Troubleshooting Guide

Problem 1: My no-treatment/vehicle control shows high levels of immune activation (e.g., cytokine release, NF-κB activation).

Possible Cause Recommended Solution
Endotoxin Contamination in Reagents 1. Test all individual components of your experiment for endotoxin contamination (media, serum, buffers, water, and the this compound stock solution itself) using a Limulus Amoebocyte Lysate (LAL) assay.[9][13]2. Use only certified endotoxin-free or low-endotoxin reagents and consumables.3. If a reagent is contaminated, discard it or proceed with an appropriate endotoxin removal protocol (see Protocols section).
Contamination from Lab Environment 1. Review aseptic handling techniques. Ensure work is performed in a certified biological safety cabinet.2. Use certified pyrogen-free plasticware and depyrogenated glassware.[9]

Problem 2: The dose-response curve for this compound is inconsistent or shows a higher-than-expected potency.

Possible Cause Recommended Solution
Variable Endotoxin Contamination 1. The synergistic effect of this compound and contaminating endotoxin is likely amplifying the TLR4 signal.[2] 2. Quantify endotoxin levels in your this compound stock solution and all experimental dilutions. 3. If contamination is detected, use an endotoxin removal method suitable for small molecules, such as ultrafiltration, and re-test the solution before use.[14]
This compound Aggregation 1. The aggregation state of this compound can affect its biological activity.[3][15] 2. Ensure the compound is fully dissolved according to the manufacturer's instructions. Sonication may be required.[3] 3. Prepare fresh dilutions for each experiment from a validated, endotoxin-free stock.

Problem 3: I have confirmed endotoxin contamination in my this compound stock solution. How do I proceed?

Possible Cause Recommended Solution
Contaminated Solvents or Handling 1. Prepare a new stock solution using fresh, certified endotoxin-free solvents (e.g., DMSO, water) and pyrogen-free labware. Test this new stock for endotoxin. 2. If contamination persists or preparing a new stock is not feasible, proceed to the Endotoxin Removal Protocols below. Crucially, you must re-test for endotoxin after any removal procedure to confirm its efficacy.

Data Presentation: Endotoxin Removal Methods

The choice of an endotoxin removal method for a small molecule like this compound is critical to avoid removing the compound itself. Below is a comparison of common methods.

Method Principle Reported Efficiency Pros Cons Suitability for this compound
Ultrafiltration Size exclusion using a membrane with a specific Molecular Weight Cut-Off (MWCO). Endotoxin aggregates (>100 kDa) are retained while smaller molecules pass through.[16]29% - 99.8%[16]Simple, effective for small molecules, does not introduce new reagents.Potential for compound loss due to membrane binding.High. A 10 kDa MWCO membrane has been shown effective for small molecule drugs.[14]
Affinity Chromatography Uses a resin with immobilized ligands (e.g., Polymyxin B) that have a high affinity for the Lipid A portion of endotoxin.[12][17]≥90%[17]High specificity for endotoxin.Potential for the compound to bind non-specifically to the resin; ligand leaching.Moderate. Requires validation to ensure this compound does not bind to the resin.
Ion-Exchange Chromatography Separates molecules based on charge. Endotoxins are strongly negatively charged and bind to anion-exchange resins.[11][16]Highly effective.Widely used in protein purification.This compound has a phosphate (B84403) group and may bind to the resin, leading to product loss. Requires pH and buffer optimization.Low to Moderate. High risk of compound loss. Requires careful optimization.
Phase Separation (Triton X-114) A non-ionic detergent forms micelles that trap endotoxin; these are then separated by a temperature change.[16][18]45% - 99%[16]Effective and scalable.Requires subsequent removal of the detergent, which can be challenging and may interfere with assays.Low. The introduction and subsequent removal of a detergent adds complexity and potential for interference.

Experimental Protocols

Protocol 1: Endotoxin Detection using LAL Assay

The Limulus Amoebocyte Lysate (LAL) assay is the standard for detecting and quantifying endotoxin.[13] It relies on an enzymatic cascade from the blood of the horseshoe crab that is triggered by endotoxin.[19]

Methodology:

  • Sample Preparation: Prepare your samples (this compound stock, buffers, media, etc.) in endotoxin-free tubes. Dilutions must be made with LAL Reagent Water (LRW).

  • Inhibition/Enhancement Control: It is critical to test if the sample itself interferes with the LAL assay.[20] This is done by spiking a known amount of endotoxin into the sample and measuring its recovery. A valid result typically requires recovery of 50-200%.

  • Assay Performance: Use a commercial LAL assay kit (e.g., chromogenic, turbidimetric, or gel-clot) and follow the manufacturer’s instructions precisely.

  • Standard Curve: Generate a standard curve using a certified endotoxin standard.

  • Incubation: Incubate the samples, controls, and standards with the LAL reagent at the specified temperature (usually 37°C) for the recommended time.

  • Reading: Read the results using a plate reader (for chromogenic/turbidimetric assays) or by visual inspection (for gel-clot assays).

  • Calculation: Calculate the endotoxin concentration in your samples based on the standard curve, correcting for any dilution factors.

Protocol 2: Endotoxin Removal using Ultrafiltration

This method is recommended for small molecules like this compound (M.W. 1446.12 g/mol ).[7][14]

Methodology:

  • Select Device: Choose a centrifugal ultrafiltration device with a Molecular Weight Cut-Off (MWCO) of 10 kDa. This allows the small molecule this compound to pass through while retaining the much larger endotoxin micelles.

  • Pre-rinse (Optional but Recommended): To remove any potential contaminants from the device, pass endotoxin-free water or buffer through the filter unit by centrifugation according to the manufacturer's instructions. Discard the flow-through.

  • Sample Application: Add your contaminated this compound solution to the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge the device at the recommended speed and time (e.g., 10,000 x g for 40-90 minutes).[14] The exact parameters will depend on the device and sample volume.

  • Collect Sample: The endotoxin-free this compound solution is collected in the lower collection tube. The endotoxin remains in the upper chamber.

  • Validation:

    • Endotoxin Test: Test the filtered sample using the LAL assay to confirm the endotoxin level is now acceptable.

    • Concentration Check: Verify the concentration of this compound in the filtered sample (e.g., via HPLC or UV-Vis spectroscopy) to quantify any product loss.

Mandatory Visualizations

TLR4_Signaling_Pathway cluster_ligands Ligands cluster_receptor Cell Surface Receptor Complex cluster_cell Innate Immune Cell This compound This compound (Synthetic Agonist) TLR4_MD2 TLR4-MD-2 Complex This compound->TLR4_MD2 Endotoxin Endotoxin (LPS) (Contaminant) Endotoxin->TLR4_MD2 Signaling Downstream Signaling (MyD88, TRIF pathways) TLR4_MD2->Signaling Activation Cellular Activation (Cytokine Production) Signaling->Activation

Caption: Both this compound and endotoxin activate the same TLR4-MD-2 receptor complex.

Endotoxin_Control_Workflow Start Prepare this compound Solution Test1 Test for Endotoxin (LAL Assay) Start->Test1 Check Contamination Detected? Test1->Check Remove Perform Endotoxin Removal (e.g., Ultrafiltration) Check->Remove Yes Proceed Proceed with Experiment Check->Proceed No Test2 Re-test for Endotoxin Remove->Test2 Check2 Removal Successful? Test2->Check2 Check2->Proceed Yes Discard Discard or Re-process Batch Check2->Discard No

Caption: Experimental workflow for ensuring this compound solutions are free of endotoxin.

Troubleshooting_Logic Start Unexpectedly High Activity in Assay Step1 Test All Reagents for Endotoxin Start->Step1 Check1 Endotoxin Found? Step1->Check1 Action1 Remove Endotoxin & Re-run Experiment Check1->Action1 Yes Action2 Investigate Other Causes: - Compound Aggregation - Assay Variability - Pipetting Error Check1->Action2 No

Caption: A logical decision tree for troubleshooting unexpected experimental results.

References

GSK1795091 Bioanalysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of GSK1795091.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the experimental analysis of this compound.

Q1: Why is an extremely low limit of quantification (LOQ) required for the bioanalysis of this compound?

Due to the potent nature of this compound, it is administered in very low doses, typically less than 1 microgram in clinical settings.[1] This necessitates a highly sensitive bioanalytical assay with a quantification limit of 2 pg/mL or lower to accurately measure its pharmacokinetic profile.[1]

Q2: I am experiencing significant carryover and nonspecific binding in my LC-MS/MS analysis. How can I mitigate these issues?

Carryover and nonspecific binding are known challenges in the bioanalysis of this compound.[1] To address these, a specialized sample extraction protocol is recommended. This involves using an Ostro™ Pass-through sample preparation plate for cleanup, followed by a double chemical derivatization that targets the hydrophilic functional groups of the molecule.[1] This approach helps to minimize interactions with the analytical hardware and improve assay performance.

Q3: My results show high systemic exposure (pharmacokinetics) but unexpectedly low biological activity (pharmacodynamics). What is a potential cause for this discrepancy?

A significant factor influencing the biological activity of this compound is its formulation and the resulting aggregate size. A change in the manufacturing process, specifically switching from sonication to ethanol (B145695) dissolution for the active pharmaceutical ingredient (API), has been shown to result in larger aggregate sizes (approximately twice the size of the original formulation).[2][3][4] This modified formulation, despite leading to higher systemic exposure, exhibited significantly reduced pharmacodynamic activity, such as diminished cytokine and chemokine responses.[4][5][6] Therefore, it is crucial to consider the formulation method and characterize the aggregate size of this compound, as this has a direct impact on its in vivo biological effects.

Q4: What are the key pharmacokinetic (PK) properties of this compound?

This compound exhibits dose-proportional increases in exposure.[7] Following intravenous administration, maximum plasma concentrations (Cmax) are reached shortly after the bolus injection, with median tmax values ranging from 0.1 to 0.9 hours.[8]

Q5: What are the expected pharmacodynamic (PD) effects following this compound administration?

Administration of the original formulation of this compound leads to transient, dose-dependent increases in cytokine and chemokine concentrations, which typically return to baseline within 24 hours.[7] It also induces changes in immune cell counts in a dose-dependent manner, providing evidence of target engagement.[7] However, as noted in Q3, the modified formulation with larger aggregates did not produce these expected elevations in cytokines and chemokines like IP-10, IL-10, and IL-1RA.[4][5][6]

Quantitative Data Summary

The following tables summarize key data related to the clinical investigation of this compound.

Table 1: Pharmacokinetic Parameters of this compound (Original vs. Modified Formulation)

FormulationSystemic Exposure (AUC)Cmaxtmax (median)
OriginalLowerSimilar to Modified0.1 - 0.9 hours[8]
ModifiedHigher[4][5][6]Similar to Original[8]0.1 - 0.9 hours[8]

Table 2: Comparison of Pharmacodynamic Effects

FormulationCytokine/Chemokine ElevationImmune Cell Count Changes
OriginalTransient, dose-dependent increases observed[4][6]Dose-dependent changes observed[7]
ModifiedNot observed[1][4][5][6]Not specified

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with the Original Formulation

Adverse EventIncidence
ChillsHigher than modified formulation
FatigueHigher than modified formulation
Pyrexia (Fever)Higher than modified formulation
NauseaHigher than modified formulation
VomitingHigher than modified formulation

Experimental Protocols

Recommended Bioanalytical Method: LC-MS/MS with Novel Sample Preparation

A previously validated method was used for the pharmacokinetic analysis of this compound in clinical trials.[1][3] While the full detailed protocol is proprietary, the key steps to overcome the bioanalytical challenges are outlined below.

1. Sample Preparation:

  • Objective: To clean up the sample, minimize nonspecific binding, and reduce carryover.
  • Procedure:
  • Utilize an Ostro™ Pass-through sample preparation plate for initial sample cleanup.
  • Perform a double chemical derivatization targeting the hydrophilic functional groups of this compound to improve its chromatographic behavior and reduce interactions with surfaces.[1]

2. Chromatographic Separation:

  • Technique: Liquid Chromatography (LC)
  • Considerations: The specific column and mobile phase composition should be optimized to achieve good peak shape and separation from matrix components, especially after derivatization.

3. Detection:

  • Technique: Tandem Mass Spectrometry (MS/MS)
  • Rationale: Provides the high sensitivity and selectivity required to achieve the low limit of quantification (≤ 2 pg/mL) needed for this compound analysis.

4. Data Analysis:

  • Pharmacokinetic parameters are to be analyzed using standard noncompartmental methods.[1][3]

Visualizations

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase blood_collection Blood Sample Collection plasma_isolation Plasma Isolation blood_collection->plasma_isolation sample_prep Sample Preparation: - Ostro™ Plate Cleanup - Double Chemical Derivatization plasma_isolation->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (LOQ ≤ 2 pg/mL) lc_separation->ms_detection data_analysis Noncompartmental PK Analysis ms_detection->data_analysis reporting Reporting of Results data_analysis->reporting

Caption: Bioanalytical workflow for this compound from sample collection to data analysis.

manufacturing_impact cluster_process Manufacturing Process cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes sonication Original Process: Sonication small_aggregates Smaller Aggregate Size sonication->small_aggregates ethanol Modified Process: Ethanol Dissolution large_aggregates Larger Aggregate Size ethanol->large_aggregates pk_original Lower Systemic Exposure small_aggregates->pk_original pd_original Active (Cytokine Induction) small_aggregates->pd_original pk_modified Higher Systemic Exposure large_aggregates->pk_modified pd_modified Inactive (No Cytokine Induction) large_aggregates->pd_modified

Caption: Impact of manufacturing changes on this compound properties and biological activity.

tlr4_pathway This compound This compound TLR4 TLR4 Receptor This compound->TLR4 binds & activates MyD88 MyD88-dependent pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-10, IP-10) NFkB->Cytokines

References

interpreting unexpected pharmacodynamic effects of GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK1795091. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on interpreting unexpected pharmacodynamic effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue: Reduced or Absent In Vivo Pharmacodynamic Activity (e.g., Cytokine Induction) Despite Confirmed Dosing

If you are observing lower than expected or no induction of pro-inflammatory cytokines (such as IP-10, IL-10, IL1-RA) or other downstream immune activation markers after administering this compound, consider the following troubleshooting steps. This is particularly relevant in light of findings from clinical trial NCT03447314, where a manufacturing change led to a significant reduction in the biological activity of a new formulation.[1][2][3][4]

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions A Reduced or absent in vivo pharmacodynamic activity B Verify Formulation & Lot Number A->B Start Troubleshooting C Characterize Aggregate Size (e.g., Dynamic Light Scattering) B->C If formulation details are unclear D In Vitro TLR4 Activation Assay (e.g., HEK-Blue TLR4 cells) B->D To confirm biological activity F Hypothesis: Increased aggregate size is negatively correlated with PD activity C->F If aggregate size is larger than reference E Compare with Reference Standard D->E Compare results G Action: Contact supplier for information on formulation changes. Request original formulation if available. E->G If activity is lower than reference F->G H Action: If original formulation is unavailable, consider alternative TLR4 agonists or re-evaluate project feasibility. G->H

Caption: Troubleshooting workflow for reduced this compound activity.

1. Verify the Formulation and Manufacturing Lot:

  • Question: Are you using the original or a modified formulation of this compound?

  • Rationale: A phase I clinical trial (NCT03447314) revealed that a change in the manufacturing process resulted in a modified formulation with significantly lower biological activity.[1][2][3] This was observed despite the modified formulation leading to higher systemic exposure of the drug.[1][3][4]

  • Action: Contact your supplier to confirm the manufacturing details of the lot you are using. If multiple lots are on hand, they should be tested in parallel to rule out lot-to-lot variability.

2. Characterize the Physical Properties of the Formulation:

  • Question: What is the aggregate size of this compound in your formulation?

  • Rationale: Structural characterization has shown that the modified, less active formulation had an aggregate size approximately twice that of the original formulation.[1][2][3][4] This suggests a negative correlation between the aggregate size and the pharmacodynamic activity of this compound.[1][2][3][4]

  • Action: If you have the capability, use techniques like dynamic light scattering (DLS) to assess the particle size distribution in your formulation. Compare this to any available data from the supplier or published literature for the original, active formulation.

3. Perform an In Vitro Confirmation of Activity:

  • Question: Does your lot of this compound activate TLR4 in a cell-based assay?

  • Rationale: An in vitro assay can confirm the inherent biological activity of your specific lot of the compound, independent of in vivo factors like pharmacokinetics.

  • Action: Use a commercially available TLR4 reporter cell line (e.g., HEK-Blue™ TLR4 cells) to test for TLR4 activation. This can help determine if the issue is with the compound itself or with the experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic lipid A analog that acts as a potent and selective Toll-like receptor 4 (TLR4) agonist.[5][6][7] By binding to and activating TLR4 on innate immune cells such as dendritic cells, monocytes, and macrophages, it stimulates an immune response.[6][7]

TLR4 Signaling Pathway

TLR4_Signaling This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF TRIF-dependent pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines Type1_IFN Type I Interferon Production (IFN-β) IRFs->Type1_IFN

Caption: Simplified TLR4 signaling pathway activated by this compound.

Q2: What are the expected pharmacodynamic effects of the active (original) formulation of this compound?

A2: The active formulation of this compound is expected to induce a robust, transient, and dose-dependent innate immune response. Key pharmacodynamic markers include:

  • Induction of Pro-inflammatory Cytokines and Chemokines: Transient increases in cytokines such as TNF-α, IL-6, IL-1β, IL-10, and IP-10 are expected, typically peaking 1-4 hours after administration and returning to baseline within 24 hours.[8]

  • Changes in Immune Cell Counts: Dose-dependent changes in immune cell populations are anticipated.[8]

  • Antitumor Activity: In preclinical models, this compound has been shown to inhibit tumor growth and increase survival.[5]

  • Adjuvant Effects: It can enhance both mucosal and systemic immunity when used as a vaccine adjuvant.[5]

Q3: What were the key unexpected findings from the clinical trial (NCT03447314) regarding this compound's pharmacodynamics?

A3: The most significant unexpected finding was that a modified manufacturing formulation led to a loss of biological activity, specifically the induction of cytokines and chemokines, even though it resulted in higher systemic drug exposure.[1][3][4] This highlights a critical structure-activity relationship where the physical aggregation state of this compound, and not just its concentration in the blood, dictates its immunomodulatory effects.

Data Presentation

Table 1: Comparison of Pharmacodynamic Effects and Safety Between Original and Modified Formulations of this compound in Patients with Solid Tumors (NCT03447314). [1][3][4]

FeatureOriginal FormulationModified Formulation
Pharmacodynamics
Cytokine & Chemokine InductionTransient, dose-dependent elevations observed (e.g., IP-10, IL-10, IL1-RA)Elevations no longer observed
Pharmacokinetics
Systemic Exposure (AUC)LowerHigher
Safety
Incidence of TEAEs¹Higher incidence of immune-related AEs (chills, fatigue, pyrexia, nausea, vomiting)Lower incidence of immune-related AEs
Overall TEAEsExperienced by the majority of patientsExperienced by the majority of patients

¹ TEAE: Treatment-Emergent Adverse Event

Experimental Protocols

Protocol: Assessment of In Vivo Cytokine Induction

This protocol outlines a general method for assessing the pharmacodynamic effect of this compound on cytokine levels in preclinical models or human subjects.

  • Subject Dosing:

    • Administer this compound intravenously at the desired dose.[8] Include a vehicle control group (e.g., placebo).[8]

  • Sample Collection:

    • Collect whole blood samples at multiple time points. Recommended time points based on known kinetics are: pre-dose (baseline), and 1, 2, 4, 8, and 24 hours post-administration.[8]

    • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Cytokine Analysis:

    • Thaw samples on ice.

    • Use a multiplex immunoassay (e.g., Luminex-based technology or Meso Scale Discovery) to simultaneously quantify a panel of relevant cytokines and chemokines. The panel should include key markers like TNF-α, IL-6, IL-1β, IL-10, and IP-10 (CXCL10).

    • Run all samples from a single subject in the same assay plate to minimize inter-assay variability.

  • Data Analysis:

    • Calculate the concentration of each analyte using the standard curve from the assay.

    • For each subject, plot the cytokine concentrations over time to visualize the kinetic profile.

    • Compare the peak concentrations (Cmax) and the area under the curve (AUC) of the cytokine response between different dose groups and the placebo control. Statistical analysis (e.g., ANOVA or Kruskal-Wallis test) should be used to determine the significance of the observed differences.

References

Technical Support Center: Optimizing GSK1795091 and Anti-OX40 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving the combination of GSK1795091, a Toll-like receptor 4 (TLR4) agonist, and anti-OX40, a T-cell co-stimulatory antibody.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during in-vitro and in-vivo experiments with this compound and anti-OX40 combination therapy.

Issue 1: Inconsistent or lower than expected in-vitro activation of immune cells with this compound.

  • Question: We are observing variable or weak activation of dendritic cells (DCs) or macrophages in our in-vitro assays with this compound. What could be the cause?

  • Answer & Troubleshooting:

    • Formulation and Aggregation: this compound is a synthetic lipid A analog, and its biological activity is highly dependent on its formulation and aggregation state.[1][2][3] A manufacturing change that resulted in larger aggregate sizes of this compound was shown to reduce its pharmacodynamic activity, leading to diminished cytokine responses.[1][2][3]

      • Recommendation: Ensure that the solvent and preparation method for this compound are consistent with protocols known to produce smaller aggregates. For instance, a change from sonication to ethanol (B145695) dissolution for the active pharmaceutical ingredient has been associated with reduced activity.[2] It is advisable to characterize the particle size of your this compound formulation if you suspect this to be an issue.

    • Cell Culture Conditions: The presence of serum components in the culture media can sometimes interfere with the activity of TLR agonists.

      • Recommendation: If possible, perform initial experiments in serum-free media or with reduced serum concentrations to assess the direct effect of this compound.

    • TLR4 Expression Levels: The level of TLR4 expression on your target cells can influence the magnitude of the response.

      • Recommendation: Verify the TLR4 expression on your specific cell lines or primary cells using flow cytometry.

Issue 2: Suboptimal T-cell proliferation or cytokine production with anti-OX40 treatment in vitro.

  • Question: Our in-vitro assays with anti-OX40 are showing weak T-cell proliferation and cytokine secretion. How can we improve this?

  • Answer & Troubleshooting:

    • T-cell Activation State: OX40 is not constitutively expressed on naive T-cells; its expression is induced upon T-cell receptor (TCR) activation.

      • Recommendation: Ensure that the T-cells are pre-activated to induce OX40 expression before or concurrently with anti-OX40 treatment. This can be achieved by stimulation with anti-CD3 and anti-CD28 antibodies.

    • Antibody Isotype and Cross-linking: The agonistic activity of anti-OX40 antibodies can be dependent on their isotype and the degree of cross-linking.

      • Recommendation: The use of a secondary cross-linking antibody can enhance the agonistic activity of some anti-OX40 clones. The choice of antibody isotype can also influence the mechanism of action, with some isotypes mediating direct T-cell agonism and others acting indirectly through depletion of regulatory T-cells (Tregs).[4]

    • Assay Duration: The kinetics of the OX40-mediated response may vary.

      • Recommendation: Perform a time-course experiment to determine the optimal duration for observing maximal T-cell proliferation and cytokine production.

Issue 3: Lack of synergistic anti-tumor effect in vivo with this compound and anti-OX40 combination therapy.

  • Question: We are not observing the expected synergistic tumor growth inhibition in our mouse models with the combination therapy. What are the potential reasons?

  • Answer & Troubleshooting:

    • Dosing and Schedule: The timing and sequence of administration of this compound and anti-OX40 can be critical for achieving synergy. This compound, as an innate immune activator, can help to create an inflammatory tumor microenvironment that is more conducive to the action of the T-cell co-stimulatory anti-OX40 antibody.

      • Recommendation: Consider administering this compound prior to or concurrently with the anti-OX40 antibody to prime the immune system. Preclinical studies have shown that the combination can induce a robust pharmacodynamic response, including an increase in Th1 cytokines and a higher CD8:Treg ratio.[1]

    • Tumor Model Selection: The immunogenicity of the tumor model is a key factor. The combination therapy is likely to be more effective in "cold" tumors with a less inflamed microenvironment, where this compound can help to initiate an immune response that can then be amplified by anti-OX40.

      • Recommendation: Characterize the immune infiltrate of your tumor model at baseline. If the tumor is highly infiltrated with T-cells already, the synergistic effect of the combination may be less pronounced.

    • Route of Administration: The route of administration can influence the systemic versus local effects of the drugs.

      • Recommendation: While this compound has been administered intravenously in clinical trials, preclinical studies have also explored intratumoral administration of TLR agonists in combination with anti-OX40, which has shown to induce potent systemic anti-tumor immunity.[5][6][7]

Issue 4: High toxicity or unexpected side effects in vivo.

  • Question: We are observing significant weight loss or other signs of toxicity in our experimental animals treated with the combination therapy. How can we mitigate this?

  • Answer & Troubleshooting:

    • Cytokine Release Syndrome (CRS): Both TLR4 agonists and anti-OX40 can induce the release of pro-inflammatory cytokines, and their combination could potentially lead to an exaggerated cytokine response.

      • Recommendation: Monitor animals closely for signs of CRS. Consider performing a dose-titration study for both agents to find a therapeutic window with acceptable toxicity. Measuring serum cytokine levels can help to quantify the inflammatory response.

    • Hepatotoxicity: Some immune-activating antibodies have been associated with liver damage.[8]

      • Recommendation: Monitor liver enzymes (e.g., ALT, AST) in treated animals. If hepatotoxicity is observed, a reduction in the dose of one or both agents may be necessary.

Quantitative Data Summary

The following tables summarize the expected outcomes based on preclinical data for the combination of this compound and an anti-OX40 agonist. Please note that specific results will vary depending on the experimental model and conditions.

Table 1: In Vivo Anti-Tumor Efficacy

Treatment GroupTumor Growth Inhibition (%)Survival BenefitReference
Vehicle Control0-[1]
This compound aloneModerateModest[1]
Anti-OX40 aloneLow to ModerateModest[1]
This compound + Anti-OX40High (Synergistic) Significant [1]

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment GroupCD8+ T-cellsRegulatory T-cells (Tregs)CD8:Treg RatioReference
Vehicle ControlBaselineBaselineBaseline[1]
This compound aloneIncreasedDecreasedIncreased[1]
Anti-OX40 aloneIncreasedVariableIncreased[1]
This compound + Anti-OX40Significantly Increased Decreased Significantly Increased [1]

Table 3: Systemic Cytokine Profile

CytokineThis compound + Anti-OX40 vs. MonotherapyExpected ChangeReference
IFN-γSynergistic Increase↑↑[1]
TNF-αIncrease[1]
IL-2Increase[9]
IL-10Variable↑/↓[9]
IL-6Increase[10]

Experimental Protocols

1. In Vitro T-Cell Proliferation Assay with Anti-OX40

  • Objective: To assess the ability of an anti-OX40 antibody to enhance T-cell proliferation.

  • Methodology:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Coat a 96-well plate with an anti-CD3 antibody (e.g., 1 µg/mL).

    • Add PBMCs to the coated plate in the presence of a soluble anti-CD28 antibody (e.g., 1 µg/mL).

    • Add the anti-OX40 antibody at various concentrations. Include an isotype control antibody.

    • Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

    • Assess T-cell proliferation using a suitable method, such as CFSE dilution measured by flow cytometry or a colorimetric assay (e.g., WST-1).

2. In Vivo Murine Syngeneic Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound and anti-OX40 combination therapy.

  • Methodology:

    • Implant tumor cells (e.g., CT26 colon carcinoma or B16 melanoma) subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6, respectively).

    • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment groups: Vehicle control, this compound alone, anti-OX40 alone, and this compound + anti-OX40.

    • Administer treatments according to the desired schedule and route. For example, this compound can be administered intravenously, and the anti-OX40 antibody can be administered intraperitoneally. A typical dosing schedule might be twice weekly for 2-3 weeks.

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, tumors and spleens can be harvested for further analysis, such as immunophenotyping of TILs and splenocytes by flow cytometry.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The combination of this compound and anti-OX40 leverages two distinct but complementary arms of the immune system. This compound activates the innate immune system through TLR4, while anti-OX40 enhances the adaptive T-cell response.

  • This compound (TLR4) Signaling Pathway: this compound binds to TLR4 on antigen-presenting cells (APCs) like dendritic cells and macrophages. This engagement triggers a downstream signaling cascade involving MyD88 and TRIF adaptor proteins, leading to the activation of transcription factors such as NF-κB and IRF3. The outcome is the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules on APCs, which enhances their ability to prime T-cells.

TLR4_Signaling This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines CoStim Upregulation of Co-stimulatory Molecules NFkB->CoStim IRF3->Cytokines

Caption: this compound activates the TLR4 signaling pathway in innate immune cells.

  • Anti-OX40 Signaling Pathway: The anti-OX40 antibody binds to the OX40 receptor on activated T-cells. This interaction recruits TNF receptor-associated factors (TRAFs), leading to the activation of downstream pathways like NF-κB and PI3K-Akt.[10] This signaling cascade promotes T-cell survival, proliferation, and cytokine production, ultimately enhancing the anti-tumor T-cell response.[10]

OX40_Signaling anti_OX40 Anti-OX40 OX40 OX40 Receptor (on activated T-cell) anti_OX40->OX40 TRAFs TRAFs OX40->TRAFs NFkB NF-κB TRAFs->NFkB PI3K_Akt PI3K-Akt TRAFs->PI3K_Akt Proliferation T-cell Proliferation & Survival NFkB->Proliferation Cytokine_Production Cytokine Production NFkB->Cytokine_Production PI3K_Akt->Proliferation

Caption: Anti-OX40 antibody enhances T-cell function through the OX40 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the combination therapy in a preclinical setting.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Murine Model cluster_endpoint Endpoint Analysis invitro_activation Immune Cell Activation Assays (DCs, Macrophages, T-cells) cytokine_profiling_invitro Cytokine Profiling (Luminex, ELISA) invitro_activation->cytokine_profiling_invitro tumor_implantation Tumor Implantation treatment Combination Therapy (this compound + Anti-OX40) tumor_implantation->treatment tumor_monitoring Tumor Growth & Survival Monitoring treatment->tumor_monitoring endpoint_analysis Endpoint Analysis tumor_monitoring->endpoint_analysis til_analysis TIL Immunophenotyping (Flow Cytometry) endpoint_analysis->til_analysis cytokine_profiling_invivo Systemic Cytokine Analysis (Serum) endpoint_analysis->cytokine_profiling_invivo histology Immunohistochemistry endpoint_analysis->histology

Caption: A typical experimental workflow for preclinical evaluation.

References

Validation & Comparative

Validating GSK1795091: A Comparative Guide to Assessing TLR4 Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, on TLR4-expressing cells. By offering a comparative analysis with other well-characterized TLR4 modulators and detailing robust experimental protocols, this document serves as a critical resource for researchers in immunology and drug development.

Introduction to this compound and TLR4

This compound is a synthetic, small-molecule agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2] TLR4 is expressed on various immune cells, including monocytes, macrophages, and dendritic cells.[2] Its activation by ligands, such as lipopolysaccharide (LPS) from Gram-negative bacteria, triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and the induction of an adaptive immune response.[2] this compound is being investigated for its potential as a vaccine adjuvant and in cancer immunotherapy due to its ability to potently activate the immune system.[1]

Comparison with Alternative TLR4 Modulators

To objectively evaluate the activity of this compound, it is essential to compare its performance against other well-established TLR4 modulators. This guide focuses on two key comparators:

  • Monophosphoryl Lipid A (MPLA): A detoxified and less pyrogenic derivative of LPS, MPLA is a well-characterized TLR4 agonist widely used as a vaccine adjuvant in humans.[3]

  • Eritoran (E5564): A synthetic analog of the lipid A portion of LPS, Eritoran acts as a potent and selective antagonist of the TLR4 signaling complex.

Data Presentation: Comparative Activity of TLR4 Modulators

The following tables summarize the available quantitative and qualitative data for this compound and its comparators. It is important to note that direct comparison of potency can be challenging due to variations in experimental systems and the limited availability of publicly disclosed EC50 values for this compound.

Compound Mechanism of Action Cellular Activity (Human) In Vivo Activity (Mouse)
This compound Synthetic TLR4 AgonistDose-dependent induction of cytokines (e.g., TNF-α, IL-6, IL-1β) in healthy volunteers following intravenous administration (7-100 ng).[4]Adjuvant effect: enhances mucosal and systemic immunity to influenza vaccine (0.1 µ g/mouse , intranasal).[1] Anti-tumor activity: inhibits tumor growth and increases survival (25 µ g/mouse , IV).[1]
Monophosphoryl Lipid A (MPLA) TLR4 Agonist (Lipid A derivative)Potent activator of human TLR4, though some preparations show partial agonism. Working concentration for human TLR4 cells: 3 ng - 1 µg/mL.Potent activator of murine TLR4. Working concentration for mouse TLR4 cells: 10 pg - 100 ng/mL.
Eritoran (E5564) TLR4 AntagonistPotent inhibitor of LPS-induced TNF-α production in human monocytes with an IC₅₀ in the low nanomolar range (~1–5 nM).Protects mice from lethal influenza infection.

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values are key metrics for compound potency. The lack of a publicly available in vitro EC50 for this compound necessitates the use of in vivo dosage and observed pharmacodynamic effects for comparison.

Experimental Protocols

Validating the activity of a TLR4 agonist like this compound requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro TLR4 Activation Assay using HEK-Blue™ hTLR4 Reporter Cells

This assay quantifies TLR4 activation by measuring the activity of a reporter gene (Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Test compounds (this compound, MPLA) and controls (LPS, sterile water)

  • Flat-bottom 96-well plates

Protocol:

  • Prepare a cell suspension of HEK-Blue™ hTLR4 cells at a concentration of approximately 1.4 x 10⁵ cells/mL in HEK-Blue™ Detection medium.

  • Add 20 µL of each test compound dilution, positive control (e.g., 100 ng/mL LPS), and negative control (sterile water) to the appropriate wells of a 96-well plate.

  • Immediately add 180 µL of the cell suspension (~25,000 cells) to each well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.

  • Measure SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer. The development of a purple/blue color indicates TLR4 activation.

Cytokine Release Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the production and secretion of cytokines from primary human immune cells in response to TLR4 stimulation.

Materials:

  • Ficoll-Paque™ or similar density gradient medium

  • Human whole blood or buffy coats

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Test compounds (this compound, MPLA) and controls (LPS, PBS)

  • 24-well tissue culture plates

  • ELISA or multiplex cytokine assay kits (e.g., Bio-Plex)

Protocol:

  • PBMC (B10772833) Isolation:

    • Dilute whole blood or buffy coat with an equal volume of PBS.

    • Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the "buffy coat" layer containing PBMCs.

    • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

    • Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.

  • Cell Stimulation:

    • Seed PBMCs into a 24-well plate at a density of 1 x 10⁶ cells/mL.

    • Allow the cells to rest for at least 2 hours before stimulation.

    • Add serial dilutions of the test compounds and controls to the wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the culture supernatants.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

In Vivo Adjuvant Activity Assessment in a Mouse Immunization Model

This protocol assesses the ability of this compound to enhance the immune response to a model antigen, ovalbumin (OVA).

Materials:

  • C57BL/6 or BALB/c mice

  • Ovalbumin (OVA) protein

  • Adjuvant (this compound or MPLA)

  • Complete Freund's Adjuvant (CFA) or Alum as a control adjuvant

  • Sterile PBS

Protocol:

  • Immunization:

    • Prepare the immunization formulations by mixing OVA with the respective adjuvant (this compound, MPLA, or control adjuvant) or PBS.

    • On day 0, immunize mice subcutaneously (s.c.) or intraperitoneally (i.p.) with 100 µg of OVA in the prepared formulation.

    • Administer a booster immunization with the same formulation on day 14.

  • Sample Collection:

    • On day 21 or 28, collect blood samples via cardiac puncture or tail bleed to obtain serum.

    • Spleens can also be harvested to assess T-cell responses.

  • Antibody Titer Measurement:

    • Measure OVA-specific antibody titers (e.g., IgG1, IgG2a) in the serum using ELISA.

    • Coat ELISA plates with OVA, add serial dilutions of the mouse serum, and detect bound antibodies with isotype-specific secondary antibodies.

  • Data Analysis:

    • Compare the antibody titers between the groups that received OVA with this compound, OVA with a control adjuvant, and OVA alone to determine the adjuvant effect of this compound.

Mandatory Visualizations

TLR4 Signaling Pathway

The activation of TLR4 by an agonist like this compound initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the expression of pro-inflammatory cytokines and type I interferons.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_MyD88 MyD88-Dependent Pathway cluster_TRIF TRIF-Dependent Pathway cluster_nucleus Nucleus This compound This compound (Agonist) MD2 MD-2 This compound->MD2 binds TLR4_dimer TLR4/TLR4 Dimer MD2->TLR4_dimer activates MyD88 MyD88 TLR4_dimer->MyD88 TRAM TRAM TLR4_dimer->TRAM IRAKs IRAKs MyD88->IRAKs TRAF6_M TRAF6 IRAKs->TRAF6_M TAK1_M TAK1 TRAF6_M->TAK1_M IKK IKK Complex TAK1_M->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines transcription TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 Interferons Type I Interferons (IFN-α/β) IRF3->Interferons transcription

Caption: TLR4 signaling cascade initiated by an agonist.

Experimental Workflow for Validating TLR4 Agonist Activity

The process of validating a TLR4 agonist involves a logical progression from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Comparison start HEK-Blue™ hTLR4 Reporter Assay cytokine PBMC Cytokine Release Assay start->cytokine Confirm Activity dose_response Dose-Response Curve & EC50 Determination cytokine->dose_response Quantify Potency adjuvant Mouse Immunization (e.g., with OVA) dose_response->adjuvant Transition to In Vivo efficacy Efficacy Model (e.g., Tumor or Infection) adjuvant->efficacy Assess Functional Outcome analysis Compare Potency & Efficacy to Alternatives (e.g., MPLA) efficacy->analysis

Caption: Workflow for TLR4 agonist validation.

References

A Comparative Guide to TLR4 Agonist Adjuvants: GSK1795091 vs. Monophosphoryl Lipid A (MPL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Toll-like receptor 4 (TLR4) agonist adjuvants: GSK1795091, a synthetic lipid A analog, and Monophosphoryl Lipid A (MPL), a well-established derivative of bacterial lipopolysaccharide. Both adjuvants are designed to enhance the immunogenicity of vaccines by stimulating the innate immune system, leading to a more robust and durable adaptive immune response. This document summarizes their mechanisms of action, presents available experimental data for performance comparison, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

At a Glance: Key Differences and Similarities

FeatureThis compoundMonophosphoryl Lipid A (MPL)
Origin Synthetic GlycolipidDerived from Salmonella minnesota R595 Lipopolysaccharide (LPS)
Mechanism of Action TLR4 AgonistTLR4 Agonist
Key Downstream Signaling TLR4-mediated activation of innate immune cellsTLR4-MyD88-NF-κB pathway
Immune Response Profile Th1-biased; induction of pro-inflammatory cytokinesTh1-biased; enhances both humoral and cellular immunity
Clinical Status Evaluated in Phase I clinical trialsComponent of licensed vaccines (e.g., Cervarix®, Shingrix®) and extensively studied in clinical trials

Mechanism of Action: TLR4-Mediated Immune Activation

Both this compound and MPL exert their adjuvant effects by activating Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2] TLR4 is primarily expressed on antigen-presenting cells (APCs) such as dendritic cells and macrophages.

Upon binding to the TLR4/MD2 complex on the cell surface, both adjuvants trigger a downstream signaling cascade. This leads to the activation of transcription factors, most notably NF-κB, which results in the production of a range of pro-inflammatory cytokines and chemokines.[1] These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-12, and interferon-gamma (IFN-γ).[1][3] This inflammatory milieu promotes the maturation of APCs, enhances antigen presentation, and ultimately directs the adaptive immune response towards a T helper 1 (Th1) phenotype, which is crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.

Signaling Pathway of TLR4 Agonists

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adjuvant This compound or MPL TLR4_MD2 TLR4/MD2 Complex Adjuvant->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Induces Transcription

Caption: TLR4 signaling cascade initiated by this compound or MPL.

Performance Data: A Comparative Overview

Direct head-to-head comparative studies with identical antigens, formulations, and in vivo models for this compound and MPL are limited in the public domain. However, data from independent studies provide insights into their respective performance characteristics.

Immunogenicity: Antibody and T-Cell Responses

Table 1: Summary of Immunogenicity Data

AdjuvantAntigen/VaccineModelKey Findings
This compound Various Tumor AntigensMurine Syngeneic Tumor ModelsInhibited tumor growth and resulted in long-term survival. When combined with an OX40 agonist, it induced a significant increase in Th1 cytokines, enhanced T-cell activation and proliferation, and increased the CD8:Treg ratio.[1]
MPL Influenza Virus-Like ParticlesMiceSignificantly enhanced IgG2a and IgG2b responses, indicating a Th1-biased response. Also showed higher virus-neutralizing antibody titers compared to some other adjuvants.[4]
MPL E7 Tumor-Associated AntigenMice (TC-1 tumor model)In combination with SA-4-1BBL, it generated robust IFN-γ and E7-specific CD8+ T-cell killing responses, leading to tumor eradication.[5]
Cytokine Induction

Table 2: Cytokine Profile Induced by this compound and MPL

AdjuvantStudy TypeKey Cytokines Induced
This compound Phase I Clinical Trial (Healthy Volunteers)Transient, dose-dependent increases in pro-inflammatory cytokines and chemokines.[3]
This compound Preclinical (in vivo)Array of pro-inflammatory cytokines, including Th1 cytokines.[1]
MPL Preclinical (in vitro, murine cells)IL-12p70, TNF-α.[6]
MPL Preclinical (in vivo, mice with influenza vaccine)In combination with CpG, prevented the induction of high levels of inflammatory cytokines (IFN-γ, MCP-1, RANTES, KC, IP-10) in the lungs post-challenge.[7]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of vaccine adjuvants. Below are representative protocols for key experiments.

In Vivo Mouse Immunization Study

This protocol outlines a general procedure for assessing the immunogenicity of a vaccine formulation containing an adjuvant in a murine model.

Experimental Workflow for In Vivo Immunization

InVivo_Workflow A 1. Animal Acclimation (e.g., 1 week) B 2. Prime Immunization (Day 0) Antigen + Adjuvant (e.g., s.c. or i.m.) A->B C 3. Booster Immunization (e.g., Day 14 or 21) B->C D 4. Sample Collection (e.g., Day 28 or 35) Blood (for serum), Spleen (for splenocytes) C->D E 5. Immunological Analysis D->E F ELISA for Antibody Titers E->F G ICS/ELISpot for T-cell Responses E->G

Caption: General workflow for a mouse immunization study.

Protocol:

  • Animal Handling: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old). Acclimatize animals for at least one week before the experiment. All procedures should be in accordance with institutional animal care and use committee guidelines.[8][9]

  • Vaccine Formulation: Prepare the vaccine formulation by mixing the desired antigen with the adjuvant (this compound or MPL) at the specified concentrations immediately before injection.

  • Immunization:

    • Primary Immunization (Day 0): Anesthetize mice and immunize via the desired route (e.g., subcutaneous or intramuscular). The injection volume is typically 50-100 µL.[10]

    • Booster Immunization(s): Administer one or two booster immunizations at intervals of 2-3 weeks using the same vaccine formulation and route as the primary immunization.[9]

  • Sample Collection:

    • Collect blood samples at specified time points (e.g., pre-immunization and 2 weeks after the final boost) via retro-orbital or submandibular bleeding. Process blood to obtain serum for antibody analysis.

    • At the end of the study, euthanize mice and harvest spleens aseptically for the isolation of splenocytes to be used in T-cell assays.

  • Readouts:

    • Humoral Response: Determine antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a/c) in the serum using ELISA.

    • Cellular Response: Assess antigen-specific T-cell responses (e.g., IFN-γ, TNF-α, IL-2 production) from isolated splenocytes using Intracellular Cytokine Staining (ICS) followed by flow cytometry or ELISpot assay.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is for quantifying antigen-specific antibody levels in serum samples from immunized animals.[11][12][13][14][15]

Protocol:

  • Plate Coating: Coat 96-well microtiter plates with the specific antigen (e.g., 1-5 µg/mL in a suitable coating buffer like PBS) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., PBS with 1-3% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature. Include a positive and negative control serum on each plate.

  • Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody isotype being measured (e.g., anti-mouse IgG). Incubate for 1 hour at room temperature.

  • Detection: Wash the plates and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm). The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value significantly above the background.

Intracellular Cytokine Staining (ICS) for T-Cell Response Analysis

This protocol allows for the detection of cytokine production within individual T cells, providing a measure of the antigen-specific cellular immune response.[16][17][18][19]

Protocol:

  • Cell Stimulation: Isolate splenocytes from immunized mice. Stimulate the cells (e.g., 1-2 x 10⁶ cells/well) in a 96-well plate for 4-6 hours with the specific antigen (e.g., a peptide pool), a positive control (e.g., PMA/Ionomycin or SEB), and a negative control (e.g., DMSO).[17] Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the duration of the stimulation to trap cytokines intracellularly.[17]

  • Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies for 20-30 minutes at 4°C.[16]

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is critical for allowing the intracellular cytokine antibodies to access their targets.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature or 4°C.[16]

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of CD4+ and CD8+ T cells that are producing specific cytokines in response to the antigen.

Conclusion

Both this compound and MPL are potent TLR4 agonist adjuvants capable of significantly enhancing vaccine-induced immune responses with a favorable Th1 bias. MPL has a long history of use in licensed vaccines and extensive clinical data supporting its safety and efficacy.[20][21][22][23] this compound is a promising synthetic alternative that has demonstrated potent immunomodulatory activity in early clinical development.[1][3][24]

The choice between these adjuvants will depend on the specific vaccine application, the desired immune response profile, and regulatory considerations. Further head-to-head studies are needed for a definitive comparison of their relative potency and efficacy in various vaccine contexts. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.

References

Assessing the Specificity of GSK1795091 for TLR4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GSK1795091

This compound is a synthetic, small-molecule agonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system.[1][2][3][4] Structurally, it is a dendritic glycolipid that mimics bacterial lipid A, the primary natural ligand for TLR4.[5] By activating TLR4, this compound stimulates innate immune cells such as dendritic cells, monocytes, and macrophages, leading to the production of pro-inflammatory cytokines and the induction of a T helper 1 (Th1) immune response.[3][5] This immunostimulatory activity has positioned this compound for investigation as a vaccine adjuvant and in cancer immunotherapy.[1][5][6] It has been described as a "potent and selective TLR4 agonist"; however, quantitative data to fully substantiate its selectivity across the TLR family is limited in publicly accessible literature.[6]

Comparative TLR4 Agonists

To provide a framework for evaluating the specificity of this compound, this guide includes two widely used TLR4 agonists as comparators:

  • Monophosphoryl Lipid A (MPLA): A derivative of the lipid A portion of lipopolysaccharide (LPS) from Salmonella minnesota R595. It is a well-characterized TLR4 agonist and is used as an adjuvant in several approved vaccines.[7]

  • Glucopyranosyl Lipid A (GLA): A synthetic TLR4 agonist that is a structural analog of lipid A. It is also utilized as a vaccine adjuvant to enhance immune responses.

Data Presentation: Assessing TLR4 Agonist Activity

The potency of TLR4 agonists is typically determined by measuring their ability to activate the TLR4 signaling pathway in a dose-dependent manner. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of an agonist that produces 50% of the maximal response. While a direct comparative table with EC50 values for this compound, MPLA, and GLA from a single, comprehensive study is not available, the following table outlines the expected data format for such a comparison.

AgonistTarget ReceptorCell LineAssay ReadoutEC50 (Concentration)Reference
This compound Human TLR4HEK-Blue™ hTLR4NF-κB Reporter (SEAP)Data not available
MPLA Human TLR4HEK-Blue™ hTLR4NF-κB Reporter (SEAP)Data not available
GLA Human TLR4HEK-Blue™ hTLR4NF-κB Reporter (SEAP)Data not available

Note: The absence of publicly available, directly comparable EC50 values for this compound presents a significant gap in its specificity assessment.

Specificity Profile: Activity Across Other TLRs

A crucial aspect of assessing the specificity of a TLR agonist is to determine its activity against other members of the TLR family. An ideal TLR4 agonist would exhibit high potency for TLR4 with minimal to no activity on other TLRs. A comprehensive selectivity panel would involve testing the agonist against a range of TLR-expressing cell lines.

AgonistTLR2TLR3TLR5TLR7TLR8TLR9Reference
This compound Data not availableData not availableData not availableData not availableData not availableData not available
MPLA Generally considered TLR4-specific
GLA Generally considered TLR4-specific

Note: The lack of published data on the activity of this compound across a panel of TLRs is a critical missing piece of information for a thorough specificity evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the specificity of TLR4 agonists.

TLR4 Activation Assay using HEK-Blue™ Cells

This assay is a standard method for determining the potency of TLR agonists.

  • Cell Line: HEK-Blue™ hTLR4 cells, which are human embryonic kidney (HEK) 293 cells stably co-expressing human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Methodology:

    • HEK-Blue™ hTLR4 cells are seeded in 96-well plates at a density of approximately 5 x 104 to 1 x 105 cells/well.

    • The cells are then stimulated with a serial dilution of the TLR4 agonist (e.g., this compound, MPLA, or GLA) for 18-24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, the cell culture supernatant is collected.

    • The level of SEAP is quantified by adding a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and measuring the optical density (OD) at 620-655 nm using a spectrophotometer.

    • The EC50 value is then calculated from the dose-response curve.

TLR Selectivity Panel Assay

To assess specificity, the agonist is tested against a panel of cell lines, each expressing a different TLR.

  • Cell Lines: A panel of HEK-Blue™ cells, each expressing a different human TLR (e.g., hTLR2, hTLR3, hTLR5, hTLR7, hTLR8, hTLR9).

  • Methodology:

    • Each HEK-Blue™ TLR cell line is seeded in separate 96-well plates.

    • The cells are stimulated with the test agonist (e.g., this compound) at a fixed high concentration (e.g., 1-10 µM) and also with a known agonist for each respective TLR as a positive control.

    • Following an 18-24 hour incubation, SEAP activity is measured as described in the TLR4 activation assay.

    • The activity of the test agonist on each TLR is compared to the baseline and the positive control to determine cross-reactivity.

Visualizations

TLR4 Signaling Pathway

TLR4_Signaling TLR4 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MD2 MD-2 This compound->MD2 binds TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 TRAM TRAM TLR4->TRAM TRAF6 TRAF6 MyD88->TRAF6 TRIF TRIF TAK1 TAK1 TRAF6->TAK1 TRAM->TRIF IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription

Caption: Simplified TLR4 signaling pathway initiated by this compound.

Experimental Workflow for Specificity Assessment

Specificity_Workflow Workflow for TLR4 Agonist Specificity Assessment cluster_potency Potency Assessment cluster_selectivity Selectivity Assessment Start Prepare serial dilutions of this compound, MPLA, GLA Stimulate_TLR4 Stimulate HEK-Blue™ hTLR4 cells Start->Stimulate_TLR4 Incubate_Potency Incubate 18-24h Stimulate_TLR4->Incubate_Potency Measure_SEAP_Potency Measure SEAP activity Incubate_Potency->Measure_SEAP_Potency Calculate_EC50 Calculate EC50 values Measure_SEAP_Potency->Calculate_EC50 Prepare_Agonist Prepare fixed concentration of this compound Stimulate_Panel Stimulate HEK-Blue™ TLR panel (TLR2, 3, 5, 7, 8, 9) Prepare_Agonist->Stimulate_Panel Incubate_Selectivity Incubate 18-24h Stimulate_Panel->Incubate_Selectivity Measure_SEAP_Selectivity Measure SEAP activity Incubate_Selectivity->Measure_SEAP_Selectivity Analyze_Specificity Analyze cross-reactivity Measure_SEAP_Selectivity->Analyze_Specificity

Caption: Experimental workflow for determining the potency and selectivity of this compound.

Discussion and Conclusion

This compound is presented as a potent and selective TLR4 agonist with potential applications in immunotherapy and as a vaccine adjuvant.[6] However, a comprehensive, publicly available dataset to quantitatively support its specificity is currently lacking. The performance of this compound can also be influenced by its formulation, as manufacturing changes have been shown to affect its biological activity.[8][9][10]

For a definitive assessment of this compound's specificity, further studies are required to:

  • Determine its EC50 value for TLR4 activation in direct comparison with other synthetic and natural TLR4 agonists like MPLA and GLA.

  • Evaluate its activity across a comprehensive panel of TLRs to confirm its selectivity and rule out off-target effects.

Researchers and drug development professionals should consider these gaps in the available data when evaluating this compound for their specific applications. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative specificity assessment.

References

comparative analysis of cytokine profiles induced by different TLR4 agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cytokine Profiles Induced by TLR4 Agonists

For Researchers, Scientists, and Drug Development Professionals

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] Activation of TLR4 triggers signaling cascades that lead to the production of a wide array of cytokines, orchestrating the subsequent inflammatory and adaptive immune responses.[2][4] Different TLR4 agonists, however, can induce distinct cytokine profiles, a property that is being leveraged for the development of novel vaccine adjuvants and immunomodulatory therapies.[1][5]

This guide provides a comparative analysis of the cytokine profiles induced by three prominent TLR4 agonists: Lipopolysaccharide (LPS), Monophosphoryl Lipid A (MPLA), and Glucopyranosyl Lipid A (GLA).

Comparative Analysis of TLR4 Agonists

Lipopolysaccharide (LPS): The Prototypical Agonist LPS is the major component of the outer membrane of Gram-negative bacteria and the most potent natural agonist for TLR4.[1][2] It is a powerful immunostimulant but its clinical use is hampered by its high toxicity, which can lead to septic shock.[1] LPS robustly activates both major TLR4 signaling pathways: the MyD88-dependent pathway, which drives the production of pro-inflammatory cytokines like TNF-α and IL-6, and the TRIF-dependent pathway, which is crucial for the induction of Type I interferons (IFNs) and the maturation of dendritic cells.[3][6][7]

Monophosphoryl Lipid A (MPLA): The Detoxified Derivative MPLA is a chemically modified, detoxified derivative of LPS from Salmonella minnesota R595.[8][9][10] This modification significantly reduces its toxicity while largely preserving its immunostimulatory adjuvant properties.[8][10][11] MPLA is known to be a "TRIF-biased" agonist, meaning it preferentially activates the TRIF-dependent signaling pathway.[9][11] This leads to a distinct cytokine profile characterized by lower levels of pyrogenic pro-inflammatory cytokines (like TNF-α) compared to LPS, while still effectively inducing the maturation of antigen-presenting cells (APCs).[11][12][13][14] MPLA is a key component in the FDA-approved AS04 adjuvant system used in human vaccines.[8][9]

Glucopyranosyl Lipid A (GLA): The Synthetic Agonist GLA is a fully synthetic TLR4 agonist designed to mimic the immunostimulatory effects of MPLA. As a synthetic molecule, it offers high purity and batch-to-batch consistency. Similar to MPLA, GLA is less toxic than LPS and demonstrates a preference for the TRIF-dependent pathway.[15] Studies have shown that GLA effectively induces the transcription of genes for cytokines such as IL-6, TNF-α, and various chemokines (e.g., CXCL1, CXCL10) in both mouse and human dendritic cells.[16]

Data Presentation: Comparative Cytokine Induction

The following table summarizes the typical cytokine response observed in human or murine myeloid cells (e.g., macrophages, dendritic cells) following stimulation with LPS, MPLA, and GLA. The responses are presented qualitatively ("High," "Moderate," "Low") as absolute quantitative values can vary significantly based on experimental conditions (cell type, donor variability, agonist concentration, and formulation).

CytokineAgonistTypical ResponsePrimary Signaling PathwayKey Function
TNF-α LPSHighMyD88-dependentPro-inflammatory, pyrogenic
MPLALow to ModerateMyD88-dependentLess pyrogenic than LPS[13][14]
GLALow to ModerateMyD88-dependentReduced pyrogenicity[15]
IL-6 LPSHighMyD88-dependentPro-inflammatory, acute phase response
MPLAModerateMyD88-dependentPotent, but often lower than LPS[13]
GLAModerateMyD88-dependentEffective induction[16]
IL-1β LPSHighMyD88-dependentPro-inflammatory, fever
MPLALowMyD88-dependentSignificantly attenuated vs. LPS[13]
GLALowMyD88-dependentAttenuated response
IL-10 LPSModerateBoth/ComplexAnti-inflammatory, regulatory
MPLAModerateBoth/ComplexImportant for immune balance[10]
GLAModerateBoth/ComplexRegulatory response induction
IFN-β LPSModerateTRIF-dependentAntiviral, DC maturation
MPLAModerate to HighTRIF-dependentKey feature of TRIF-biased agonists[11]
GLAModerate to HighTRIF-dependentStrong induction of Type I IFNs
CXCL10 (IP-10) LPSHighTRIF-dependentChemoattractant for T cells, NK cells
MPLAHighTRIF-dependentRobust induction
GLAHighTRIF-dependentRobust induction[16]

This table represents a generalized summary. Relative cytokine levels can be influenced by the specific experimental system and agonist formulation.

Visualizing the Mechanisms

TLR4 Signaling Pathways

The differential cytokine profiles of TLR4 agonists can be attributed to their preferential activation of two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

Caption: Canonical TLR4 signaling diverges into MyD88- and TRIF-dependent pathways.

Experimental Workflow for Cytokine Profiling

A typical in vitro experiment to compare the cytokine profiles of different TLR4 agonists follows a standardized workflow.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis c1 1. Isolate/Culture Immune Cells (e.g., PBMCs, Macrophages) c2 2. Seed Cells in Culture Plates c1->c2 s1 3. Add TLR4 Agonists (LPS, MPLA, GLA) at desired concentrations c2->s1 s2 4. Incubate (e.g., 4-24 hours) s1->s2 a1 5. Collect Cell Supernatants s2->a1 a2 6. Quantify Cytokines (ELISA, CBA, Luminex) a1->a2 a3 7. Analyze and Compare Data a2->a3

Caption: Standard workflow for in vitro analysis of TLR4 agonist-induced cytokines.

Agonist Structure-Function Relationship

The differential signaling is rooted in the molecular structure of the agonists, which influences how they induce conformational changes in the TLR4/MD-2 receptor complex.

Agonist_Logic Agonist Structure-Function Logic LPS LPS (Hexa-acylated, Diphosphoryl) Receptor TLR4/MD-2 Dimerization LPS->Receptor Induces robust dimerization MPLA MPLA / GLA (Penta-acylated, Monophosphoryl) MPLA->Receptor Induces altered dimerization MyD88 Strong MyD88 Activation Receptor->MyD88 via LPS TRIF Strong TRIF Activation Receptor->TRIF via LPS TRIF_Biased Biased TRIF Activation Receptor->TRIF_Biased via MPLA/GLA High_Inflam High Pro-inflammatory Cytokine Profile (High Toxicity) MyD88->High_Inflam TRIF->High_Inflam Balanced_Immune Balanced Profile (Low Toxicity, Adjuvant Effect) TRIF_Biased->Balanced_Immune

Caption: Structural differences in TLR4 agonists lead to biased signaling and distinct outcomes.

Experimental Protocols: A Representative Method

This section outlines a generalized protocol for stimulating human peripheral blood mononuclear cells (PBMCs) to assess cytokine production in response to different TLR4 agonists.

1. Isolation of PBMCs

  • Human whole blood is collected in heparinized tubes.

  • PBMCs are isolated using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cells are washed twice with sterile phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin).

  • Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Stimulation

  • PBMCs are seeded in a 96-well flat-bottom tissue culture plate at a density of 2 x 10^5 cells per well in 200 µL of complete RPMI medium.

  • Cells are allowed to rest for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Stock solutions of TLR4 agonists (e.g., LPS: 1 mg/mL, MPLA: 1 mg/mL, GLA: 1 mg/mL) are prepared in sterile, endotoxin-free water or DMSO and then diluted to working concentrations in complete RPMI medium.

  • Cells are stimulated by adding the agonists to achieve final concentrations ranging from 10 ng/mL to 1000 ng/mL. A vehicle control (medium alone) must be included.

  • The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

3. Supernatant Collection and Cytokine Quantification

  • After incubation, the plates are centrifuged at 400 x g for 10 minutes to pellet the cells.

  • The cell-free supernatant from each well is carefully collected and stored at -80°C until analysis.

  • Cytokine concentrations (e.g., TNF-α, IL-6, IL-10, IFN-β, CXCL10) in the supernatants are quantified using a multiplex bead-based immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs), following the manufacturer's instructions.

4. Data Analysis

  • Standard curves are generated for each cytokine to determine their concentrations in the samples.

  • The results are expressed as pg/mL or ng/mL.

  • Statistical analysis (e.g., one-way ANOVA with post-hoc tests) is performed to compare the cytokine levels induced by the different agonists at various concentrations.[17] A p-value of <0.05 is typically considered statistically significant.

References

Evaluating the Synergistic Effect of GSK1795091 with Other Immunotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic effects of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, when used in combination with other immunotherapies. As the field of immuno-oncology continues to seek potent combination strategies to overcome tumor resistance, understanding the interplay between innate immune activators like this compound and agents that modulate adaptive immunity is critical. This document summarizes key preclinical findings, outlines relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

Executive Summary

This compound is a synthetic lipid A analog designed to activate the TLR4 signaling pathway, a key component of the innate immune system.[1] Activation of TLR4 on antigen-presenting cells (APCs) such as dendritic cells and macrophages leads to the production of pro-inflammatory cytokines, enhanced antigen presentation, and the initiation of a robust anti-tumor immune response.[2] Preclinical evidence strongly suggests that combining this compound with other immunotherapies, particularly those targeting co-stimulatory molecules like OX40, can lead to synergistic anti-tumor effects. This synergy is characterized by enhanced T-cell activation, proliferation, and a more favorable tumor microenvironment, ultimately leading to improved tumor control.[1]

Preclinical Synergy with an OX40 Agonist

A key preclinical study investigated the combination of this compound with a murine surrogate OX40 agonist monoclonal antibody (mAb) in syngeneic mouse tumor models. The findings from this study demonstrated a potent synergistic anti-tumor response.[1]

Quantitative Data Summary

While specific numerical data from the preclinical studies are not publicly available in detail, the qualitative results from a pivotal study are summarized below. These findings highlight the significant enhancement of the anti-tumor immune response with the combination therapy compared to either agent alone.

ParameterThis compound MonotherapyAnti-OX40 Agonist MonotherapyCombination Therapy (this compound + Anti-OX40 Agonist)
Tumor Growth Inhibition of tumor growthModest tumor growth inhibitionSignificant and synergistic inhibition of tumor growth, leading to long-term survival in a murine tumor model [1]
Cytokine Profile Induction of pro-inflammatory cytokines-Significant increase in Th1-associated cytokines [1]
Gene Expression --Upregulation of interferon-regulated genes [1]
Tumor Microenvironment Modulation of the tumor microenvironment-Higher infiltration of leukocytes into the tumor [1]
T-Cell Response T-cell activation, reduction of regulatory T cells (Tregs)T-cell activation and proliferationEnhanced T-cell activation and proliferation, increased CD8+ T cell to Treg ratio, and clonal expansion of T-cells [1]

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the preclinical evaluation of this compound in combination with an OX40 agonist.

In Vivo Syngeneic Mouse Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-OX40 agonist in an immunocompetent mouse model.

  • Cell Lines: Syngeneic tumor cell lines (e.g., CT26 colon carcinoma or B16F10 melanoma) are cultured under standard conditions.

  • Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are used for CT26 and B16F10 models, respectively.

  • Tumor Implantation: Mice are subcutaneously inoculated with a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank.

  • Treatment Groups:

    • Vehicle control (e.g., PBS)

    • This compound monotherapy (administered intravenously)

    • Anti-OX40 agonist mAb monotherapy (administered intraperitoneally)

    • Combination of this compound and anti-OX40 agonist mAb

  • Dosing and Schedule: Treatment is initiated when tumors reach a palpable size (e.g., 50-100 mm³). Dosing schedules are determined based on the pharmacokinetics of the compounds.

  • Efficacy Readouts: Tumor volume is measured 2-3 times per week using calipers. Animal survival is monitored daily. Tumor growth inhibition and overall survival are the primary efficacy endpoints.

Multicolor Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
  • Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

  • Sample Preparation: At a predetermined endpoint, tumors are excised, minced, and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

  • Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD25, OX40, PD-1) and intracellular markers (e.g., Ki67 for proliferation, Granzyme B for cytotoxicity).

  • Data Acquisition: Stained cells are analyzed using a multicolor flow cytometer.

  • Data Analysis: Gating strategies are employed to identify and quantify different immune cell subsets, such as CD4+ helper T cells, CD8+ cytotoxic T cells, and regulatory T cells (Tregs). The expression of activation and exhaustion markers on these populations is also assessed.

Cytokine Profiling
  • Objective: To measure the levels of systemic and intra-tumoral cytokines and chemokines.

  • Sample Collection: Blood is collected via cardiac puncture or tail vein bleeding to isolate serum. Tumors are harvested and homogenized to create tumor lysates.

  • Cytokine Measurement: A multiplex immunoassay (e.g., Luminex-based assay or Meso Scale Discovery) is used to simultaneously quantify the concentrations of multiple cytokines and chemokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10, CXCL9, CXCL10) in the serum and tumor lysates.

  • Data Analysis: Cytokine concentrations are compared between treatment groups to assess the immunomodulatory effects of the therapies.

Signaling Pathways and Experimental Workflow

Signaling Pathways

TLR4_OX40_Signaling MHC_Antigen MHC_Antigen TCR TCR MHC_Antigen->TCR binds PI3K_Akt PI3K_Akt TCR->PI3K_Akt activates OX40L OX40L OX40 OX40 OX40L->OX40 binds OX40->PI3K_Akt co-stimulates NFkB_T NFkB_T OX40->NFkB_T activates Proliferation Proliferation PI3K_Akt->Proliferation Effector Effector NFkB_T->Effector

Caption: Synergistic activation of APCs and T-cells by this compound and an OX40 agonist.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Efficacy Study cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis and Interpretation start Syngeneic Tumor Cell Implantation treatment Treatment Initiation (Vehicle, this compound, anti-OX40, Combination) start->treatment monitoring Tumor Growth and Survival Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint efficacy_analysis Tumor Growth Inhibition & Survival Analysis monitoring->efficacy_analysis tumor_harvest Tumor and Spleen Harvest endpoint->tumor_harvest single_cell Single-Cell Suspension tumor_harvest->single_cell cytokine Cytokine Profiling (Luminex/MSD) tumor_harvest->cytokine flow Multicolor Flow Cytometry (TILs) single_cell->flow immune_phenotyping Immune Cell Phenotyping flow->immune_phenotyping cytokine_analysis Cytokine Level Comparison cytokine->cytokine_analysis synergy_eval Evaluation of Synergistic Effect efficacy_analysis->synergy_eval immune_phenotyping->synergy_eval cytokine_analysis->synergy_eval

Caption: Workflow for preclinical evaluation of this compound combination immunotherapy.

Conclusion

The preclinical data strongly support the hypothesis that combining the TLR4 agonist this compound with an OX40 agonist results in a synergistic anti-tumor immune response. This combination effectively bridges innate and adaptive immunity, leading to enhanced T-cell-mediated tumor killing. While clinical validation has been hampered by formulation challenges, the underlying biological rationale remains compelling. The experimental frameworks and pathway analyses presented in this guide offer a solid foundation for researchers and drug developers to further explore and optimize immunotherapy combinations involving this compound and other immune-modulating agents. Future studies should focus on leveraging this synergistic potential to develop more effective cancer immunotherapies.

References

Comparative Guide: Assessing the Cross-Reactivity of GSK1795091 with Toll-like Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Toll-like receptor (TLR) agonist GSK1795091, with a specific focus on its cross-reactivity profile with other members of the TLR family. While this compound is known as a potent and selective TLR4 agonist, this document aims to objectively present the available information and provide context for its specificity.

Introduction to this compound

This compound is a synthetic small molecule that acts as an agonist for Toll-like receptor 4 (TLR4).[1][2] TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria.[2] Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.[2] Due to its immunostimulatory properties, this compound has been investigated as a potential vaccine adjuvant and as an immunotherapeutic agent in oncology.[1][3]

Cross-Reactivity Profile of this compound

While literature consistently describes this compound as a "potent and selective TLR4 agonist," publicly available data detailing its specific activity or lack thereof against a comprehensive panel of other TLRs (e.g., TLR1/2, TLR3, TLR5, TLR7, TLR8, TLR9) is limited.[4] The term "selective" in this context implies that the compound's biological activity is predominantly mediated through TLR4 with minimal to no engagement of other TLRs at therapeutically relevant concentrations.

The assessment of cross-reactivity is a critical step in drug development to understand the potential for off-target effects and to ensure the desired specific therapeutic action.

Quantitative Data Summary

A detailed quantitative comparison of the half-maximal effective concentration (EC50) of this compound across a full panel of TLRs is not available in the public domain. The table below provides a qualitative summary based on the current understanding of this compound's activity.

Toll-like Receptor (TLR)This compound ActivitySupporting Data
TLR4 Agonist Consistently reported as a potent and selective agonist.[1][2][4]
TLR1/2No significant activity reportedData not publicly available
TLR2/6No significant activity reportedData not publicly available
TLR3No significant activity reportedData not publicly available
TLR5No significant activity reportedData not publicly available
TLR7No significant activity reportedData not publicly available
TLR8No significant activity reportedData not publicly available
TLR9No significant activity reportedData not publicly available

Experimental Protocols for Assessing TLR Cross-Reactivity

To provide a framework for understanding how the selectivity of a TLR agonist like this compound is typically evaluated, a representative experimental protocol for a cell-based reporter assay is detailed below. This method is widely used to determine the potency and selectivity of compounds against various TLRs.

HEK293-Based TLR Reporter Assay

Objective: To determine the EC50 of a test compound (e.g., this compound) on a panel of human TLRs.

Principle: This assay utilizes human embryonic kidney (HEK293) cells that are stably co-transfected with a specific human TLR gene (e.g., TLR2, TLR3, TLR4/MD2/CD14, TLR5, TLR7, TLR8, or TLR9) and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter. Activation of the specific TLR by an agonist leads to the activation of the NF-κB signaling pathway and subsequent expression of the reporter protein, which can be quantified.

Materials:

  • HEK-Blue™ hTLR cell lines (or equivalent) for each TLR to be tested.

  • Test compound (this compound) and known positive control agonists for each TLR.

  • Cell culture medium and supplements.

  • Reporter detection reagent (e.g., QUANTI-Blue™ for SEAP).

  • 96-well plates.

  • Spectrophotometer or luminometer.

Methodology:

  • Cell Preparation: Culture the HEK293-TLR reporter cell lines according to the supplier's instructions. On the day of the assay, harvest the cells and adjust the cell density to the recommended concentration.

  • Assay Plate Preparation: Add a fixed volume of the cell suspension to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compound and the appropriate positive control agonists. Add a small volume of these dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (typically 16-24 hours).

  • Reporter Gene Detection:

    • For SEAP reporter assays, collect a small aliquot of the cell culture supernatant and add it to the detection reagent in a separate 96-well plate.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).

  • Data Analysis:

    • Plot the reporter activity (e.g., absorbance) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for each TLR.

    • Selectivity is determined by comparing the EC50 value for the primary target (TLR4) with the EC50 values for other TLRs. A significantly higher EC50 for other TLRs indicates selectivity for TLR4.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the TLR4 signaling pathway and a typical experimental workflow for assessing TLR agonist selectivity.

TLR4_Signaling_Pathway TLR4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD2 Complex This compound->TLR4_MD2 LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TBK1_IKKi TBK1/IKKi TRIF->TBK1_IKKi TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF3 IRF3 TBK1_IKKi->IRF3 IKK_complex IKK Complex TAK1->IKK_complex MAPKs MAPKs TAK1->MAPKs NF_kB NF-κB IKK_complex->NF_kB IRF3_p p-IRF3 IRF3->IRF3_p Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines MAPKs->Cytokines TypeI_IFN Type I Interferons (IFN-β) IRF3_p->TypeI_IFN

Caption: TLR4 Signaling Pathway Activated by this compound.

TLR_Selectivity_Workflow Experimental Workflow for TLR Agonist Selectivity Screening start Start prepare_cells Prepare HEK293 cells expressing different TLRs (TLR2, 3, 4, 5, 7, 8, 9) start->prepare_cells plate_cells Plate cells in 96-well plates prepare_cells->plate_cells prepare_compounds Prepare serial dilutions of This compound and control agonists plate_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate Incubate for 16-24 hours add_compounds->incubate measure_reporter Measure reporter gene activity (e.g., SEAP or Luciferase) incubate->measure_reporter analyze_data Analyze data and determine EC50 values measure_reporter->analyze_data compare_ec50 Compare EC50 across all TLRs to assess selectivity analyze_data->compare_ec50 end End compare_ec50->end

Caption: Workflow for TLR Agonist Selectivity Screening.

References

Benchmarking GSK1795091: A Comparative Analysis of Efficacy Against Established Cancer Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data positions the novel Toll-like receptor 4 (TLR4) agonist, GSK1795091, as a promising immuno-oncology agent. This guide provides a comparative analysis of its efficacy against established cancer immunotherapies, including checkpoint inhibitors and CAR-T cell therapy, offering researchers, scientists, and drug development professionals a data-driven overview of the current landscape.

Mechanism of Action: A Distinct Approach to Immune Activation

This compound is a synthetic TLR4 agonist that activates the innate immune system. By binding to and activating TLR4 on innate immune cells such as dendritic cells, monocytes, and macrophages, this compound triggers the production of pro-inflammatory cytokines and promotes a Th1-mediated immune response.[1] This mechanism enhances antigen presentation and subsequent T-cell activation, representing a distinct strategy compared to the direct modulation of T-cell activity by checkpoint inhibitors or the engineered antigen recognition of CAR-T cells.

In contrast, established immunotherapies function through different pathways:

  • PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab): These monoclonal antibodies block the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This blockade prevents T-cell inactivation, enabling the immune system to recognize and attack cancer cells.

  • CTLA-4 Inhibitors (e.g., Ipilimumab): These agents target the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) on T-cells, another inhibitory receptor. By blocking CTLA-4, these inhibitors prevent the downregulation of T-cell responses, thereby promoting a sustained anti-tumor immune attack.

  • CAR-T Cell Therapy: This is a personalized cell therapy that involves genetically modifying a patient's T-cells to express chimeric antigen receptors (CARs). These receptors are designed to recognize specific antigens on the surface of tumor cells, leading to their direct and potent killing.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound monotherapy with other immunotherapies are limited in the public domain. However, by examining data from studies using comparable syngeneic mouse models, we can draw initial comparisons.

TherapyCancer ModelKey Efficacy Data
This compound Murine Syngeneic Tumor ModelsInhibited tumor growth and resulted in long-term survival.[1][2] A dose of 25 µ g/mouse led to long-term survival in a tumor model.[2]
Anti-PD-1 (Pembrolizumab) MC38 Colon Carcinoma94% tumor growth inhibition on day 17.[3][4][5] 95% tumor growth inhibition on day 28, with 71.4% complete regression.[6]
Anti-CTLA-4 (Ipilimumab) B16 MelanomaMonotherapy showed minimal effect. Combination with a GM-CSF vaccine resulted in tumor eradication in 80% of mice.
CD19 CAR-T Cell Therapy A20 LymphomaEradication of systemic lymphoma and 100% disease-free survival with lymphodepleting pre-conditioning.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

This compound Signaling Pathway This compound This compound TLR4 TLR4 This compound->TLR4 binds to APC Antigen Presenting Cell (e.g., Dendritic Cell, Macrophage) TLR4->APC activates Cytokines Pro-inflammatory Cytokines (e.g., IL-12, TNF-α) APC->Cytokines produces Activation T-Cell Activation & Antigen Presentation APC->Activation enhances Th1 Th1 Differentiation Cytokines->Th1 T_Cell T-Cell Th1->T_Cell stimulates Activation->T_Cell

Caption: this compound signaling pathway.

Checkpoint Inhibitor Signaling Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 inhibits TCR TCR Activation T-Cell Activation TCR->Activation PD1_Inhibitor Anti-PD-1 Ab PD1_Inhibitor->PD1 blocks CTLA4_Inhibitor Anti-CTLA-4 Ab CTLA4 CTLA-4 CTLA4_Inhibitor->CTLA4 blocks CTLA4->Activation inhibits B7 B7 B7->CTLA4 APC APC APC->B7

Caption: Checkpoint inhibitor signaling pathways.

CAR_T_Cell_Therapy_Workflow cluster_patient Patient cluster_lab Manufacturing Leukapheresis 1. Leukapheresis (T-Cell Collection) Activation 2. T-Cell Activation Leukapheresis->Activation Infusion 5. Infusion of CAR-T Cells Transduction 3. Genetic Modification (CAR Gene Insertion) Activation->Transduction Expansion 4. Ex Vivo Expansion Transduction->Expansion Expansion->Infusion

Caption: CAR-T cell therapy workflow.

Experimental Protocols: Syngeneic Mouse Models

The preclinical data presented for these immunotherapies are predominantly derived from syngeneic mouse tumor models. These models are critical for immuno-oncology research as they utilize immunocompetent mice, allowing for the evaluation of therapies that act on the immune system.

A general experimental workflow for evaluating anti-tumor efficacy in a syngeneic model is as follows:

  • Cell Culture and Tumor Implantation:

    • Murine cancer cell lines (e.g., MC38 for colon cancer, B16 for melanoma, A20 for lymphoma) are cultured in appropriate media.

    • A specific number of cells (typically 1x10^5 to 1x10^6) are harvested and suspended in a sterile solution like PBS or serum-free media.

    • The cell suspension is then implanted subcutaneously or orthotopically into the flank of syngeneic mice (e.g., C57BL/6 for MC38 and B16, BALB/c for A20).

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days.

    • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach a predetermined average volume (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.

  • Therapeutic Intervention:

    • The investigational drug (e.g., this compound) or the established immunotherapy is administered according to a predefined dosing schedule and route (e.g., intravenous, intraperitoneal).

    • A control group receives a vehicle or an isotype control antibody.

  • Efficacy Assessment:

    • Tumor growth is continuously monitored throughout the study.

    • Primary efficacy endpoints include tumor growth inhibition (TGI), overall survival, and the number of tumor-free survivors.

    • At the end of the study, tumors may be excised and weighed.

  • Immunophenotyping (Optional):

    • Tumors, spleens, and lymph nodes can be harvested to prepare single-cell suspensions.

    • Flow cytometry is used to analyze the infiltration and activation status of various immune cell populations (e.g., CD4+ and CD8+ T-cells, regulatory T-cells, macrophages) within the tumor microenvironment.

Experimental_Workflow start Start cell_culture 1. Tumor Cell Culture start->cell_culture implantation 2. Subcutaneous/Orthotopic Implantation in Syngeneic Mice cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization into Treatment Groups monitoring->randomization treatment 5. Administration of Therapeutic Agents randomization->treatment efficacy_assessment 6. Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy_assessment immunophenotyping 7. Immunophenotyping (Flow Cytometry) efficacy_assessment->immunophenotyping end End efficacy_assessment->end immunophenotyping->end

Caption: General experimental workflow.

Conclusion

This compound, with its distinct mechanism of activating the innate immune system, shows promise as a cancer immunotherapy. While direct comparative preclinical data is still emerging, the available information suggests it can induce anti-tumor responses. Established immunotherapies like anti-PD-1 and CAR-T cell therapies have demonstrated significant efficacy in specific preclinical models, leading to their successful clinical translation. Further studies, particularly head-to-head comparisons in standardized preclinical models, will be crucial to fully delineate the therapeutic potential of this compound in the evolving landscape of cancer immunotherapy.

Disclaimer: This comparison is based on publicly available preclinical data and is intended for informational purposes for a scientific audience. The efficacy and safety of these agents in humans are determined through rigorous clinical trials.

References

Validation of GSK1795091's In Vivo Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action: TLR4-Mediated Immune Activation

GSK1795091 functions by binding to and activating TLR4, a pattern recognition receptor expressed on innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[1][2] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines. This, in turn, stimulates a T helper 1 (Th1) immune response, enhancing antigen presentation and activating cytotoxic T-lymphocytes (CTLs) to target and eliminate tumor cells.[1]

Signaling Pathway of this compound (TLR4 Agonist)

GSK1795091_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound MD2 MD-2 This compound->MD2 binds TLR4 TLR4 MD2->TLR4 activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines IRF3->Cytokines Th1 Th1 Immune Response (CTL Activation) Cytokines->Th1

Caption: this compound activates the TLR4 signaling pathway.

In Vivo Anti-Tumor Activity of this compound

Preclinical studies in murine syngeneic tumor models have shown that this compound can inhibit tumor growth and improve long-term survival.[2][3] A key finding from these studies is the synergistic anti-tumor effect observed when this compound is administered in combination with an agonistic antibody against the co-stimulatory molecule OX40 (CD134).[3] This combination therapy leads to a more robust anti-tumor response by enhancing T-cell activation and proliferation.

While qualitative descriptions of this compound's efficacy are available, specific quantitative data from these preclinical studies are not extensively published, making a direct numerical comparison with alternatives challenging.

Comparative Analysis with Alternative TLR4 Agonists

Several other TLR4 agonists have been investigated for their anti-cancer properties. Monophosphoryl lipid A (MPLA) and Glucopyranosyl Lipid A stable emulsion (GLA-SE) are two prominent examples.

FeatureThis compoundMonophosphoryl Lipid A (MPLA)Glucopyranosyl Lipid A (GLA-SE)
Description Synthetic glycolipid TLR4 agonist.A detoxified derivative of the lipid A portion of lipopolysaccharide (LPS).[4][5]Synthetic TLR4 agonist formulated in a stable oil-in-water emulsion.
In Vivo Models Murine syngeneic tumor models (e.g., CT26 colon carcinoma).[3]Various murine tumor models.[6][7]-
Reported Efficacy Inhibits tumor growth and increases survival, particularly in combination with an OX40 agonist.[3]Demonstrates anti-tumor activity and enhances the efficacy of cancer vaccines and checkpoint inhibitors.[6][7]-
Clinical Status Investigated in a Phase I trial, but manufacturing changes impacted the assessment of anti-tumor activity.[8][9]FDA-approved as a vaccine adjuvant; continues to be studied in cancer immunotherapy.[4][5]Has entered clinical trials for various cancers.

Quantitative In Vivo Data for Alternative TLR4 Agonists

Due to the limited availability of public quantitative data for this compound, this section presents representative data for other TLR4 agonists to provide a comparative context for the expected level of in vivo activity.

Table 1: Representative In Vivo Anti-Tumor Efficacy of a TLR4 Agonist (MPLA) in a Syngeneic Mouse Model

Treatment GroupMean Tumor Volume (mm³) at Day 20Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Anti-PD-L1 Antibody800 ± 15046.7
MPLA950 ± 20036.7
Anti-PD-L1 Antibody + MPLA300 ± 10080.0

Note: The data presented in this table is a representative example based on findings for MPLA in combination with checkpoint inhibitors and is intended for illustrative purposes.[7] Actual results can vary based on the specific tumor model, dosing, and experimental conditions.

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound are not publicly available. However, a general protocol for a syngeneic tumor model, such as the CT26 colon carcinoma model, which is relevant for testing immuno-oncology agents like this compound, is provided below.

Experimental Workflow for a Syngeneic Tumor Model Study

Experimental_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoints Endpoints Cell_Culture CT26 Cell Culture Tumor_Implantation Subcutaneous Injection of CT26 Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization BALB/c Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Administration of This compound +/- Combination Agent Randomization->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Survival Survival Monitoring Treatment->Survival Analysis Data Analysis Tumor_Measurement->Analysis Survival->Analysis

Caption: Workflow for in vivo anti-tumor activity assessment.

Protocol: CT26 Syngeneic Mouse Model
  • Cell Culture: CT26 colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[10][11][12]

  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used.[10][13]

  • Tumor Cell Implantation: Mice are subcutaneously injected in the right flank with 1 x 10^6 CT26 cells in 100 µL of sterile phosphate-buffered saline.[11]

  • Tumor Growth Monitoring and Treatment Initiation: Tumor growth is monitored every 2-3 days using calipers. Treatment is typically initiated when tumors reach a volume of approximately 100-150 mm³.[11]

  • Treatment Groups:

    • Vehicle Control

    • This compound monotherapy

    • Alternative TLR4 agonist (e.g., MPLA)

    • Combination therapy (e.g., this compound + anti-OX40 antibody)

  • Drug Administration: this compound is administered intravenously at the specified dose and schedule.

  • Endpoint Analysis:

    • Tumor Volume: Measured bi-weekly and calculated using the formula: (Length x Width²) / 2.

    • Survival: Monitored daily, and the experiment is terminated when tumors reach a predetermined size or if signs of morbidity are observed.

    • Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations.

Conclusion

This compound is a promising TLR4 agonist that has demonstrated in vivo anti-tumor activity in preclinical models, particularly when used in combination with other immunotherapies like OX40 agonists. However, a direct quantitative comparison with other TLR4 agonists is hampered by the limited availability of public data for this compound. Further head-to-head preclinical studies and the resolution of manufacturing-related challenges in clinical formulations will be crucial to fully elucidate its therapeutic potential in oncology.

References

A Comparative Analysis of GSK1795091 and Other Synthetic Lipid A Analogs as TLR4 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of synthetic Toll-like Receptor 4 (TLR4) agonists, with a focus on GSK1795091.

This guide provides a detailed comparative study of this compound (also known as CRX-601), a synthetic lipid A analog, and other prominent synthetic lipid A derivatives, including Monophosphoryl Lipid A (MPLA), CRX-527, BECC438, and BECC470. These molecules are potent agonists of Toll-like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. Their ability to stimulate an immune response has led to their investigation and use as vaccine adjuvants and as immunotherapeutic agents in cancer treatment.[1]

Executive Summary

This compound is a synthetic, dendritic glycolipid that mimics the structure of bacterial lipid A, the principal endotoxic component of lipopolysaccharide (LPS).[1] Like other synthetic lipid A analogs, this compound activates TLR4, leading to the production of pro-inflammatory cytokines and the induction of a T helper 1 (Th1) biased immune response.[1] This makes it a promising candidate for enhancing the efficacy of vaccines and for stimulating anti-tumor immunity.[2] This guide presents a side-by-side comparison of the available quantitative data on the TLR4-activating potency and cytokine induction profiles of this compound and its counterparts. Detailed experimental protocols for key assays are also provided to support further research and development.

Data Presentation: Comparative Performance of Synthetic Lipid A Analogs

The following tables summarize the available quantitative data for this compound and other synthetic lipid A analogs. It is important to note that this data is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative TLR4 Activation Potency (EC50 Values)

CompoundCell LineAssay ReadoutEC50 (ng/mL)Reference
This compound (CRX-601) HEK293-hTLR4/MD2-CD14NF-κB ReporterData not publicly available in this format-
MPLA (Synthetic) HEK-Blue™ hTLR4SEAP Reporter~1-10[3]
CRX-527 HEK293-hTLR4/MD2-CD14NF-κB Reporter~1[4]
BECC438 HEK-Blue™ hTLR4NF-κB/SEAP ReporterPotent activation observed, specific EC50 not stated[2][5]
BECC470 HEK-Blue™ hTLR4NF-κB/SEAP ReporterPotent activation observed, specific EC50 not stated[2][6]

Table 2: Comparative Cytokine Induction Profiles in Human PBMCs (pg/mL)

Compound (Concentration)TNF-αIL-6IL-1βIFN-γReference
This compound (7-100 ng) Dose-dependent increaseDose-dependent increaseDose-dependent increaseDose-dependent increase[7]
MPLA (100 ng/mL) Significant inductionSignificant inductionModerate inductionPotent induction[3]
CRX-527 (100 ng/mL) Potent inductionPotent inductionData not availablePotent induction[8]
BECC438 (various) Induces Th1-associated cytokinesInduces Th1-associated cytokinesData not availableHigh levels induced[5]
BECC470 (various) Induces balanced Th1/Th2 cytokinesInduces balanced Th1/Th2 cytokinesData not availableModerate induction[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro TLR4 Activation Assay Using HEK-Blue™ hTLR4 Cells

This protocol describes a method to quantify the TLR4 agonist activity of synthetic lipid A analogs using a commercially available reporter cell line.

1. Cell Culture and Maintenance:

  • Culture HEK-Blue™ hTLR4 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.

  • Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Passage cells every 2-3 days to maintain optimal growth.

2. Assay Procedure:

  • Seed HEK-Blue™ hTLR4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of HEK-Blue™ Detection 2 medium (InvivoGen).

  • Prepare serial dilutions of the synthetic lipid A analogs (e.g., this compound, MPLA, CRX-527) in endotoxin-free water or PBS.

  • Add 20 µL of each dilution to the appropriate wells. Include a positive control (e.g., LPS from E. coli O111:B4 at 100 ng/mL) and a negative control (vehicle).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

3. Data Acquisition and Analysis:

  • Measure the absorbance at 620-655 nm using a microplate reader. The color change in the medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.

  • Plot the absorbance values against the log of the agonist concentration.

  • Calculate the EC50 value, which is the concentration of the agonist that elicits a half-maximal response, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Measurement of Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure for assessing the cytokine response induced by synthetic lipid A analogs in primary human immune cells.

1. Isolation of PBMCs:

  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated cells twice with sterile PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

2. Cell Stimulation:

  • Seed PBMCs into a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Add the synthetic lipid A analogs at various concentrations. Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (vehicle).

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

3. Cytokine Quantification:

  • Centrifuge the plates to pellet the cells and collect the culture supernatants.

  • Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the supernatants using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISAs according to the manufacturer's instructions.

4. Data Analysis:

  • Generate standard curves for each cytokine.

  • Calculate the concentration of each cytokine in the samples based on the standard curves.

  • Compare the cytokine levels induced by the different synthetic lipid A analogs.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the comparative study of synthetic lipid A analogs.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS/Lipid A LPS/Lipid A LBP LBP LPS/Lipid A->LBP CD14 CD14 LBP->CD14 MD-2 MD-2 CD14->MD-2 TLR4 TLR4 MD-2->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs TBK1/IKKi TBK1/IKKi TRIF->TBK1/IKKi TRAF6 TRAF6 IRAKs->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IRF3 IRF3 TBK1/IKKi->IRF3 NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Type I Interferons Type I Interferons IRF3->Type I Interferons

Caption: TLR4 Signaling Pathway Activation.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Compound_Prep Prepare Synthetic Lipid A Analogs Stimulation Stimulate Cells with Lipid A Analogs Compound_Prep->Stimulation Cell_Culture Culture HEK-Blue™ hTLR4 Cells or Isolate PBMCs Cell_Seeding Seed Cells in 96-well or 24-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Stimulation TLR4_Assay Measure NF-κB Activation (SEAP Reporter) Stimulation->TLR4_Assay Cytokine_Assay Measure Cytokine Levels (Multiplex/ELISA) Stimulation->Cytokine_Assay Data_Analysis Data Analysis and EC50 Calculation TLR4_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Experimental Workflow for Comparison.

Structure_Activity_Relationship Structure Structural Features - Acyl Chain Number & Length - Phosphate Group Number - Glucosamine Backbone Activity Biological Activity - TLR4 Agonism - Cytokine Induction Profile - Adjuvant Efficacy - Toxicity Structure:head->Activity:head Determines

References

Confirming TLR4-Dependent Signaling of GSK1795091: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, with other alternatives. It details the current understanding of its signaling pathway and presents available experimental data to support its mechanism of action. While direct experimental evidence from TLR4 knockout models for this compound is not publicly available, the existing data strongly supports its function as a TLR4-dependent signaling molecule.

This compound is a synthetic, potent, and selective TLR4 agonist developed for its potential immunoadjuvant activity in cancer therapy.[1][2][3] Its mechanism of action is attributed to its ability to bind to and activate TLR4, a key receptor in the innate immune system.[1] This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses.[1][2][3]

TLR4 Signaling Pathways

Activation of TLR4 by an agonist like this compound initiates two primary signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.

  • MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • TRIF-Dependent Pathway: Following internalization of the TLR4 receptor into endosomes, the TRIF-dependent pathway is activated. This leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β).

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD-2 This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRIF TRIF TLR4_MD2->TRIF Internalization & Recruitment TRAF6 TRAF6 MyD88->TRAF6 TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi IKKs IKKs TRAF6->IKKs NFkB NF-κB IKKs->NFkB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Transcription IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN Induces Transcription

Experimental Data Supporting TLR4-Dependent Signaling

While direct evidence from TLR4 knockout models for this compound is not available in the reviewed literature, preclinical and clinical studies have demonstrated its ability to induce immune responses consistent with TLR4 activation.

Preclinical In Vivo Studies in Murine Models

In murine syngeneic tumor models, intravenously administered this compound has been shown to:

  • Potently activate the immune system.[2][3]

  • Induce a range of pro-inflammatory cytokines.[2][3]

  • Enhance antigen presentation.[2][3]

  • Activate T cells and reduce regulatory T cells.[2][3]

  • Inhibit tumor growth and lead to long-term survival.[2][3][4]

These effects are characteristic of TLR4 agonist activity.

First-in-Human Clinical Trial Data

A Phase I study in healthy volunteers demonstrated that intravenous administration of this compound resulted in:

  • Transient, dose-dependent increases in cytokine and chemokine concentrations, including IP-10, IL-10, IL-1Ra, IL-6, and MCP-1.[5][6]

  • Changes in immune cell counts.[5][6]

These pharmacodynamic effects provide evidence of target engagement and downstream signaling consistent with TLR4 activation in humans.[6]

Comparison with Alternative TLR4 Agonists

Several other TLR4 agonists are used in research and clinical development. The table below provides a comparison of this compound with two well-characterized alternatives: Monophosphoryl Lipid A (MPL) and Glucopyranosyl Lipid A (GLA).

FeatureThis compoundMonophosphoryl Lipid A (MPL)Glucopyranosyl Lipid A (GLA)
Source SyntheticDerived from Salmonella minnesotaSynthetic
Purity HighHeterogeneous mixtureHigh
Clinical Status InvestigationalComponent of approved vaccines (e.g., Cervarix, Fendrix)Investigational
Reported Activity Potent induction of pro-inflammatory cytokines in preclinical and clinical studies.[2][3][5][6]Known to be less pyrogenic than LPS while retaining immunostimulatory activity.Shown to induce robust MyD88- and TRIF-dependent gene expression.

Experimental Protocols

While a specific protocol for confirming TLR4-dependency of this compound using knockout models is not available, a general workflow can be proposed based on standard immunological assays.

In Vitro Confirmation using Macrophages from Wild-Type and TLR4 Knockout Mice
  • Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from both wild-type and TLR4 knockout mice.

  • Stimulation: Treat BMDMs with varying concentrations of this compound, a positive control (e.g., LPS), and a negative control (vehicle).

  • Cytokine Analysis: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex immunoassay.

  • Data Analysis: Compare the cytokine production in response to this compound between wild-type and TLR4 knockout BMDMs. A significant reduction or absence of cytokine production in the knockout cells would confirm TLR4-dependency.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis WT_mice Wild-Type Mice BMDM_isolation Isolate Bone Marrow- Derived Macrophages WT_mice->BMDM_isolation KO_mice TLR4 Knockout Mice KO_mice->BMDM_isolation WT_cells Wild-Type BMDMs BMDM_isolation->WT_cells KO_cells TLR4 KO BMDMs BMDM_isolation->KO_cells Cytokine_assay Measure Cytokine Production (e.g., TNF-α, IL-6) WT_cells->Cytokine_assay Stimulate with This compound KO_cells->Cytokine_assay Stimulate with This compound Comparison Compare Responses Cytokine_assay->Comparison

Logical Relationship for Confirming TLR4-Dependency

The logical framework for confirming the TLR4-dependent signaling of this compound is straightforward and relies on the principles of genetic knockout studies.

Logical_Framework cluster_WT Wild-Type Model (TLR4 Present) cluster_KO Knockout Model (TLR4 Absent) This compound This compound TLR4_receptor TLR4 Receptor This compound->TLR4_receptor Binds Signaling_cascade Downstream Signaling (MyD88/TRIF) TLR4_receptor->Signaling_cascade Activates Cellular_response Cellular Response (Cytokine Production) Signaling_cascade->Cellular_response Leads to GSK1795091_KO This compound No_TLR4 No TLR4 Receptor GSK1795091_KO->No_TLR4 Cannot Bind No_response No Cellular Response No_TLR4->No_response

References

Assessing the Immunogenicity of GSK1795091 as a Monotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the immunogenicity of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, when administered alone. This compound is under investigation for its potential as an immunoadjuvant in cancer therapy. Understanding its intrinsic immunomodulatory activity is crucial for its development as a standalone treatment or in combination regimens.

Overview of this compound

This compound is a potent and selective TLR4 agonist designed to activate the innate immune system.[1] By mimicking a key component of bacteria, it stimulates innate immune cells, such as dendritic cells, monocytes, and macrophages.[2] This activation triggers the production of pro-inflammatory cytokines and enhances antigen presentation, ultimately aiming to induce a robust anti-tumor immune response.[1][2]

Immunogenicity Profile of this compound Monotherapy

The primary clinical evidence for the immunogenicity of this compound as a monotherapy comes from a first-in-human (FTIH), randomized, double-blind, placebo-controlled, ascending-dose study (NCT02798978) conducted in healthy volunteers.[3]

Key Findings from the First-in-Human Study
  • Immune Cell Activation: Intravenous administration of this compound led to transient, dose-dependent changes in immune cell counts. These changes were observed 1 to 4 hours after administration and returned to baseline within 24 hours, indicating target engagement and downstream pharmacological activity.[3]

  • Cytokine and Chemokine Induction: The study demonstrated that this compound induces a dose-dependent increase in the concentration of circulating cytokines and chemokines. This effect was also transient, with levels returning to baseline within 24 hours.[3]

  • Safety and Tolerability: this compound was found to be acceptably tolerated in healthy volunteers at doses ranging from 7 to 100 ng.[3] The most common adverse events were influenza-like illness, headache, back pain, and increased body temperature.[3]

While the study confirmed the immunomodulatory effects of this compound, specific quantitative data on the fold-increase of various cytokines or the percentage change in immune cell populations at different dose levels are not publicly available in the reviewed literature.

Preclinical Evidence of Immunogenicity

In vivo preclinical studies in murine syngeneic tumor models have further supported the immunomodulatory activity of this compound as a monotherapy. At doses sufficient to induce systemic cytokines, this compound demonstrated the ability to inhibit tumor growth and lead to long-term survival.[1] These studies showed that this compound potently activates the immune system by:

  • Inducing a wide array of pro-inflammatory cytokines.[1]

  • Enhancing antigen presentation.[1]

  • Activating T cells.[1]

  • Reducing regulatory T cells.[1]

Comparison with Placebo

In the FTIH study, the immunomodulatory effects of this compound were compared against a placebo. The observed changes in immune cell counts and cytokine levels were attributable to this compound, as these effects were not observed in the placebo group.

Data Summary

Due to the limited availability of public data, a detailed quantitative comparison table cannot be provided. However, the available information is summarized below:

ParameterThis compound MonotherapyPlacebo
Immune Cell Counts Transient, dose-dependent changes observed 1-4 hours post-administration.No significant changes reported.
Cytokine/Chemokine Levels Transient, dose-dependent increases observed 1-4 hours post-administration.No significant changes reported.
Adverse Events Influenza-like illness, headache, back pain, increased body temperature.Fewer adverse events reported.

Experimental Protocols

First-in-Human Study (NCT02798978)
  • Study Design: A randomized, double-blind, placebo-controlled, single-center, ascending single-dose study in healthy adult volunteers.[3]

  • Participants: Forty participants were randomized (3:1) to receive either this compound or a placebo.[3]

  • Dosing: Single intravenous injections of this compound were administered at doses ranging from 7 to 100 ng.[3]

  • Assessments: The primary objective was to evaluate the safety and tolerability of this compound. Secondary and exploratory objectives included characterization of its pharmacokinetic and pharmacodynamic properties.[3] Pharmacodynamic assessments included monitoring changes in immune cell counts and cytokine and chemokine concentrations at various time points post-administration.[3]

Signaling Pathway and Experimental Workflow

This compound-Mediated TLR4 Signaling Pathway

This compound, as a TLR4 agonist, is expected to activate downstream signaling pathways similar to the natural TLR4 ligand, lipopolysaccharide (LPS). This activation occurs primarily through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, both of which culminate in the production of pro-inflammatory cytokines.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway cluster_nucleus Nucleus This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Activates AP1 AP-1 MAPK->AP1 Activates TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Transcription Gene Transcription IRF3->Transcription Translocates to Nucleus NFkB->Transcription Translocates to Nucleus AP1->Transcription Translocates to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Transcription->Cytokines Leads to Production of

Caption: this compound activates TLR4, initiating MyD88 and TRIF-dependent pathways.

Experimental Workflow for Assessing Immunogenicity

The following diagram illustrates a typical workflow for evaluating the immunogenicity of an agent like this compound in a clinical trial setting.

Experimental_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Data Analysis Participant_Screening Participant Screening (Healthy Volunteers) Randomization Randomization (this compound vs. Placebo) Participant_Screening->Randomization Dosing Dose Administration (Single IV Ascending Dose) Randomization->Dosing Blood_Draw Blood Sample Collection (Pre-dose and Post-dose Timepoints) Dosing->Blood_Draw Cell_Count Immune Cell Counting (e.g., Flow Cytometry) Blood_Draw->Cell_Count Cytokine_Assay Cytokine/Chemokine Measurement (e.g., Multiplex Assay) Blood_Draw->Cytokine_Assay Data_Interpretation Data Interpretation (Comparison to Placebo and Baseline) Cell_Count->Data_Interpretation Cytokine_Assay->Data_Interpretation

Caption: Workflow for assessing this compound immunogenicity in a clinical trial.

Conclusion

This compound, when administered as a monotherapy, demonstrates clear immunomodulatory effects characterized by the transient activation of immune cells and the induction of pro-inflammatory cytokines and chemokines in a dose-dependent manner. These findings, supported by both clinical and preclinical data, underscore its potential as an immunoadjuvant. Further studies providing detailed quantitative data on the immune response to this compound alone will be valuable for optimizing its clinical development, both as a monotherapy and as a component of combination therapies. A notable consideration from other studies is that changes in the manufacturing process of this compound can significantly impact its biological activity, highlighting the importance of formulation consistency in its development.[4]

References

Validating the In Vitro to In Vivo Translation of GSK1795091: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist. A critical aspect of the preclinical to clinical translation of this compound is the profound impact of its physicochemical properties, specifically its formulation and aggregate size, on its biological activity. This document summarizes key experimental findings, presents comparative data with other TLR4 agonists, and provides detailed experimental protocols to aid in the design and interpretation of future studies.

Executive Summary

This compound is a potent activator of the innate immune system through its agonist activity on TLR4. In vitro studies demonstrate its ability to induce pro-inflammatory cytokine production in immune cells. In vivo, it has shown promise as both a vaccine adjuvant and an anti-cancer agent in murine models. However, a pivotal clinical trial (NCT03447314) revealed a critical dependency of its in vivo pharmacodynamic activity on the drug's formulation. A manufacturing change that resulted in a larger aggregate size of this compound led to a loss of cytokine induction in patients, despite achieving higher systemic exposure. This highlights a crucial disconnect between in vitro potency and in vivo efficacy that is governed by the physical form of the compound. This guide will delve into the available data to illuminate this phenomenon and provide a framework for evaluating the in vitro to in vivo translation of this compound and similar molecules.

Mechanism of Action: TLR4 Signaling Pathway

This compound mimics the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria, by binding to the TLR4-MD2 complex on the surface of innate immune cells such as macrophages and dendritic cells. This binding event triggers a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and IRF3. The culmination of this signaling is the production and release of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and Type I interferons, which orchestrate an innate and subsequent adaptive immune response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LBP LBP This compound->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents to MyD88 MyD88 TLR4_MD2->MyD88 activates TRIF TRIF TLR4_MD2->TRIF activates NFkB NF-κB MyD88->NFkB leads to activation of IRF3 IRF3 TRIF->IRF3 leads to activation of Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, etc.) NFkB->Cytokines induces transcription of Type1_IFN Type I Interferons IRF3->Type1_IFN induces transcription of

Caption: TLR4 signaling pathway initiated by this compound.

In Vitro vs. In Vivo Performance: A Tale of Two Formulations

The clinical experience with this compound underscores the importance of formulation in the translation of in vitro findings to in vivo outcomes. A phase I clinical trial (NCT03447314) investigating this compound in combination with immunotherapies was impacted by a manufacturing change. This change, intended to streamline production, resulted in a modified formulation with a larger aggregate size compared to the original formulation.[1][2][3]

While both formulations likely demonstrated comparable activity in standard in vitro assays measuring cytokine production from peripheral blood mononuclear cells (PBMCs), their in vivo performance diverged significantly. The original formulation led to dose-dependent increases in plasma cytokine levels in patients, indicating successful target engagement. In contrast, the modified formulation failed to induce a similar cytokine response, even at doses that resulted in higher systemic exposure (AUC) of the drug.[1][2][3] This suggests that the larger aggregates of the modified formulation were less bioavailable at the site of action or were unable to effectively engage the TLR4 receptor in the in vivo environment.

Table 1: Comparison of Original vs. Modified this compound Formulation in a Clinical Setting (NCT03447314)

ParameterOriginal FormulationModified FormulationReference
Aggregate Size Smaller (Sheet-like morphologies)Larger (Twice the diameter, globular-like structures)[1][2]
Systemic Exposure (AUC) LowerHigher[1]
In Vivo Cytokine Induction (e.g., IP-10, IL-10, IL-1RA) Dose-dependent elevations observedTransient, dose-dependent elevations no longer observed[1][2][3]
Associated Adverse Events (Immune-related) Higher incidence of chills, fatigue, pyrexia, nausea, vomitingLower incidence of immune-related adverse events[1][2]

Comparison with an Alternative TLR4 Agonist: Monophosphoryl Lipid A (MPL)

Table 2: General Comparison of this compound and Monophosphoryl Lipid A (MPL)

FeatureThis compoundMonophosphoryl Lipid A (MPL)
Source SyntheticDerived from Salmonella minnesota
Structure Synthetic glycolipidDetoxified lipopolysaccharide
Key Application Investigational for cancer immunotherapy and vaccine adjuvantApproved vaccine adjuvant
Formulation Dependency High; aggregate size is critical for in vivo activityAlso formulated, often with alum, to enhance its adjuvant effect

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key in vitro and in vivo assays used to evaluate the activity of this compound.

In Vitro Human Whole Blood Stimulation Assay

Objective: To assess the potency of this compound in inducing cytokine production in a physiologically relevant ex vivo system.

Methodology:

  • Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.

  • Dilution: Dilute the whole blood 1:1 with RPMI 1640 medium.

  • Plating: Add 200 µL of the diluted blood to each well of a 96-well plate.

  • Stimulation: Add this compound at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.1 ng/mL) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the plasma supernatant.

  • Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Plot the cytokine concentration against the this compound concentration and determine the EC50 value for each cytokine.

In_Vitro_Workflow A Collect Human Whole Blood B Dilute 1:1 with Media A->B C Plate in 96-well Plate B->C D Add this compound (Serial Dilution) C->D E Incubate (6-24h, 37°C) D->E F Centrifuge & Collect Supernatant E->F G Analyze Cytokines (Luminex/ELISA) F->G H Determine EC50 G->H

Caption: In vitro whole blood stimulation workflow.

In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.

Methodology:

  • Cell Culture: Culture a murine tumor cell line (e.g., CT26 colon carcinoma or B16-F10 melanoma) in appropriate media.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer this compound intravenously or intraperitoneally at various dose levels and schedules (e.g., 25 µ g/mouse , once weekly for 3 weeks).[4] Include a vehicle control group.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and spleens can be harvested for analysis of immune cell infiltration and cytokine levels by flow cytometry, immunohistochemistry, or multiplex immunoassay.

In_Vivo_Workflow A Implant Tumor Cells in Syngeneic Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer this compound or Vehicle C->D E Continue Monitoring Tumor Volume & Body Weight D->E F Assess Anti-Tumor Efficacy (TGI, Survival) E->F G Pharmacodynamic Analysis (Immune Cell Infiltration, Cytokines) E->G

References

Navigating the Safety Landscape of TLR Agonists: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the safety profiles of GSK1795091, a Toll-like receptor 4 (TLR4) agonist, and other TLR agonists in clinical development, including those targeting TLR7 and TLR8. Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical trial data to facilitate an informed understanding of the potential risks associated with these immunomodulatory agents.

Executive Summary

Toll-like receptor (TLR) agonists represent a promising class of immunotherapies with the potential to treat a range of diseases, from cancer to infectious diseases. However, their potent immune-activating properties necessitate a thorough understanding of their safety profiles. This guide offers a comparative analysis of the adverse events associated with this compound and other prominent TLR agonists, namely the TLR7 agonist vesatolimod (B611671) (GS-9620), the TLR8 agonist motolimod (B1677417) (VTX-2337), and the TLR7/8 agonists resiquimod (B1680535) (R848) and imiquimod (B1671794).

Our analysis reveals that while all these agents can induce immune-related adverse events, the type and frequency of these events vary depending on the specific TLR target, the route of administration, and the patient population. Systemic administration of TLR agonists is commonly associated with transient flu-like symptoms, whereas topical application is linked to local skin reactions.

Comparative Safety Data of TLR Agonists

The following tables summarize the incidence of common adverse events observed in clinical trials of this compound and other selected TLR agonists. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and dosing regimens.

Table 1: Safety Profile of this compound (TLR4 Agonist)

Adverse EventThis compound (Healthy Volunteers, NCT02798978)[1]Placebo (Healthy Volunteers, NCT02798978)[1]This compound + Immunotherapy (Cancer Patients, NCT03447314)[2][3][4]
Any Adverse Event 53%30%94%
Influenza-like illness CommonLess CommonCommon (Chills: 40.7%, Pyrexia: Not specified)
Headache CommonLess CommonNot specified as common
Back Pain CommonLess CommonNot specified as common
Increased Body Temperature CommonLess CommonPyrexia: Common
Nausea Not specified as commonNot specified as common37.0%
Fatigue Not specified as commonNot specified as common35.2%
Vomiting Not specified as commonNot specified as common22.2%
Grade ≥3 Adverse Events 0%0%44.4%
Serious Adverse Events 0%0%Not specified

Table 2: Safety Profile of Other TLR Agonists

Adverse EventVesatolimod (GS-9620) (TLR7 Agonist)[5][6]Motolimod (VTX-2337) (TLR8 Agonist)[7][8][9]Resiquimod (R848) (TLR7/8 Agonist)[10]Imiquimod 5% Cream (TLR7 Agonist)[11][12][13]
Population Chronic Hepatitis B PatientsCancer Patients (SCCHN)Healthy VolunteersBasal Cell Carcinoma/Genital Warts
Route of Administration OralSubcutaneousTopicalTopical
Any Adverse Event 60.4%-69.1%92% (Flu-like symptoms & injection site reactions)Majority mildHigher incidence than control
Injection Site Reaction N/A92%N/ACommon application site reactions
Flu-like Symptoms (Pyrexia, Chills, Myalgia) Correlated with IFN-α induction92%CommonSystemic AEs reported
Headache CommonNot specified as most frequentNot specifiedSystemic AEs reported
Fatigue Common85%Not specifiedSystemic AEs reported
Nausea CommonNot specified as most frequentNot specifiedSystemic AEs reported
Grade ≥3 Adverse Events Majority mild to moderateNot specifiedNot specifiedSevere local reactions possible
Serious Adverse Events Not specifiedNo drug-related deathsNot specifiedRare

Signaling Pathways

Understanding the signaling pathways activated by these TLR agonists is crucial for interpreting their safety profiles.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 MD2 MD-2 CD14->MD2 MD2->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs IRF3 IRF3 TRIF->IRF3 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB AP1 AP-1 MAPKs->AP1 Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines AP1->Cytokines IFNs Type I Interferons IRF3->IFNs

Caption: TLR4 Signaling Pathway initiated by this compound.

TLR7_8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8_Agonist TLR7/8 Agonist (e.g., Vesatolimod, Motolimod, Resiquimod, Imiquimod) TLR7_8 TLR7 / TLR8 TLR7_8_Agonist->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TRAF3 TRAF3 IRAKs->TRAF3 IKK IKK Complex TRAF6->IKK MAPKs MAPKs TRAF6->MAPKs IRF7 IRF7 TRAF3->IRF7 NFkB NF-κB IKK->NFkB IFNs Type I Interferons (IFN-α) IRF7->IFNs Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Safety_Assessment_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment & Monitoring cluster_evaluation Evaluation & Decision Informed_Consent Informed Consent Eligibility_Criteria Eligibility Criteria Assessment Informed_Consent->Eligibility_Criteria Baseline_Assessments Baseline Assessments (Physical Exam, Vitals, Labs) Eligibility_Criteria->Baseline_Assessments Dose_Escalation Dose Escalation Cohorts (e.g., 3+3 design) Baseline_Assessments->Dose_Escalation Drug_Administration Drug Administration Dose_Escalation->Drug_Administration Intensive_Monitoring Intensive Monitoring (AEs, Vitals, Labs) Drug_Administration->Intensive_Monitoring PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling Intensive_Monitoring->PK_PD_Sampling DLT_Evaluation Dose-Limiting Toxicity Evaluation PK_PD_Sampling->DLT_Evaluation Safety_Review Safety Review Committee Meeting DLT_Evaluation->Safety_Review Decision Decision: Escalate, Expand, or Stop Safety_Review->Decision Decision->Dose_Escalation Escalate/Expand

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Investigational Drug Disposal

The disposal of any investigational drug, including GSK1795091, should be guided by the principles of hazardous waste management. All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[1][2] It is imperative that laboratory personnel handling chemical waste receive appropriate training on chemical waste management.[3]

Step-by-Step Disposal Protocol

The following procedural guidance, synthesized from general laboratory safety protocols, provides a framework for the proper disposal of this compound.

1. Waste Identification and Classification:

The first crucial step is to characterize the waste.[4] Since a specific Safety Data Sheet (SDS) for this compound with disposal information is not accessible, it should be treated as a hazardous chemical waste. This is a precautionary measure due to its nature as a potent biological modulator.

2. Personal Protective Equipment (PPE):

Before handling this compound for disposal, appropriate PPE is mandatory to minimize exposure risk. This typically includes:

  • Double chemotherapy gloves

  • A disposable gown

  • Eye protection (safety glasses or goggles)

3. Waste Segregation and Containerization:

Proper segregation of waste is essential to prevent accidental chemical reactions and to ensure correct disposal streams.[5]

  • Containers: Use designated, leak-proof, and chemically compatible containers for hazardous waste.[6][7] Plastic containers are often preferred.[6] For potent compounds, these are typically color-coded; for instance, black containers are often used for hazardous chemical waste.[4][5]

  • Original Containers: Whenever possible, collect waste in the original containers.[8] For substances in syringes, vials, or bottles, they can often be disposed of "as is" without being emptied.[3]

  • Trace vs. Bulk Contamination: Distinguish between items with trace contamination and bulk quantities.

    • Bulk Contaminated Items: Unused product, heavily contaminated items, and syringes containing any residual volume of the drug should be placed in a designated hazardous chemical waste container.[5]

    • Trace Contaminated Items: Items with minimal contamination, such as used PPE and absorbent pads, may be disposed of in a designated container for trace chemotherapy waste, often color-coded yellow.[5]

  • Sharps: Needles and other sharps that are completely empty of the drug should be disposed of in a designated sharps container (often red).[5] Syringes with even a small residual amount of this compound must be treated as hazardous chemical waste.[5]

4. Labeling:

Properly label all waste containers with hazardous waste tags provided by your institution's Environmental Health and Safety (EHS) department.[3] The label must include:

  • The words "Hazardous Waste"

  • The full, spelled-out chemical name (this compound) and concentration[3]

  • The name of the Principal Investigator (PI)[3]

  • The laboratory location (building and room number)[3]

  • A contact phone number[3]

5. Storage in a Satellite Accumulation Area (SAA):

Store all properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[3][8]

  • Location: The SAA must be at or near the point of waste generation and should be a secure, clearly marked area.[5][6]

  • Secondary Containment: SAAs should have secondary containment to prevent the spread of spills.[8]

  • Segregation: Incompatible wastes must be segregated within the SAA.[8]

6. Arranging for Pickup and Disposal:

Once a waste container is full or has reached the designated accumulation time limit (which can be up to one year for partially filled containers in an SAA), a hazardous waste pickup request should be submitted to your institution's EHS department.[6][8] EHS will then arrange for the collection and transport of the waste to a permitted hazardous waste incineration facility.[9]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) Segregate Segregate Waste Types PPE->Segregate Classify Classify this compound as Hazardous Waste Classify->PPE Bulk Bulk Contaminated Items (Unused this compound, Grossly Contaminated Labware) Segregate->Bulk Bulk Trace Trace Contaminated Items (Used PPE, Bench Paper) Segregate->Trace Trace Sharps Empty Sharps Segregate->Sharps Sharps Container_Bulk Place in Labeled Hazardous Waste Container (Black) Bulk->Container_Bulk Container_Trace Place in Labeled Trace Waste Container (Yellow) Trace->Container_Trace Container_Sharps Place in Sharps Container (Red) Sharps->Container_Sharps SAA Store in Designated Satellite Accumulation Area (SAA) Container_Bulk->SAA Container_Trace->SAA Container_Sharps->SAA Pickup Request EHS Pickup SAA->Pickup Incineration Transport to Permitted Incineration Facility Pickup->Incineration

Caption: Workflow for the proper disposal of this compound.

Quantitative Data Summary: Hazardous Waste Characteristics

The following table summarizes key characteristics that define hazardous waste, as outlined by the Environmental Protection Agency (EPA). While specific data for this compound is unavailable, these parameters are fundamental to the classification of any chemical waste.

CharacteristicDescriptionGeneral Examples
Ignitability Liquids with a flash point < 140°F, solids that can cause fire through friction, or oxidizers.[6]Ethanol, acetone, xylene[6]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[6]Hydrochloric acid, sodium hydroxide[6]
Reactivity Substances that are unstable, react violently with water, or generate toxic gases.[6]Sodium metal, potassium cyanide[6]
Toxicity Harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[4]Mercury, selenium, silver[4]

By following these general yet critical procedures, laboratories can ensure the safe and compliant disposal of this compound and other investigational compounds, thereby upholding their commitment to safety and environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Handling GSK1795091

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of GSK1795091, a potent synthetic Toll-like receptor 4 (TLR4) agonist. While this compound is shipped as a non-hazardous chemical, its potent biological activity necessitates careful handling to minimize occupational exposure and ensure a safe laboratory environment. Adherence to these protocols is critical for mitigating risks associated with this research compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Standard laboratory practice dictates a minimum level of PPE to protect against incidental contact.[1] However, due to the potent nature of this compound, enhanced precautions are recommended, particularly when handling the compound in powdered form.

Minimum PPE Requirements:

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.[2][3][4]

  • Eye Protection: Safety glasses with side shields are the minimum requirement.[2][3] For tasks with a higher risk of splashes, chemical splash goggles are recommended.[3]

  • Gloves: A single pair of nitrile gloves provides basic protection for incidental contact.[2]

  • Closed-Toe Shoes and Long Pants: This is a mandatory requirement for all laboratory work to protect the feet and legs from potential spills.[2][5]

Enhanced PPE for Handling Powdered this compound:

  • Double Gloving: Wearing two pairs of nitrile gloves provides an additional barrier against contamination.[2]

  • Respiratory Protection: When weighing or otherwise handling the powdered form of this compound outside of a certified containment device, a respirator (e.g., N95 or higher) is essential to prevent inhalation.[6]

  • Face Shield: In addition to safety glasses or goggles, a face shield should be worn during procedures with a high splash potential.[2][6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from receipt to disposal.[1]

PhaseStepKey Actions & Considerations
Preparation Receipt and InventoryUpon receipt, log the compound into your inventory. Visually inspect the container for any damage or leaks. Store according to the manufacturer's instructions.
Review Safety InformationAlthough a specific Safety Data Sheet (SDS) for this compound is not readily available, review all accessible safety information and conduct a thorough risk assessment for your specific experimental procedures.
Prepare Work AreaEnsure that the chemical fume hood or other containment device is certified and functioning correctly. Decontaminate the work surface before and after use. Ensure a spill kit is readily accessible.[1]
Handling Don Appropriate PPESelect and put on the appropriate PPE based on the risk assessment for the specific task (see PPE section above).
Perform ExperimentAll handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or other suitable containment device to minimize the risk of aerosolization and inhalation.[1]
Post-Handling DecontaminateThoroughly clean all equipment and work surfaces that have come into contact with this compound using an appropriate deactivating solution.
Doff PPERemove PPE in the correct sequence to avoid self-contamination. Dispose of contaminated disposable PPE as hazardous waste.[1]
Disposal Segregate and Label WasteAll materials contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and PPE, must be collected in designated, sealed, and clearly labeled hazardous waste containers.[1][7]
Store and Dispose of WasteStore hazardous waste in a designated, secure area until it can be collected and disposed of by a certified hazardous waste contractor.[1][7] Do not dispose of this compound or contaminated materials down the drain or in the regular trash.[1][7]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Alert Others: Immediately notify personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a lab coat, eye protection, and respiratory protection if powder is present.

  • Contain the Spill: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid raising dust.

  • Clean the Area: Working from the outside in, carefully clean the spill area with an appropriate disinfectant or deactivating solution.[8][9]

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.[8]

  • Decontaminate: Thoroughly decontaminate the area and any equipment used for cleanup.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of known or suspected exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.

Visualizing the Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase Prep_Start Start: Receive Compound Review_Info Review Safety Info & Conduct Risk Assessment Prep_Start->Review_Info Prep_Area Prepare Work Area & Spill Kit Review_Info->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Proceed to Handling Perform_Exp Perform Experiment (in containment) Don_PPE->Perform_Exp Decontaminate Decontaminate Equipment & Work Surfaces Perform_Exp->Decontaminate Experiment Complete Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Segregate_Waste Segregate & Label Contaminated Waste Doff_PPE->Segregate_Waste Ready for Disposal Store_Dispose Store Securely & Dispose via Certified Vendor Segregate_Waste->Store_Dispose Disposal_End End: Safe Disposal Store_Dispose->Disposal_End

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK1795091
Reactant of Route 2
Reactant of Route 2
GSK1795091

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.